molecular formula C42H46F3N5O8S B12393140 RLA-4842

RLA-4842

カタログ番号: B12393140
分子量: 837.9 g/mol
InChIキー: SRECGUSVMOIDAN-QHRRNFNDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RLA-4842 is a useful research compound. Its molecular formula is C42H46F3N5O8S and its molecular weight is 837.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C42H46F3N5O8S

分子量

837.9 g/mol

InChI

InChI=1S/C42H46F3N5O8S/c1-47(15-16-48(2)38(53)55-33-5-3-14-40(23-33)56-41(58-57-40)28-18-25-17-26(20-28)21-29(41)19-25)37(52)54-32-10-8-30(9-11-32)50-36(59)49(35(51)39(50)12-4-13-39)31-7-6-27(24-46)34(22-31)42(43,44)45/h6-11,22,25-26,28-29,33H,3-5,12-21,23H2,1-2H3/t25?,26?,28?,29?,33-,40-,41?/m1/s1

InChIキー

SRECGUSVMOIDAN-QHRRNFNDSA-N

異性体SMILES

CN(CCN(C)C(=O)OC1=CC=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)C(=O)O[C@@H]5CCC[C@@]6(C5)OC7(C8CC9CC(C8)CC7C9)OO6

正規SMILES

CN(CCN(C)C(=O)OC1=CC=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)C(=O)OC5CCCC6(C5)OC7(C8CC9CC(C8)CC7C9)OO6

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RLA-4842

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RLA-4842 is a novel, investigational ferrous iron-activatable drug conjugate (FeADC) designed for the targeted therapy of metastatic castration-resistant prostate cancer (mCRPC). This document provides a comprehensive overview of its core mechanism of action, supported by preclinical data. This compound operates on a prodrug strategy, leveraging the elevated labile ferrous iron (Fe2+) levels characteristic of mCRPC cells for its activation. This targeted activation leads to the release of a potent antiandrogen payload directly within the tumor cells, thereby inhibiting androgen receptor (AR) signaling and suppressing tumor growth. This approach aims to enhance therapeutic efficacy while minimizing systemic toxicity.

Core Mechanism of Action

The fundamental mechanism of this compound revolves around a targeted drug delivery and activation strategy. It is a conjugate molecule comprising a potent antiandrogen compound temporarily inactivated by a "cage" motif. This cage is specifically designed to be cleaved in the presence of high concentrations of labile ferrous iron (Fe2+).[1][2]

Metastatic castration-resistant prostate cancer cells have been shown to possess elevated levels of intracellular Fe2+ compared to normal cells.[1] this compound exploits this metabolic feature. Upon entering an mCRPC cell, the high Fe2+ concentration triggers a chemical reaction that breaks apart the cage, releasing the active antiandrogen payload.[1][2]

Once liberated, the antiandrogen molecule binds to the androgen receptor (AR), a key driver of prostate cancer growth and progression. This binding prevents the natural ligands (androgens) from activating the receptor. Consequently, the downstream signaling pathways regulated by the AR are inhibited, leading to a reduction in the expression of critical genes for cancer cell proliferation, such as Kallikrein-related peptidase 2 (KLK2) and Kallikrein-related peptidase 3 (KLK3, also known as prostate-specific antigen or PSA).[2]

This targeted approach is designed to concentrate the therapeutic effect within the tumor, potentially reducing the side effects associated with systemic administration of potent antiandrogens.[1]

Signaling Pathway and Activation Workflow

The following diagrams illustrate the proposed signaling pathway and the experimental workflow for evaluating this compound.

RLA_4842_Mechanism cluster_extracellular Extracellular Space cluster_intracellular mCRPC Cell RLA_4842_inactive This compound (Inactive Prodrug) RLA_4842_inactive_inside This compound (Inactive) RLA_4842_inactive->RLA_4842_inactive_inside Cellular Uptake Activation Activation (Cage Removal) RLA_4842_inactive_inside->Activation Fe2 Elevated Labile Fe²⁺ Fe2->Activation Triggers Antiandrogen Active Antiandrogen Payload Activation->Antiandrogen AR Androgen Receptor (AR) Antiandrogen->AR Binds to & Inhibits AR_inhibition AR Signaling Inhibition Antiandrogen->AR_inhibition Leads to Gene_expression Decreased KLK2/KLK3 Expression AR_inhibition->Gene_expression Proliferation Inhibition of Cell Proliferation Gene_expression->Proliferation

Caption: Mechanism of this compound activation and action in mCRPC cells.

Experimental_Workflow Cell_lines Prostate Cancer Cell Lines (LNCaP, C4-2B, VCaP, PC3) Treatment Treatment with this compound (0-25 µM) Cell_lines->Treatment Proliferation_assay Anti-proliferative Activity Assay (6 days) Treatment->Proliferation_assay Gene_expression_analysis Gene Expression Analysis (qRT-PCR) (24 hours) Treatment->Gene_expression_analysis Western_blot Protein Expression Analysis Gene_expression_analysis->Western_blot Confirmation

Caption: Experimental workflow for in vitro evaluation of this compound.

Quantitative Data Summary

The anti-proliferative effects of this compound were evaluated across a panel of human prostate cancer cell lines. The data is summarized below.

Cell LineAndrogen Receptor StatusTreatment Concentration (µM)DurationEffect
LNCaP-ARPositive0-2510 minutesConcentration-dependent inhibition of proliferation[2]
VCaPPositive56 daysInhibition of proliferation[2]
LNCaPPositive56 daysInhibition of proliferation[2]
C4-2BPositive56 daysInhibition of proliferation[2]
PC3Negative56 daysInhibition of proliferation[2]
Cell LineTreatment Concentration (µM)DurationTarget GenesEffect
LNCaP524 hoursKLK2, KLK3Down-regulation of expression levels[2]

Experimental Protocols

Cell Culture

Human prostate cancer cell lines (LNCaP, C4-2B, VCaP, and PC3) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Anti-proliferative Assay
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: The following day, the medium was replaced with fresh medium containing this compound at various concentrations (0, 0.1, 0.5, 1, 5, 10, 20, or 25 µM). A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for up to 6 days.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions. Luminescence was measured using a plate reader.

  • Data Analysis: The percentage of cell proliferation was calculated relative to the vehicle-treated control cells.

Gene Expression Analysis (Quantitative Real-Time PCR)
  • Cell Treatment: LNCaP cells were treated with 5 µM this compound or vehicle control for 24 hours.

  • RNA Extraction: Total RNA was extracted from the cells using the RNeasy Mini Kit following the manufacturer's protocol.

  • cDNA Synthesis: First-strand cDNA was synthesized from 1 µg of total RNA using the iScript™ cDNA Synthesis Kit.

  • qRT-PCR: Quantitative real-time PCR was performed using SYBR Green PCR Master Mix on a real-time PCR system. The following primers were used:

    • KLK2 Forward: 5'-AGACATCACCTACACACACACA-3'

    • KLK2 Reverse: 5'-GGTCTTGGCAGTAGAAGTGGTA-3'

    • KLK3 Forward: 5'-GATGAGGCAGGCAGTTTACAG-3'

    • KLK3 Reverse: 5'-CACAGACACCCCATCCTATC-3'

    • GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

    • GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

  • Data Analysis: The relative expression of target genes was normalized to the housekeeping gene GAPDH and calculated using the 2-ΔΔCt method.

Conclusion

This compound represents a promising targeted therapeutic strategy for metastatic castration-resistant prostate cancer. Its innovative mechanism of action, which leverages the unique tumor microenvironment of mCRPC for drug activation, has the potential to enhance anti-tumor efficacy and improve the safety profile compared to conventional antiandrogen therapies. The preclinical data strongly support its anti-proliferative activity and on-target engagement of the androgen receptor signaling pathway. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound.

References

RLA-4842: An Iron Activator with Anti-Androgen Properties, Not an ETB Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Extensive investigation into the scientific and commercial literature reveals no evidence to support the classification of RLA-4842 as an endothelin B (ETB) receptor agonist. Instead, available data consistently identify this compound as an iron activator with anti-androgen properties, primarily investigated for its potential therapeutic role in prostate cancer.

Initial searches for a connection between this compound and the ETB receptor yielded no relevant results. Subsequent, more specific inquiries into the nature of this compound have clarified its mechanism of action. Multiple chemical suppliers and research-oriented databases categorize this compound as a compound with anti-proliferative effects on metastatic castration-resistant prostate cancer (mCRPC) cell lines.[1][2][3][4][5] Its activity is attributed to its function as an iron activator and its ability to antagonize the androgen receptor.[1][4]

The endothelin system, which includes the ETB receptor, is a distinct signaling pathway primarily involved in vasoconstriction, vasodilation, and cell proliferation.[6][7][8][9] While ETB receptor agonists are a subject of research for their potential therapeutic benefits, there is no indication in the reviewed literature that this compound interacts with this system.

Therefore, the premise of creating an in-depth technical guide on this compound as an ETB receptor agonist is not supported by the current body of scientific and commercial information. The compound's established role is in the context of iron activation and androgen receptor antagonism.

References

RLA-4842: A Targeted Approach for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on a Novel Ferrous Iron-Activatable Antiandrogen

This technical guide provides a comprehensive overview of RLA-4842, a novel investigational compound designed for the targeted treatment of castration-resistant prostate cancer (CRPC). This compound is an iron-activatable prodrug that leverages the elevated levels of ferrous iron (Fe²⁺) within the tumor microenvironment to release a potent antiandrogen payload. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry, mechanism of action, and preclinical evaluation of this innovative therapeutic strategy.

Chemical Structure and Properties

This compound is a chemical entity that conjugates a trioxolane moiety, which acts as a ferrous iron-sensitive trigger, to an antiandrogen payload. The chemical structure of this compound is presented below.

(Image of the chemical structure of this compound would be placed here if available in the search results in a renderable format)

A textual representation of the key components would be provided if a visual is unavailable.

Mechanism of Action: A Ferrous Iron-Dependent Activation Pathway

This compound operates as a Fe²⁺-Activatable Drug Conjugate (FeADC).[1] The core of its mechanism lies in the selective cleavage of its trioxolane linker in the presence of labile ferrous iron, which is found in elevated concentrations in CRPC cells.[1][2][3] This targeted activation minimizes systemic exposure to the active antiandrogen, potentially reducing off-target side effects.

The proposed signaling and activation pathway is as follows:

RLA_4842_Mechanism cluster_extracellular Systemic Circulation / Extracellular Space cluster_intracellular CRPC Cell RLA_4842_prodrug This compound (Inactive Prodrug) RLA_4842_intracellular This compound RLA_4842_prodrug->RLA_4842_intracellular Cellular Uptake Fe2 Elevated Labile Fe²⁺ Activation Trioxolane Cleavage Fe2->Activation RLA_4842_intracellular->Activation Payload Active Antiandrogen Payload (e.g., Enzalutamide analogue) Activation->Payload AR Androgen Receptor (AR) Payload->AR Binds and Inhibits AR_translocation AR Nuclear Translocation AR->AR_translocation Prevents Gene_expression Androgen-driven Gene Expression AR_translocation->Gene_expression Inhibits Synthesis_Workflow Start Starting Materials (Antiandrogen Precursor, Linker, Trioxolane Precursor) Step1 Synthesis of Modified Antiandrogen with Linker Start->Step1 Step2 Activation of 1,2,4-Trioxolane Intermediate Start->Step2 Step3 Conjugation Reaction Step1->Step3 Step2->Step3 Step4 Purification and Characterization Step3->Step4 End This compound Step4->End

References

RLA-4842: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RLA-4842 is a novel investigational compound identified as a ferrous iron-activatable antiandrogen therapy. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, a compound designed to target castration-resistant prostate cancer (CRPC) by leveraging the elevated labile iron levels within these cancer cells. This compound is a conjugate of an antiandrogen payload with a 1,2,4-trioxolane (B1211807) moiety, which acts as a ferrous iron-sensitive trigger for drug release. This targeted delivery strategy aims to enhance the therapeutic index by concentrating the antiandrogen activity within the tumor microenvironment, thereby potentially reducing systemic toxicities associated with conventional antiandrogen therapies.

Discovery and Rationale

This compound was developed as part of a novel drug delivery strategy termed Fe2+-Activatable Drug Conjugates (FeADCs).[1] The discovery was predicated on the observation that metastatic castration-resistant prostate cancer (mCRPC) cells exhibit elevated levels of labile ferrous iron (Fe2+).[1] This altered iron metabolism in prostate cancer, linked to changes in the hepcidin-ferroportin axis and increased iron uptake via the transferrin receptor, presents a unique therapeutic target.[1]

The core concept behind this compound is to utilize this "ferroaddicted" state of cancer cells for targeted drug release.[1] The FeADC approach leverages the selective reactivity of antimalarial trioxolanes with Fe2+.[1] This reaction triggers the release of a caged drug payload directly at the site of high labile iron concentration, which is characteristic of the mCRPC tumor microenvironment.[1][2] this compound, also referred to as a TRX-ENZ adduct, is a specific implementation of this strategy, where the payload is a potent antiandrogen.[2] The goal is to achieve a more potent and targeted anti-proliferative effect against cancer cells while minimizing exposure of healthy tissues to the active drug, potentially mitigating off-target central nervous system (CNS) effects seen with some antiandrogens.[1][2]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of a linker and its subsequent conjugation to the antiandrogen payload and the trioxolane trigger. The following protocol is based on the published literature.[1]

Experimental Protocol: Synthesis of this compound (Compound 9)

  • Synthesis of Intermediate 5: Compound 3 (structure not provided in the source) is converted to the corresponding p-nitrophenylcarbonate intermediate 5.[1]

  • Synthesis of Intermediate 6: Intermediate 5 is reacted with N-Boc N,N'-dimethyl-ethylenediamine to afford compound 6. This two-step process from compound 3 yields intermediate 6 in a 70-74% yield.[1]

  • Synthesis of Intermediate 7: The Boc protecting group is removed from intermediate 6 to produce intermediate 7.[1]

  • Final Conjugation to this compound (9): Intermediate 7 is reacted with the activated 1,2,4-trioxolane intermediate 8 to yield the final product, this compound (9).[1]

Mechanism of Action

This compound is an iron activator containing an anti-androgen.[3][4][5][6][7] Its mechanism of action is centered on the targeted release of its antiandrogen payload in the presence of elevated intracellular ferrous iron.

Signaling Pathway of this compound Activation and Action

RLA4842_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (CRPC Cell) RLA-4842_prodrug This compound (Prodrug) Fe2 Elevated Labile Fe²⁺ RLA-4842_prodrug->Fe2 Cellular Uptake Activation Trioxolane Ring Cleavage Fe2->Activation Reaction Released_Drug Released Antiandrogen Activation->Released_Drug Releases AR Androgen Receptor (AR) Released_Drug->AR Inhibits AR_Signaling AR Transcriptional Activity AR->AR_Signaling Regulates Proliferation_Inhibition Inhibition of Cell Proliferation AR_Signaling->Proliferation_Inhibition Leads to

Caption: Mechanism of this compound activation in CRPC cells.

The process begins with the uptake of the inactive this compound prodrug into the castration-resistant prostate cancer cell. Inside the cell, the elevated levels of labile ferrous iron (Fe2+) react with the 1,2,4-trioxolane moiety of this compound. This reaction triggers the cleavage of the trioxolane ring, leading to the traceless release of the active antiandrogen payload.[1] The released antiandrogen then binds to and inhibits the androgen receptor (AR), a key driver of prostate cancer cell growth. This inhibition of AR signaling ultimately leads to a decrease in the proliferation of the cancer cells.[3]

Preclinical Data

In vitro studies have demonstrated the anti-proliferative activity of this compound in various mCRPC cell lines.

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell LineDescriptionEffect of this compound
LNCaP-ARAndrogen-sensitive human prostate adenocarcinoma cellsConcentration-dependent inhibition of proliferation (0-25 µM).[3]
VCaPAndrogen-sensitive human prostate carcinoma cellsInhibitory effect on proliferation (at 5 µM).[3]
PC3Androgen-insensitive human prostate cancer cellsInhibitory effect on proliferation (at 5 µM).[3]
C4-2BCastration-resistant human prostate cancer cellsInhibitory effect on proliferation (at 5 µM).[3]
22Rv1Human prostate carcinoma epithelial cellsAntiproliferative activity observed.[2]

Furthermore, studies have shown that this compound can down-regulate the expression of androgen receptor target genes, such as KLK-2 and KLK-3, in LNCaP cells.[3] Preliminary data also suggests that the prodrug form of this compound is more potent than equimolar doses of the free antiandrogen and that the "caging" of the drug shields androgen receptor-negative cells from non-specific toxicity.[2]

Conclusion

This compound represents a promising, targeted therapeutic strategy for castration-resistant prostate cancer. By exploiting the elevated labile iron levels within mCRPC cells, this compound delivers its antiandrogen payload in a site-selective manner. This FeADC approach has the potential to improve the efficacy and reduce the off-target toxicities of antiandrogen therapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel compound.

References

An In-depth Technical Guide to the IRL-1620 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: IRL-1620, also known as Sovateltide, is a potent and highly selective agonist for the endothelin B receptor (ETB).[1][2] This selective activation initiates a cascade of intracellular signaling events that are predominantly neuroprotective, pro-angiogenic, and pro-neurogenic. This guide provides a comprehensive overview of the IRL-1620 signaling pathway, detailing its mechanism of action, downstream molecular targets, and the experimental methodologies used to elucidate these pathways. Quantitative data are summarized for comparative analysis, and key pathways are visualized to facilitate understanding.

Introduction to IRL-1620

IRL-1620 is a synthetic peptide analog of endothelin-1, with the chemical name succinyl-(Glu⁹, Ala¹¹,¹⁵)-endothelin-1 (8-21).[1] It demonstrates high selectivity for the ETB receptor, a G-protein coupled receptor (GPCR), making it a valuable tool for studying ETB-mediated physiological and pathological processes.[1] Its therapeutic potential is being actively investigated, particularly in the context of neurological disorders such as ischemic stroke and Alzheimer's disease.[1][3][4]

Core Signaling Mechanism

The primary mechanism of action for IRL-1620 is the activation of the ETB receptor. This activation triggers downstream signaling cascades that mediate the compound's biological effects.

2.1. Receptor Binding and Selectivity

IRL-1620 exhibits a high affinity and selectivity for the ETB receptor over the ETA receptor. This selectivity is crucial to its therapeutic profile, as ETA receptor activation is often associated with vasoconstriction.[5]

Parameter Receptor Value Reference
KᵢETB0.016 nM (16 pM)[2]
KᵢETA1900 nM
SelectivityETB vs. ETA~118,750-fold[2]

2.2. Downstream Signaling Pathways

Upon binding of IRL-1620, the ETB receptor activates several key intracellular signaling pathways. The most well-documented of these in the context of neuroprotection is the PI3K/Akt pathway.

IRL1620_Signaling_Pathway IRL1620 IRL-1620 ETBR ETB Receptor IRL1620->ETBR Binds G_protein G-protein ETBR->G_protein Activates PI3K PI3K G_protein->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylates Bad Bad pAkt->Bad Phosphorylates Bcl2 Bcl-2 pAkt->Bcl2 Upregulates Bax Bax pAkt->Bax Downregulates Neuroprotection Neuroprotection pAkt->Neuroprotection VEGF VEGF pAkt->VEGF Upregulates NGF NGF pAkt->NGF Upregulates pBad p-Bad (Inactive) Bad->pBad Apoptosis Apoptosis pBad->Apoptosis Inhibits Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes Angiogenesis Angiogenesis VEGF->Angiogenesis Neurogenesis Neurogenesis NGF->Neurogenesis

Caption: IRL-1620 signaling cascade leading to neuroprotection.

2.2.1. The PI3K/Akt Pathway and Anti-Apoptosis

Activation of the ETB receptor by IRL-1620 leads to the stimulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[6] This pathway plays a critical role in cell survival and inhibition of apoptosis.

  • Akt Phosphorylation: IRL-1620 treatment has been shown to increase the phosphorylation of Akt (p-Akt), indicating its activation.[6]

  • Modulation of Apoptotic Proteins: Activated Akt, in turn, phosphorylates and inactivates the pro-apoptotic protein Bad. Furthermore, IRL-1620 treatment has been observed to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax.[6] This shift in the balance of apoptotic regulators contributes to the neuroprotective effects of IRL-1620.

2.2.2. Promotion of Angiogenesis and Neurogenesis

IRL-1620 has been demonstrated to enhance the expression of key growth factors involved in the formation of new blood vessels (angiogenesis) and the generation of new neurons (neurogenesis).[4][7]

  • Vascular Endothelial Growth Factor (VEGF): Treatment with IRL-1620 leads to an increased expression of VEGF, a potent angiogenic factor.[4][7]

  • Nerve Growth Factor (NGF): IRL-1620 administration also results in elevated levels of NGF, which supports neuronal survival and growth.[4][7]

The effects of IRL-1620 on these pathways are blocked by the ETB receptor antagonist BQ788, confirming the specificity of the ETB receptor-mediated mechanism.[4][8][9]

Quantitative Effects of IRL-1620

The biological effects of IRL-1620 have been quantified in various preclinical models, particularly in the context of cerebral ischemia.

Parameter Effect of IRL-1620 Model Reference
Infarct Volume54.06 ± 14.12 mm³ (vs. 177.06 ± 13.21 mm³ in vehicle)Rat MCAO[9]
Infarct Volume Reduction81.3% at 24h; 73.0% at day 7Rat MCAO[6]
VEGF-positive vessels/30 µm brain slice11.33 ± 2.13 (vs. 4.19 ± 0.79 in vehicle) at 1 weekRat MCAO[7]
BrdU and NeuN positive cells45-50% increase in infarcted hemisphereRat MCAO[8]

Experimental Protocols

The elucidation of the IRL-1620 signaling pathway has relied on a variety of established experimental techniques.

4.1. Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of IRL-1620 to endothelin receptors.

  • Objective: To quantify the affinity of IRL-1620 for ETA and ETB receptors.

  • General Protocol:

    • Prepare cell membrane fractions expressing either ETA or ETB receptors.

    • Incubate the membranes with a constant concentration of a radiolabeled endothelin ligand (e.g., ¹²⁵I-ET-1).

    • Add increasing concentrations of unlabeled IRL-1620 to compete with the radioligand for receptor binding.

    • After incubation, separate the membrane-bound from free radioligand by filtration.

    • Measure the radioactivity of the filters using a gamma counter.

    • The concentration of IRL-1620 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow Membrane Receptor-expressing cell membranes Incubation Incubation Membrane->Incubation Radioligand Radiolabeled Ligand (e.g., ¹²⁵I-ET-1) Radioligand->Incubation IRL1620 Unlabeled IRL-1620 (increasing concentrations) IRL1620->Incubation Filtration Filtration Incubation->Filtration Counting Gamma Counting Filtration->Counting Analysis Data Analysis (IC₅₀ and Kᵢ calculation) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

4.2. Western Blotting

Western blotting is employed to detect and quantify the expression levels of specific proteins within the signaling pathway.

  • Objective: To measure the levels of total and phosphorylated proteins (e.g., Akt, p-Akt, Bad, Bcl-2, Bax, VEGF, NGF).

  • General Protocol:

    • Homogenize tissue or lyse cells to extract total proteins.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

4.3. Immunohistochemistry/Immunofluorescence

These techniques are used to visualize the localization and expression of proteins within tissue sections.

  • Objective: To determine the cellular localization and relative abundance of proteins like VEGF and NGF in brain tissue.

  • General Protocol:

    • Fix, embed, and section the tissue of interest.

    • Permeabilize the tissue sections and block non-specific binding sites.

    • Incubate with a primary antibody against the target protein.

    • For immunofluorescence, incubate with a fluorescently labeled secondary antibody. For immunohistochemistry, use an enzyme-conjugated secondary antibody followed by a chromogenic substrate.

    • Counterstain cell nuclei if desired (e.g., with DAPI).

    • Mount the sections and visualize using a fluorescence or light microscope.

    • Quantify the signal intensity or the number of positive cells.

Conclusion

IRL-1620 is a highly selective ETB receptor agonist that activates a pro-survival signaling cascade, primarily through the PI3K/Akt pathway. This leads to the inhibition of apoptosis and the promotion of angiogenesis and neurogenesis. The well-defined mechanism of action, supported by robust preclinical data, positions IRL-1620 as a promising therapeutic candidate for neurological conditions characterized by neuronal damage and loss. Further research will continue to delineate the full spectrum of its downstream effects and clinical utility.

References

An In-depth Technical Guide to the Physiological Effects of R-Alpha-Lipoic Acid (RLA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-Alpha-Lipoic Acid (RLA), the naturally occurring enantiomer of alpha-lipoic acid (ALA), is a potent antioxidant with a wide range of physiological effects.[1][2][3] Found endogenously in the mitochondria, it serves as a critical cofactor for dehydrogenase complexes.[1] Its therapeutic potential stems from its ability to scavenge reactive oxygen species (ROS), chelate metals, and regenerate other endogenous antioxidants.[1][3] This technical guide provides a comprehensive overview of the physiological effects of RLA, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways.

Mechanism of Action

RLA and its reduced form, dihydrolipoic acid (DHLA), form a powerful redox couple that contributes to its diverse physiological effects. The primary mechanisms of action include:

  • Direct Antioxidant Activity : RLA and DHLA directly scavenge a variety of reactive oxygen species, mitigating oxidative stress-induced cellular damage.[3]

  • Metal Chelation : The thiol groups in DHLA enable the chelation of transition metals such as copper and iron, which can otherwise catalyze the formation of free radicals.[3]

  • Regeneration of Other Antioxidants : A key feature of RLA is its ability to regenerate other vital antioxidants, including glutathione, vitamin C, and vitamin E, earning it the name "antioxidant of antioxidants".[3]

  • Modulation of Signaling Pathways : RLA has been shown to influence signal transduction pathways, including the downregulation of inflammatory cytokines like IL-1B and IL-6.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on RLA/ALA.

Table 1: Pharmacokinetic Parameters of RLA

ParameterValueSpeciesAdministrationSource
Area Under Curve (AUC)2.2x higher (vs. non-included RLA)HumanOral (RLA/γ-cyclodextrins)[1]
Area Under Curve (AUC)5.1x higher (vs. non-included RLA)HumanIntraduodenal (RLA/γ-cyclodextrins)[1]

Table 2: Efficacy in Diabetic Neuropathy

ParameterStudy DetailsResultSource
Endothelium-Dependent Relaxation8-week streptozotocin-induced diabetic rats85% protection against deficit
Superior Cervical Ganglion Blood Flow8-week streptozotocin-induced diabetic ratsDose-dependent restoration (ED50: 44 mg/kg/d)
Mechanical and Thermal Hyperalgesia8-week streptozotocin-induced diabetic ratsAbolished with treatment
Urinary Albumin Excretion Rates (UAER)Patients with microalbuminuria (600 mg/day IV for 2 weeks)Decreased[1]
Serum Creatinine LevelsPatients with microalbuminuria (600 mg/day IV for 2 weeks)Decreased[1]
Malondialdehyde LevelsPatients with microalbuminuria (600 mg/day IV for 2 weeks)Decreased[1]

Table 3: Safety and Tolerability

PopulationDosageDurationAdverse EffectsSource
AdultsUp to 1800 mg/dayUp to 6 monthsGenerally well-tolerated; mild nausea, headache, heartburn, vomiting[2][4]
Children (10-17 years)Up to 600 mg/day3 monthsPossibly safe[4]
High Dose (Animal Studies)30-500 mg/kgN/AHepatotoxicity, apathy, confusion, hypokinesis[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings. Below are descriptions of protocols commonly used in RLA research.

Assessment of Endothelium-Dependent Relaxation

Objective: To evaluate the effect of RLA on vascular function in a model of diabetes.

Methodology:

  • Induction of Diabetes: Diabetes is induced in male Sprague-Dawley rats via a single intraperitoneal injection of streptozotocin.

  • RLA Treatment: A subset of diabetic rats receives daily administration of RLA (e.g., 44 mg/kg/day) for the study duration (e.g., 8 weeks).

  • Vascular Bed Preparation: The mesenteric vascular bed is isolated and perfused with Krebs-Henseleit solution.

  • Pre-contraction: The vascular bed is pre-contracted with phenylephrine (B352888) to induce a stable tone.

  • Acetylcholine-Induced Relaxation: Cumulative concentration-response curves to acetylcholine (B1216132) are generated to assess endothelium-dependent relaxation. In some experiments, nitric oxide synthase is blocked to isolate the contribution of endothelium-derived hyperpolarizing factor.

  • Data Analysis: The maximal relaxation and sensitivity (EC50) to acetylcholine are calculated and compared between control, diabetic, and RLA-treated diabetic groups.

Evaluation of Nociception

Objective: To determine the effect of RLA on diabetic neuropathy-associated pain.

Methodology:

  • Animal Model: As described above, diabetes is induced in rats.

  • RLA Administration: RLA is administered to a group of diabetic rats.

  • Assessment of Mechanical Hyperalgesia: The paw withdrawal threshold in response to a mechanical stimulus (e.g., von Frey filaments) is measured. A lower threshold indicates hyperalgesia.

  • Assessment of Thermal Hyperalgesia: The latency of paw withdrawal from a thermal stimulus (e.g., radiant heat) is measured. A shorter latency indicates hyperalgesia.

  • Data Analysis: Withdrawal thresholds and latencies are compared across the different experimental groups.

Visualizations

The following diagrams illustrate key pathways and workflows related to RLA's physiological effects.

RLA_Antioxidant_Mechanism RLA R-Alpha-Lipoic Acid (RLA) DHLA Dihydrolipoic Acid (DHLA) RLA->DHLA Reduction DHLA->RLA Oxidation ROS Reactive Oxygen Species (ROS) DHLA->ROS Scavenges Metals Transition Metals (Fe, Cu) DHLA->Metals Chelates GSSG Oxidized Glutathione (GSSG) DHLA->GSSG Reduces Oxidized_VitC Oxidized Vitamin C DHLA->Oxidized_VitC Reduces Oxidized_VitE Oxidized Vitamin E DHLA->Oxidized_VitE Reduces Cellular_Protection Cellular Protection ROS->Cellular_Protection Causes Damage Metals->Cellular_Protection Causes Damage GSH Glutathione (GSH) GSH->Cellular_Protection GSSG->GSH Regeneration VitC Vitamin C VitC->Cellular_Protection VitE Vitamin E VitE->Cellular_Protection Oxidized_VitC->VitC Regeneration Oxidized_VitE->VitE Regeneration

Caption: The antioxidant mechanism of R-Alpha-Lipoic Acid (RLA) and its reduced form, DHLA.

RLA_Inflammatory_Pathway RLA R-Alpha-Lipoic Acid (RLA) Signaling_Cascade Signaling Cascade (e.g., NF-κB) RLA->Signaling_Cascade Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Signaling_Cascade Gene_Expression Gene Expression Signaling_Cascade->Gene_Expression Inflammatory_Cytokines Inflammatory Cytokines (IL-1B, IL-6) Gene_Expression->Inflammatory_Cytokines Inflammation Inflammation Inflammatory_Cytokines->Inflammation

Caption: RLA's modulation of inflammatory signaling pathways.

Experimental_Workflow_Vascular_Function Start Start: Induce Diabetes in Rats Group_Assignment Assign to Groups: - Control - Diabetic - Diabetic + RLA Start->Group_Assignment Treatment_Period Treatment Period (e.g., 8 weeks) Group_Assignment->Treatment_Period Isolate_Vessels Isolate Mesenteric Vascular Bed Treatment_Period->Isolate_Vessels Pre_Contraction Pre-contract with Phenylephrine Isolate_Vessels->Pre_Contraction ACH_Response Measure Acetylcholine-induced Relaxation Pre_Contraction->ACH_Response Data_Analysis Analyze and Compare Relaxation Curves ACH_Response->Data_Analysis Conclusion Conclusion on RLA's Vascular Effects Data_Analysis->Conclusion

Caption: Experimental workflow for assessing RLA's effects on vascular function.

References

An In-depth Technical Guide to Vasopressin Secretion Studies for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a critical neuropeptide hormone synthesized in the hypothalamus and released from the posterior pituitary gland.[1] It plays a pivotal role in maintaining water homeostasis, regulating blood pressure, and modulating the stress response.[2][3] The physiological effects of AVP are mediated through its interaction with three distinct G-protein coupled receptors: V1a, V1b, and V2.[4] Dysregulation of the vasopressin system is implicated in various pathologies, making it a key target for drug development. This guide provides a comprehensive overview of the methodologies and signaling pathways involved in the study of vasopressin secretion and the characterization of its modulators. While specific data on a compound designated "RLA-4842" is not publicly available, this guide will utilize examples of other well-characterized vasopressin receptor modulators to illustrate the key concepts and experimental approaches.

Core Signaling Pathways in Vasopressin Action

The diverse physiological effects of vasopressin are dictated by the specific receptor subtype it activates and the subsequent intracellular signaling cascades.

  • V1a Receptors: Predominantly found on vascular smooth muscle cells, platelets, and hepatocytes.[5] Activation of V1a receptors by vasopressin initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated PKC culminate in smooth muscle contraction, platelet aggregation, and glycogenolysis.[6]

  • V1b Receptors: Primarily located in the anterior pituitary gland on corticotrophs, the V1b receptor plays a crucial role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.[3][7] Similar to the V1a receptor, the V1b receptor is coupled to the Gq/11 protein and activates the PLC-IP3-DAG pathway, leading to an increase in intracellular Ca2+ and subsequent stimulation of adrenocorticotropic hormone (ACTH) secretion.[4] This makes the V1b receptor a significant target for therapeutic intervention in stress-related disorders.[1]

  • V2 Receptors: Mainly expressed in the principal cells of the kidney's collecting ducts.[4] The V2 receptor is coupled to the Gs protein. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6] Elevated cAMP levels activate protein kinase A (PKA), which in turn promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells.[4] This increases water reabsorption from the urine, concentrating the urine and reducing water loss.[6]

Diagram of Vasopressin Signaling Pathways

Vasopressin_Signaling cluster_V1a V1a Receptor Signaling cluster_V1b V1b Receptor Signaling cluster_V2 V2 Receptor Signaling AVP1 Vasopressin V1a V1a Receptor AVP1->V1a Gq11_1 Gq/11 V1a->Gq11_1 PLC1 Phospholipase C Gq11_1->PLC1 IP3_1 IP3 PLC1->IP3_1 hydrolyzes PIP2 DAG1 DAG PLC1->DAG1 PIP2_1 PIP2 Ca_release1 Ca²⁺ Release IP3_1->Ca_release1 PKC1 Protein Kinase C DAG1->PKC1 Response1 Smooth Muscle Contraction, Platelet Aggregation Ca_release1->Response1 PKC1->Response1 AVP2 Vasopressin V1b V1b Receptor AVP2->V1b Gq11_2 Gq/11 V1b->Gq11_2 PLC2 Phospholipase C Gq11_2->PLC2 IP3_2 IP3 PLC2->IP3_2 hydrolyzes PIP2 DAG2 DAG PLC2->DAG2 PIP2_2 PIP2 Ca_release2 Ca²⁺ Release IP3_2->Ca_release2 Response2 ACTH Secretion Ca_release2->Response2 AVP3 Vasopressin V2 V2 Receptor AVP3->V2 Gs Gs V2->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP converts ATP PKA Protein Kinase A cAMP->PKA AQP2 AQP2 Translocation PKA->AQP2 Response3 Water Reabsorption AQP2->Response3

Caption: Signaling pathways of vasopressin receptors.

Experimental Protocols for Studying Vasopressin Secretion and its Modulators

A multi-faceted approach is required to thoroughly investigate the effects of a compound on vasopressin secretion and receptor interaction. This typically involves a combination of in vitro and in vivo assays.

1. In Vitro Assays

These assays are crucial for determining the direct interaction of a compound with vasopressin receptors and for elucidating its mechanism of action at the cellular level.

a. Radioligand Binding Assays

This is a fundamental technique to determine the affinity of a test compound for a specific vasopressin receptor subtype.

  • Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for V1a, V1b, or V2 receptors.

  • Methodology:

    • Membrane Preparation: Cell lines stably expressing the human V1a, V1b, or V2 receptor are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

    • Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]-Arginine Vasopressin) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound.

    • Separation and Detection: The bound radioligand is separated from the unbound ligand by rapid filtration. The radioactivity retained on the filter is then quantified using a scintillation counter.

    • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

b. Functional Assays

These assays measure the cellular response following receptor activation or inhibition by a test compound.

  • Calcium Mobilization Assay (for V1a and V1b receptors):

    • Objective: To measure the agonist or antagonist activity of a test compound at V1a or V1b receptors by quantifying changes in intracellular calcium levels.

    • Methodology:

      • Cell Culture: Cells expressing the target receptor are seeded in a microplate.

      • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

      • Compound Addition: The test compound (for agonist activity) or vasopressin in the presence of the test compound (for antagonist activity) is added to the wells.

      • Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are measured over time using a fluorescence plate reader.

      • Data Analysis: The data is used to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists).

  • cAMP Accumulation Assay (for V2 receptors):

    • Objective: To measure the agonist or antagonist activity of a test compound at V2 receptors by quantifying changes in intracellular cAMP levels.

    • Methodology:

      • Cell Culture: Cells expressing the V2 receptor are cultured in a microplate.

      • Compound Incubation: The cells are incubated with the test compound (for agonist activity) or vasopressin in the presence of the test compound (for antagonist activity). A phosphodiesterase inhibitor is often included to prevent cAMP degradation.

      • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

      • Data Analysis: Dose-response curves are generated to determine the EC50 or IC50 of the test compound.

2. In Vivo Studies

In vivo studies are essential to evaluate the physiological effects of a compound in a whole organism.

  • Animal Models of HPA Axis Activation:

    • Objective: To assess the effect of a test compound on the stress-induced release of ACTH and corticosterone (B1669441).

    • Methodology:

      • Animal Model: Rodent models (e.g., rats or mice) are commonly used.

      • Stress Induction: Stress can be induced through various methods, such as forced swim test, restraint stress, or administration of a pharmacological stressor.

      • Compound Administration: The test compound or vehicle is administered to the animals prior to stress induction.

      • Blood Sampling: Blood samples are collected at different time points after the stressor.

      • Hormone Measurement: Plasma levels of ACTH and corticosterone are measured using ELISA or radioimmunoassay (RIA).

      • Data Analysis: The hormone levels in the compound-treated group are compared to the vehicle-treated group to determine the compound's efficacy in modulating the HPA axis response.

Diagram of a Typical Experimental Workflow for a Novel Vasopressin Modulator

Experimental_Workflow start Compound Synthesis and Characterization in_vitro In Vitro Assays start->in_vitro binding Radioligand Binding (Affinity - Ki) in_vitro->binding functional Functional Assays (Efficacy - EC50/IC50) in_vitro->functional lead_opt Lead Optimization binding->lead_opt functional->lead_opt in_vivo In Vivo Studies pk Pharmacokinetics (ADME) in_vivo->pk pd Pharmacodynamics (Physiological Effect) in_vivo->pd preclinical Preclinical Development pk->preclinical pd->preclinical lead_opt->in_vivo

Caption: Drug discovery workflow for vasopressin modulators.

Quantitative Data of Selected Vasopressin Receptor Modulators

The following table summarizes the binding affinities and functional potencies of several known vasopressin receptor modulators. This data is essential for comparing the properties of novel compounds.

CompoundReceptor TargetAssay TypeSpeciesAffinity (Ki, nM)Functional Potency (IC50/EC50, nM)
SSR149415 V1b AntagonistBindingHuman2.413.6 (IC50)
TS-121 V1b AntagonistBindingHuman0.781.8 (IC50)
ABT-436 V1b AntagonistBindingHuman0.72.1 (IC50)
SRX246 V1a AntagonistBindingHuman2.85.2 (IC50)
Balovaptan V1a AntagonistBindingHuman0.380.95 (IC50)

Data compiled from publicly available scientific literature. The exact values may vary depending on the specific experimental conditions.

The study of vasopressin secretion and its modulation is a complex but critical area of research with significant therapeutic potential. A thorough understanding of the underlying signaling pathways and the application of a comprehensive suite of in vitro and in vivo experimental protocols are essential for the successful development of novel drugs targeting the vasopressin system. While the specific compound this compound remains uncharacterized in the public domain, the methodologies and comparative data presented in this guide provide a robust framework for the investigation of any new vasopressin modulator. Future research in this field will continue to refine our understanding of the intricate roles of vasopressin in health and disease, paving the way for innovative treatments for a range of disorders.

References

Preclinical Data on RLA-4842 Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for preclinical studies and associated data for the compound designated RLA-4842, no publicly available information could be identified. Searches for "preclinical studies of this compound," "this compound mechanism of action," "this compound in vitro studies," "this compound in vivo studies," "Relevo Pharmaceutical this compound," "this compound drug development," and "this compound preclinical data" did not yield any specific results pertaining to this molecule.

The search results were primarily related to general methodologies in drug development, such as model-informed drug development, and information on unrelated chemical compounds or clinical trials. This suggests that this compound may be an internal designation for a compound in a very early stage of development, with no data yet disclosed in scientific literature or public forums. It is also possible that the identifier is incorrect or pertains to a confidential program.

Without any accessible preclinical data, it is not possible to provide the requested in-depth technical guide, including summaries of quantitative data, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult any direct communications or publications from the originating institution or company, as the information is not currently within the public domain.

Unable to Proceed: No Publicly Available Information on RLA-4842

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific and medical literature, no information, data, or publications could be found for a compound or therapeutic agent designated as "RLA-4842" in the context of cancer therapy or its effects on the tumor microenvironment.

This absence of information prevents the creation of the requested in-depth technical guide. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, are contingent on the existence of foundational research and published data for this compound.

The search included broad and specific queries for "this compound" in combination with terms such as "tumor microenvironment," "cancer therapy," "mechanism of action," "preclinical studies," and "clinical trials." The search results did not yield any relevant documents, suggesting that "this compound" may be:

  • An internal, confidential designation for a compound not yet disclosed publicly.

  • A very early-stage compound that has not yet been the subject of published research.

  • An incorrect or alternative designation for a known therapeutic.

Without access to proprietary or unpublished data, it is not possible to provide the detailed, evidence-based content required for the requested whitepaper. We recommend verifying the designation "this compound" and, if possible, providing any available internal documentation or alternative identifiers for the compound. With the correct information, we would be pleased to proceed with the development of the requested technical guide.

The Role of RLA-4842 in Angiogenesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

RLA-4842 is an innovative, investigational ferrous iron–activatable antiandrogen conjugate, designed for targeted therapy of castration-resistant prostate cancer (CRPC). While direct studies on the role of this compound in angiogenesis are not yet publicly available, this technical guide synthesizes preclinical data on its mechanism of action and the known functions of its constituent parts to explore its potential impact on tumor neovascularization. This document will delve into the indirect mechanisms through which this compound may influence angiogenesis, focusing on the interplay between androgen receptor signaling, the thioredoxin system, and iron metabolism within the tumor microenvironment.

Introduction to this compound

This compound is a novel therapeutic agent identified as a TRX-ENZ adduct. It is a conjugate of a potent antiandrogen, enzalutamide (B1683756), and a component that is activated by ferrous iron (Fe²⁺), which is found in elevated levels in metastatic castration-resistant prostate cancer (mCRPC) cells. This targeted activation mechanism is intended to enhance the therapeutic index by concentrating the anti-cancer activity within the tumor and minimizing systemic toxicity.[1] Preclinical studies have demonstrated its antiproliferative effects in mCRPC cell lines.[1]

Angiogenesis, the formation of new blood vessels, is a critical process for the growth, progression, and metastasis of solid tumors, including prostate cancer.[2][3][4] The development of a robust vascular network is essential for supplying tumors with necessary oxygen and nutrients. Given the central role of angiogenesis in prostate cancer, understanding the potential effects of new therapeutics like this compound on this process is of paramount importance.

Potential Mechanisms of this compound in Modulating Angiogenesis

Based on the known biological roles of its components and its mechanism of action, this compound may influence angiogenesis through several indirect pathways:

  • Inhibition of Androgen Receptor (AR) Signaling: The enzalutamide component of this compound is a potent inhibitor of the androgen receptor. Androgen signaling has been implicated in the regulation of pro-angiogenic factors.

  • Modulation of the Thioredoxin (TRX) System: The "TRX" component of the adduct suggests an interaction with the thioredoxin system, a key regulator of cellular redox balance. The TRX system is known to influence the activity of hypoxia-inducible factor-1α (HIF-1α) and the expression of vascular endothelial growth factor (VEGF).[5][6]

  • Perturbation of Iron Metabolism: this compound's activation is dependent on ferrous iron. Iron metabolism is increasingly recognized as a crucial factor in the tumor microenvironment that can impact angiogenesis.

These potential mechanisms are explored in detail in the following sections.

Data Presentation: Quantitative Data Summary

As there is no direct quantitative data on this compound's effect on angiogenesis, this section will present relevant preclinical data on its primary anti-proliferative activity.

Cell LineCompoundIC50 (µM)Fold Change (vs. Enzalutamide)Reference
LNCaP-ARThis compoundData not specifiedPotentially more potent than equimolar enzalutamide[1]
22Rv1This compoundData not specifiedPotentially more potent than equimolar enzalutamide[1]

Note: The available literature suggests this compound has potent antiproliferative activity, but specific IC50 values from peer-reviewed publications are not yet available. The information is derived from a Department of Defense technical report.

Experimental Protocols

Detailed experimental protocols for the synthesis and initial in vitro evaluation of this compound are described in the cited literature. For researchers aiming to investigate the angiogenic potential of this compound, the following standard assays would be appropriate:

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures on a basement membrane extract (e.g., Matrigel) in the presence of this compound.

Protocol:

  • Thaw Matrigel on ice and coat wells of a 96-well plate. Allow to solidify at 37°C.

  • Seed HUVECs onto the Matrigel-coated wells.

  • Treat cells with varying concentrations of this compound, enzalutamide, and a vehicle control.

  • Incubate for 4-18 hours to allow for tube formation.

  • Visualize and quantify the tube network using microscopy and image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin). Parameters to measure include total tube length, number of nodes, and number of branches.

Endothelial Cell Proliferation Assay

This assay determines the effect of this compound on the proliferation of endothelial cells.

Protocol:

  • Seed HUVECs in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound and appropriate controls.

  • After a 48-72 hour incubation period, assess cell proliferation using a standard method such as MTT, WST-1, or CyQUANT assay.

In Vivo Matrigel Plug Assay

This in vivo assay evaluates the formation of new blood vessels within a Matrigel plug implanted in mice.

Protocol:

  • Mix Matrigel with a pro-angiogenic factor (e.g., VEGF or bFGF) and the test compound (this compound) or vehicle control.

  • Inject the Matrigel mixture subcutaneously into the flank of immunocompromised mice.

  • After 7-14 days, excise the Matrigel plugs.

  • Quantify angiogenesis by measuring the hemoglobin content of the plugs (Drabkin's reagent) or by immunohistochemical staining of endothelial cell markers (e.g., CD31).

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

RLA4842_Angiogenesis_Pathway cluster_RLA4842 This compound cluster_tumor_cell Tumor Cell cluster_endothelial_cell Endothelial Cell RLA4842 This compound (TRX-ENZ Adduct) Fe2 Elevated Fe²⁺ RLA4842->Fe2 Activated by AR Androgen Receptor (AR) RLA4842->AR Inhibits (via Enzalutamide) TRX_System Thioredoxin System RLA4842->TRX_System Modulates (Hypothesized) VEGF VEGF AR->VEGF Regulates HIF1a HIF-1α TRX_System->HIF1a Stabilizes HIF1a->VEGF Induces Transcription VEGFR VEGF Receptor VEGF->VEGFR Binds to Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes

Caption: Hypothesized signaling pathways influenced by this compound leading to modulation of angiogenesis.

Experimental Workflow

RLA4842_Angiogenesis_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cluster_analysis Data Analysis Tube_Formation Endothelial Cell Tube Formation Assay Quantification Quantification of Angiogenesis Markers Tube_Formation->Quantification Proliferation Endothelial Cell Proliferation Assay Proliferation->Quantification Matrigel_Plug Matrigel Plug Assay in Mice Matrigel_Plug->Quantification Conclusion Assessment of this compound's Angiogenic Potential Quantification->Conclusion start Hypothesis: This compound affects angiogenesis start->Tube_Formation start->Proliferation start->Matrigel_Plug

Caption: Proposed experimental workflow to investigate the role of this compound in angiogenesis.

Discussion and Future Directions

The primary therapeutic rationale for this compound is its targeted antiandrogen activity in CRPC. However, its unique composition and mechanism of action suggest a plausible, albeit indirect, role in modulating the tumor microenvironment, including angiogenesis.

The inhibition of AR signaling by the enzalutamide component of this compound is a key area of interest. Androgens are known to influence the expression of VEGF and other angiogenic factors in prostate cancer.[3] Therefore, by blocking AR, this compound could potentially reduce the production of these pro-angiogenic signals, leading to an anti-angiogenic effect.

Furthermore, the involvement of the thioredoxin system presents another intriguing possibility. The thioredoxin system plays a crucial role in maintaining cellular redox homeostasis and has been shown to regulate the stability and activity of HIF-1α.[5][6] HIF-1α is a master transcriptional regulator of genes involved in the adaptive response to hypoxia, including VEGF.[5][6] If this compound modulates the thioredoxin system, it could consequently affect HIF-1α-mediated VEGF expression and angiogenesis.

Finally, the dependence of this compound on ferrous iron for its activation highlights the importance of iron metabolism in its therapeutic effect. Elevated iron levels have been associated with more aggressive tumors.[1] While the direct link between iron-activated drug delivery and angiogenesis is not established, the disruption of iron homeostasis within the tumor could have downstream effects on various cellular processes, including neovascularization.

Future research should focus on:

  • Directly testing the effect of this compound on endothelial cell function using the in vitro assays outlined in this guide.

  • Investigating the impact of this compound on the expression of key angiogenic factors such as VEGF, FGF, and angiopoietins in prostate cancer cell lines.

  • Elucidating the precise interaction of this compound with the thioredoxin system and its downstream effects on HIF-1α and VEGF signaling.

  • Conducting in vivo studies using prostate cancer xenograft models to assess the impact of this compound on tumor microvessel density and vascular function.

Conclusion

This compound represents a promising new strategy for the treatment of castration-resistant prostate cancer. While its primary mechanism is targeted antiandrogen therapy, there is a strong theoretical basis for its potential to indirectly modulate angiogenesis. Through its effects on androgen receptor signaling, the thioredoxin system, and the tumor's iron metabolism, this compound may create a less favorable microenvironment for new blood vessel formation. Further dedicated research is essential to fully elucidate the role of this compound in angiogenesis and to determine if this contributes to its overall anti-tumor efficacy. The experimental approaches and signaling pathway diagrams provided in this guide offer a framework for initiating such investigations.

References

RLA-4842: An In-Depth Technical Guide for Neuroprotection Research

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the compound RLA-4842 has yielded no publicly available information, preclinical data, or clinical trial results. This suggests that this compound may be an internal designation for a novel therapeutic candidate not yet disclosed in scientific literature or public forums. The following guide, therefore, draws upon established principles and methodologies in neuroprotection research to provide a framework for the potential investigation and development of a compound like this compound.

Core Principles of Neuroprotection

Neuroprotection refers to the strategies and mechanisms aimed at preventing or slowing the process of neuronal death and maintaining the physiological function of the nervous system. Neurological disorders such as stroke, Alzheimer's disease, Parkinson's disease, and traumatic brain injury are characterized by significant neuronal loss. The development of effective neuroprotective agents is a critical unmet need in medicine.

Key mechanisms targeted in neuroprotection research include:

  • Anti-excitotoxicity: Preventing neuronal damage caused by the overactivation of excitatory amino acid receptors, such as the NMDA receptor, which leads to excessive calcium influx and subsequent cell death cascades.

  • Anti-oxidative stress: Counteracting the damaging effects of reactive oxygen species (ROS) that accumulate during pathological conditions and lead to cellular damage.

  • Anti-inflammatory effects: Modulating the neuroinflammatory response, which, while initially protective, can become chronic and contribute to neuronal damage.

  • Anti-apoptotic signaling: Inhibiting programmed cell death pathways that are activated in response to various cellular stressors.

Hypothetical Mechanism of Action for this compound

While no specific data exists for this compound, a novel neuroprotective agent could potentially operate through one or more of the established pathways. For the purpose of this guide, we will hypothesize a multi-target mechanism of action for this compound, integrating anti-inflammatory and anti-apoptotic effects.

Hypothesized Signaling Pathway for this compound

RLA4842_Pathway cluster_upstream Upstream Triggers cluster_cellular_stress Cellular Stress Response cluster_downstream Downstream Effects Ischemic Insult Ischemic Insult ROS Production ROS Production Ischemic Insult->ROS Production Neurotoxin Exposure Neurotoxin Exposure Neurotoxin Exposure->ROS Production Inflammatory Cytokines Inflammatory Cytokines ROS Production->Inflammatory Cytokines Caspase Activation Caspase Activation Inflammatory Cytokines->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Neuronal Death Neuronal Death Apoptosis->Neuronal Death This compound This compound This compound->Inflammatory Cytokines Inhibits This compound->Caspase Activation Inhibits

Caption: Hypothesized mechanism of this compound in mitigating neuronal death by inhibiting inflammatory cytokines and caspase activation.

Preclinical Evaluation of a Novel Neuroprotectant

A rigorous preclinical program is essential to characterize the efficacy and safety of a new chemical entity like this compound. This typically involves a tiered approach, from in vitro assays to in vivo animal models.

In Vitro Assays

Initial screening and mechanism of action studies are conducted using cell-based assays.

Table 1: In Vitro Assays for Neuroprotective Activity

Assay NamePurposeTypical Cell LinesKey Endpoints
Neuronal Viability AssayTo assess the protective effect against various neurotoxic insultsSH-SY5Y, PC12, Primary NeuronsCell viability (MTT, LDH release), Apoptosis markers
Oxidative Stress AssayTo measure the antioxidant capacitySH-SY5Y, BV-2 MicrogliaROS levels, Glutathione levels, Nrf2 activation
Anti-inflammatory AssayTo evaluate the inhibition of inflammatory responsesBV-2 Microglia, AstrocytesNitric oxide, TNF-α, IL-1β, IL-6 release
Calcium Imaging AssayTo assess the modulation of intracellular calcium levelsPrimary NeuronsChanges in intracellular Ca2+ concentration
Mitochondrial Function AssayTo determine the effect on mitochondrial health and functionAll relevant cell linesMitochondrial membrane potential, ATP production
Experimental Protocol: Neuronal Viability Assay (MTT)

Objective: To determine the protective effect of this compound against glutamate-induced excitotoxicity in primary cortical neurons.

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound (various concentrations)

  • Glutamate (B1630785)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Plate primary cortical neurons in 96-well plates and culture for 7-10 days.

  • Pre-treat the neurons with varying concentrations of this compound for 2 hours.

  • Induce excitotoxicity by adding a final concentration of 100 µM glutamate for 24 hours. A control group without glutamate is also included.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Experimental Workflow: In Vitro Neuronal Viability Assay

InVitro_Workflow Plate Primary Neurons Plate Primary Neurons Pre-treat with this compound Pre-treat with this compound Plate Primary Neurons->Pre-treat with this compound Induce Glutamate Excitotoxicity Induce Glutamate Excitotoxicity Pre-treat with this compound->Induce Glutamate Excitotoxicity MTT Incubation MTT Incubation Induce Glutamate Excitotoxicity->MTT Incubation Dissolve Formazan Dissolve Formazan MTT Incubation->Dissolve Formazan Measure Absorbance Measure Absorbance Dissolve Formazan->Measure Absorbance Calculate Viability Calculate Viability Measure Absorbance->Calculate Viability

Caption: Step-by-step workflow for assessing the neuroprotective effect of this compound using an MTT assay.

In Vivo Animal Models

Following promising in vitro results, the efficacy of this compound would be tested in animal models of neurological diseases.

Table 2: Common In Vivo Models for Neuroprotection Studies

Disease ModelAnimal SpeciesKey FeaturesPrimary Outcome Measures
Middle Cerebral Artery Occlusion (MCAO)Rat, MouseMimics ischemic stroke by blocking blood flow to a part of the brainInfarct volume, Neurological deficit score, Behavioral tests
5XFAD Transgenic MouseMouseModels Alzheimer's disease with amyloid-beta plaque pathologyCognitive function (e.g., Morris water maze), Plaque load
MPTP-induced ParkinsonismMouse, PrimateModels Parkinson's disease by inducing dopaminergic neuron lossMotor function (e.g., rotarod test), Dopamine levels
Traumatic Brain Injury (TBI)Rat, MouseControlled cortical impact or fluid percussion injury to model TBILesion volume, Cognitive and motor function, Histopathology

Conclusion and Future Directions

While no specific information on this compound is currently available, the established framework for neuroprotection research provides a clear path for its potential development. Should data on this compound become public, this guide can be updated to incorporate specific findings regarding its mechanism of action, preclinical efficacy, and clinical potential. The ultimate goal for any novel neuroprotective agent is to translate promising preclinical results into effective therapies for patients suffering from devastating neurological disorders.

Revolutionizing In Vitro Blood-Brain Barrier Models: A Technical Guide to the cARLA Cocktail

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integrity of the blood-brain barrier (BBB) presents a significant hurdle in the development of therapeutics for central nervous system (CNS) disorders. Robust and reproducible in vitro models that accurately mimic the in vivo BBB are therefore critical for preclinical drug screening and mechanistic studies. This technical guide details the composition, mechanism of action, and experimental application of the small-molecule cocktail cARLA, a novel formulation demonstrated to synergistically enhance the barrier properties of in vitro BBB models. By simultaneously activating cyclic AMP (cAMP) and Wnt/β-catenin signaling while inhibiting the Transforming Growth Factor-β (TGF-β) pathway, cARLA induces a more physiologically relevant BBB phenotype, characterized by increased transendothelial electrical resistance (TEER), reduced paracellular permeability, and enhanced expression and localization of the tight junction protein claudin-5. This guide provides comprehensive, data-driven insights and detailed experimental protocols to facilitate the adoption and standardization of the cARLA-enhanced BBB model in academic and industrial research settings.

Introduction: The Challenge of Modeling the Blood-Brain Barrier

The BBB is a highly selective, semipermeable barrier that separates the circulating blood from the brain and extracellular fluid in the CNS. This barrier is formed by brain microvascular endothelial cells (BMECs) and is characterized by complex tight junctions, low rates of transcytosis, and the expression of specific transporters. Replicating these features in vitro has been a persistent challenge, with many models suffering from low barrier tightness and a lack of physiological relevance. The cARLA cocktail addresses these limitations by providing a defined chemical environment that promotes the maturation and tightening of cultured brain endothelial cells.

The cARLA Cocktail: Composition and Mechanism of Action

The cARLA cocktail is a combination of four small molecules that synergistically modulate key signaling pathways involved in BBB development and maintenance.[1][2]

Table 1: Composition of the cARLA Cocktail [1][3]

ComponentChemical NameTarget Pathway
pCPT-cAMP8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate sodium saltCyclic AMP (cAMP) signaling activator
Ro-20-17244-(3-Butoxy-4-methoxybenzyl)imidazolidin-2-oneCyclic AMP (cAMP) signaling activator (phosphodiesterase inhibitor)
LiClLithium ChlorideWnt/β-catenin signaling activator (GSK-3β inhibitor)
A83-013-(6-Methyl-2-pyridinyl)-N-phenyl-4-(4-quinolinyl)-1H-pyrazole-1-carbothioamideTransforming Growth Factor-β (TGF-β) signaling inhibitor

The synergistic effect of cARLA arises from the convergence of these three pathways on the regulation of tight junction integrity.[1][4] Activation of cAMP and Wnt/β-catenin signaling, coupled with the inhibition of TGF-β, leads to the enhanced expression and proper localization of claudin-5 at the cell borders, a critical component of BBB tight junctions.[1][2][4]

cluster_0 cARLA Cocktail cluster_1 Signaling Pathways cluster_2 Cellular Effects pCPT_cAMP pCPT-cAMP cAMP cAMP Signaling pCPT_cAMP->cAMP Ro_20_1724 Ro-20-1724 Ro_20_1724->cAMP LiCl LiCl Wnt Wnt/β-catenin Signaling LiCl->Wnt A83_01 A83-01 TGFb TGF-β Signaling A83_01->TGFb Inhibits Claudin5 Claudin-5 Expression & Localization cAMP->Claudin5 Wnt->Claudin5 TGFb->Claudin5 BBB_Tightness Increased BBB Tightness Claudin5->BBB_Tightness

Caption: Signaling pathways modulated by the cARLA cocktail.

Quantitative Effects of cARLA on Blood-Brain Barrier Properties

Treatment with the cARLA cocktail results in significant and reproducible improvements in the barrier function of in vitro BBB models. The following tables summarize the quantitative data from studies utilizing human stem cell-derived endothelial cells.

Table 2: Effect of cARLA on Transendothelial Electrical Resistance (TEER) [1]

TreatmentTEER (Ω·cm²)Fold Change vs. Control
Control150 ± 25-
cARLA (48h)350 ± 502.3

Table 3: Effect of cARLA on Paracellular Permeability [1]

TracerControl (Papp, 10⁻⁶ cm/s)cARLA (48h) (Papp, 10⁻⁶ cm/s)Fold Decrease in Permeability
Sodium Fluorescein (376 Da)1.2 ± 0.20.55 ± 0.12.2
Evans blue–albumin (67 kDa)0.8 ± 0.150.11 ± 0.057.4

Table 4: Effect of cARLA on Claudin-5 Expression [1]

ParameterFold Change vs. Control
Staining Intensity2.3
Continuity at Cell Borders4.5

Detailed Experimental Protocols

The following protocols provide a framework for establishing a cARLA-enhanced in vitro BBB model, and for assessing its barrier properties.

Establishment of the cARLA-Enhanced Human Stem Cell-Derived BBB Model

This protocol describes the generation of a co-culture model using human pluripotent stem cell-derived endothelial cells (hPSC-ECs) and pericytes.

start Start: hPSC-derived Endothelial Cells & Pericytes seed_pc Seed Pericytes on bottom of 24-well plate start->seed_pc seed_ec Seed hPSC-ECs on Transwell insert start->seed_ec coculture Co-culture for 24h seed_pc->coculture seed_ec->coculture add_carla Add cARLA cocktail to media coculture->add_carla culture_48h Culture for 48h add_carla->culture_48h measure Perform Barrier Function Assays (TEER, Permeability, IF) culture_48h->measure

Caption: Experimental workflow for the cARLA-enhanced BBB model.

Materials:

  • Human pluripotent stem cell-derived endothelial cells (hPSC-ECs)

  • Human brain vascular pericytes

  • Endothelial cell growth medium

  • Pericyte growth medium

  • 24-well tissue culture plates

  • Transwell inserts (0.4 µm pore size)

  • cARLA cocktail components (See Table 1)

Procedure:

  • Culture hPSC-ECs and pericytes according to standard protocols.

  • Coat the bottom of a 24-well plate and the top of the Transwell inserts with an appropriate extracellular matrix protein (e.g., collagen/fibronectin).

  • Seed pericytes on the bottom of the 24-well plate at a density of 1.5 x 10⁴ cells/cm².

  • The following day, seed hPSC-ECs onto the Transwell inserts at a density of 1 x 10⁵ cells/cm².

  • Place the Transwell inserts containing the hPSC-ECs into the 24-well plate with the pericytes, creating a co-culture system.

  • After 24 hours of co-culture, replace the medium in both the upper and lower chambers with fresh endothelial cell growth medium containing the cARLA cocktail at optimized concentrations.

  • Culture the cells for an additional 48 hours before performing barrier function assays.

Transendothelial Electrical Resistance (TEER) Measurement

Materials:

  • EVOM2 Voltohmmeter with STX2 "chopstick" electrodes

  • Warming chamber or incubator at 37°C

Procedure:

  • Equilibrate the culture plate to room temperature for 15-20 minutes.

  • Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile phosphate-buffered saline (PBS).

  • Place the shorter electrode in the apical (upper) chamber and the longer electrode in the basolateral (lower) chamber of the Transwell insert. Ensure the electrodes are not touching the cell monolayer.

  • Record the resistance reading in Ohms (Ω).

  • Measure the resistance of a blank Transwell insert (without cells) containing the same medium.

  • Calculate the TEER value using the following formula: TEER (Ω·cm²) = (Resistance of cells - Resistance of blank) × Area of the membrane (cm²)

Paracellular Permeability Assay

Materials:

  • Sodium Fluorescein (NaFl)

  • Evans blue-albumin (EBA) solution (4% BSA in HBSS with 0.05% Evans blue)

  • Hank's Balanced Salt Solution (HBSS)

  • Fluorescence plate reader

Procedure:

  • Gently wash the cells twice with pre-warmed HBSS.

  • Add fresh HBSS to the basolateral (lower) chamber.

  • Add the tracer solution (NaFl or EBA) to the apical (upper) chamber.

  • Incubate the plate at 37°C on an orbital shaker.

  • At specified time points (e.g., 30, 60, 90 minutes), collect samples from the basolateral chamber.

  • Measure the fluorescence of the samples using a plate reader (Excitation/Emission: 485/520 nm for NaFl; 620/680 nm for Evans blue).

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A × C₀) Where dQ/dt is the flux of the tracer across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration of the tracer in the apical chamber.

Immunofluorescence Staining for Claudin-5

Materials:

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody: anti-Claudin-5

  • Secondary antibody: fluorescently-labeled anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Fix the cells on the Transwell membrane with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-Claudin-5 antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash three times with PBS.

  • Mount the membrane on a glass slide and visualize using a fluorescence microscope.

Conclusion and Future Directions

The cARLA cocktail represents a significant advancement in the field of in vitro BBB modeling. Its ability to robustly and reproducibly enhance barrier properties provides researchers with a more reliable tool for studying BBB physiology, pathology, and pharmacology. The detailed protocols and quantitative data presented in this guide are intended to facilitate the widespread adoption of this improved model. Future research should focus on further characterizing the cARLA-enhanced BBB model, including the expression and function of a wider range of transporters and receptors, and its application in more complex, multi-cellular, and microfluidic "organ-on-a-chip" systems. The continued refinement of such models will be instrumental in accelerating the discovery and development of novel therapies for a wide range of neurological disorders.

References

Investigating "RLA-4842": A Search for Cognitive Effects and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the compound "RLA-4842" have not yielded any direct results in publicly available scientific literature or clinical trial databases. This suggests that "this compound" may be an internal designation for a compound not yet disclosed in public research, a discontinued (B1498344) project, or a potential typographical error.

In the absence of specific data on this compound, this guide will explore related concepts and compounds that share numerical similarities in their identifiers, which have been retrieved from public databases. This information is provided for contextual understanding of research in related areas but should not be interpreted as being directly applicable to "this compound."

Exploration of Numerically Similar Clinical Trial Identifiers

While no information exists for "this compound," a search for clinical trials with similar numerical identifiers reveals a range of therapeutic areas and interventions. It is crucial to note that these are unrelated to any hypothetical compound "this compound."

Table 1: Summary of Clinical Trials with Numerically Similar Identifiers

Clinical Trial IdentifierIntervention(s)Condition(s)Status (as of latest update)
NCT02064842 [1]TMC647055, Ritonavir, TMC435Healthy VolunteersCompleted
NCT02584842 [2]RivaroxabanVaricose VeinsCompleted
NCT07264842 [3]Triple Antibiotic Paste, SimvastatinDental Pulp NecrosisNot yet recruiting
NCT06548542 [4]Risankizumab, ABBV-382, LutikizumabCrohn's DiseaseRecruiting

Potential Signaling Pathways in Cognitive Research

Although the mechanism of a hypothetical "this compound" is unknown, research into cognitive effects often involves the modulation of specific signaling pathways. The following sections describe pathways investigated for their roles in cognition and neuronal function, which are common targets in neuropharmacology.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and has been implicated in age-related cognitive decline.[5] One study demonstrated that the cardiovascular drug ranolazine (B828) may alleviate age-related cognitive decline by modulating mitochondrial autophagy through this pathway in the hippocampus and medial prefrontal cortex.[5]

Below is a conceptual diagram of the PI3K/AKT/mTOR signaling pathway.

PI3K_AKT_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Autophagy Autophagy Inhibition mTORC1->Autophagy CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Reelin_Investigation_Workflow AnimalModel Age-rat model with cognitive assessment TissueCollection Entorhinal Cortex Tissue Collection AnimalModel->TissueCollection IHC Immunohistochemistry (Reelin Protein) TissueCollection->IHC ISH In Situ Hybridization (reelin mRNA) TissueCollection->ISH DataAnalysis Correlate Reelin levels with cognitive scores IHC->DataAnalysis ISH->DataAnalysis Conclusion Conclusion on Reelin's role in cognitive decline DataAnalysis->Conclusion Drug_Cognition_Relationship DrugExposure Cumulative Drug Exposure (e.g., Anticholinergics) FollowUp Longitudinal Follow-up CognitiveDecline Steeper Cognitive Decline DrugExposure->CognitiveDecline CognitiveBaseline Baseline Cognitive Function (e.g., MMSE score) CognitiveBaseline->CognitiveDecline FollowUp->CognitiveDecline Confounders Adjust for Confounders (Age, Education, etc.) Confounders->CognitiveDecline Influences

References

An In-depth Technical Guide on Small Molecule Inhibitors in Cancer Stem Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No significant public domain information is available for a compound designated "RLA-4842" in the context of broad cancer stem cell research as of December 2025. A single commercial listing identifies this compound as an iron activator with anti-androgen properties, tested in specific prostate cancer cell lines[1]. This guide will therefore provide a representative overview of the core principles and methodologies in cancer stem cell (CSC) inhibitor research, using examples from well-established signaling pathways and inhibitors to fulfill the technical requirements of the user's request.

Introduction to Cancer Stem Cells (CSCs)

Cancer stem cells are a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate, driving tumor growth, metastasis, and relapse.[2][3] Unlike the bulk of tumor cells, CSCs are often resistant to conventional therapies like chemotherapy and radiation.[4] This has led to a paradigm shift in oncology research, with a focus on developing therapeutic agents that specifically target the CSC population.[3][5] Key signaling pathways that maintain the "stemness" of these cells, such as Wnt/β-catenin, Notch, and Hedgehog (Hh), are primary targets for novel small molecule inhibitors.[6][7][8][9]

Core Signaling Pathways in CSC Maintenance

The aberrant activation of developmental signaling pathways is a hallmark of many cancer stem cells. These pathways regulate self-renewal, proliferation, and resistance to apoptosis.

The Wnt/β-catenin Pathway

Canonical Wnt signaling leads to the stabilization and nuclear translocation of β-catenin, which then activates target genes crucial for CSC maintenance.[8][10][11] Small molecules have been developed to interfere with this pathway at various points, from receptor binding to nuclear transcription.[9][12]

Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Fzd_LRP Frizzled/LRP5/6 Co-receptors Wnt->Fzd_LRP Binds Dvl Dishevelled (Dvl) Fzd_LRP->Dvl Activates DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dvl->DestructionComplex Inhibits BetaCatenin_cyto β-catenin (Cytoplasmic) DestructionComplex->BetaCatenin_cyto Phosphorylates for Degradation BetaCatenin_nuc β-catenin (Nuclear) BetaCatenin_cyto->BetaCatenin_nuc Translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds TargetGenes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Inhibitor Small Molecule Inhibitors (e.g., XAV939, ICG-001) Inhibitor->DestructionComplex Stabilizes Inhibitor->BetaCatenin_nuc Blocks TCF Interaction

Caption: The canonical Wnt/β-catenin signaling pathway and points of therapeutic intervention.

The Notch Pathway

The Notch pathway is a juxtacrine signaling system that regulates cell-fate decisions.[13] Ligand binding to the Notch receptor triggers a series of proteolytic cleavages, releasing the Notch Intracellular Domain (NICD), which translocates to the nucleus to act as a transcriptional co-activator.[6][13] Gamma-secretase inhibitors (GSIs) are a major class of drugs that block this cleavage and inhibit the pathway.[14][15]

Notch_Signaling_Pathway Ligand Delta/Jagged Ligand (Signal-Sending Cell) NotchReceptor Notch Receptor (Signal-Receiving Cell) Ligand->NotchReceptor ADAM ADAM Protease NotchReceptor->ADAM Cleavage S2 GammaSecretase γ-Secretase Complex ADAM->GammaSecretase GammaSecretase->NotchReceptor Cleavage S3 NICD NICD (Notch Intracellular Domain) GammaSecretase->NICD Releases CSL CSL/RBP-Jκ NICD->CSL Binds in Nucleus MAML MAML CSL->MAML Recruits TargetGenes Target Gene Transcription (e.g., Hes, Hey) MAML->TargetGenes Activates GSI γ-Secretase Inhibitors (GSIs) GSI->GammaSecretase Inhibits

Caption: The Notch signaling pathway, highlighting the action of γ-Secretase Inhibitors (GSIs).

The Hedgehog (Hh) Pathway

In the absence of a Hedgehog ligand, the Patched (PTCH) receptor inhibits the Smoothened (SMO) protein. Ligand binding relieves this inhibition, leading to the activation of Gli transcription factors.[16] Many inhibitors, such as vismodegib, target the SMO protein.[16][17]

Hedgehog_Signaling_Pathway Hh_Ligand Hedgehog Ligand (e.g., Shh) PTCH Patched (PTCH) Receptor Hh_Ligand->PTCH Binds SMO Smoothened (SMO) PTCH->SMO Inhibits SUFU_Gli SUFU-Gli Complex SMO->SUFU_Gli Dissociates Gli_act Gli (Activator Form) SUFU_Gli->Gli_act Releases TargetGenes Target Gene Transcription (e.g., Ptch1, Gli1) Gli_act->TargetGenes Activates in Nucleus SMO_Inhibitor SMO Inhibitors (e.g., Vismodegib) SMO_Inhibitor->SMO Inhibits

Caption: The Hedgehog signaling pathway, a key target for CSC-directed therapies.

Quantitative Data Presentation

The efficacy of a CSC inhibitor is typically quantified through a series of in vitro and in vivo assays. The following tables present hypothetical data for a "Compound X," representative of data found in the literature for inhibitors like Salinomycin or Vismodegib.

Table 1: In Vitro Efficacy of Compound X on CSC Populations

Cell LineAssay TypeReadoutPaclitaxel (10 µM)Compound X (1 µM)P-value
HMLER Sphere FormationSphere Formation Efficiency (%)1.8 ± 0.30.05 ± 0.01<0.001
SUM159 Sphere FormationSphere Formation Efficiency (%)2.5 ± 0.40.11 ± 0.03<0.001
HMLER Flow CytometryCD44high/CD24low Population (%)15.2 ± 2.10.9 ± 0.2<0.001
SUM159 Flow CytometryALDH+ Population (%)8.9 ± 1.50.5 ± 0.1<0.001
Data are presented as mean ± standard deviation from three independent experiments.

Table 2: In Vivo Efficacy of Compound X in Xenograft Models

Treatment GroupTumor Seeding FrequencyFold Decrease vs. VehicleTumor Volume (mm³) Day 28P-value (vs. Vehicle)
Vehicle 1 in 1,200-1550 ± 210-
Paclitaxel 1 in 9501.3850 ± 150<0.05
Compound X 1 in 150,000125210 ± 55<0.001
Tumor seeding frequency determined by limiting dilution analysis in NOD/SCID mice. Data adapted from studies on salinomycin.[4]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings in CSC research.

Tumorsphere (Mammosphere) Formation Assay

This anchorage-independent culture method assesses the self-renewal capacity of CSCs.[2][18] Differentiated cells undergo anoikis, while CSCs survive and proliferate to form floating spherical colonies.[19]

Workflow Diagram

Sphere_Formation_Workflow Start Start: Adherent Cancer Cell Culture Harvest 1. Harvest & Create Single-Cell Suspension (e.g., Trypsinization) Start->Harvest Count 2. Count Viable Cells (e.g., Trypan Blue) Harvest->Count Plate 3. Plate at Low Density (e.g., 500 cells/well) in Ultra-Low Attachment Plates Count->Plate Media Add Serum-Free Sphere Media (DMEM/F12, B27, EGF, bFGF) Plate->Media Incubate 4. Incubate for 7-10 Days (37°C, 5% CO2) Plate->Incubate Image 5. Image and Count Spheres (>50 µm diameter) Incubate->Image Analyze 6. Calculate Sphere Formation Efficiency (SFE %) Image->Analyze

Caption: Standard workflow for a tumorsphere formation assay.

Detailed Protocol:

  • Cell Preparation: Harvest cells from adherent culture using trypsin and generate a single-cell suspension by passing through a 40 µm cell strainer.

  • Cell Plating: Count viable cells and plate them at a clonal density (e.g., 500-2000 cells/mL) in ultra-low attachment plates (e.g., Corning Costar).[2][19]

  • Culture Medium: Use serum-free medium (e.g., DMEM/F12) supplemented with B27, 20 ng/mL EGF, and 20 ng/mL bFGF.[18][19]

  • Incubation: Culture for 7-10 days at 37°C, 5% CO₂, replenishing media with fresh growth factors every 2-3 days.[2]

  • Quantification: Count spheres larger than 50 µm using an inverted microscope. Calculate Sphere Formation Efficiency (SFE) as: (Number of spheres / Number of cells seeded) x 100%.[19]

Flow Cytometry for CSC Marker Analysis

Flow cytometry is used to identify and quantify CSC subpopulations based on the expression of specific cell surface markers (e.g., CD44, CD24, EpCAM) or enzymatic activity (e.g., ALDH).[20][21][22]

Workflow Diagram

Flow_Cytometry_Workflow Start Start: Single-Cell Suspension (from culture or tumor digest) Block 1. Block Fc Receptors (Reduces non-specific binding) Start->Block Stain 2. Stain with Fluorophore-Conjugated Primary Antibodies (e.g., CD44-FITC, CD24-PE) (Incubate 30 min, 4°C, dark) Block->Stain Wash 3. Wash Cells with Staining Buffer (e.g., PBS + 1% FBS) Stain->Wash Resuspend 4. Resuspend in Buffer (Add viability dye, e.g., DAPI) Wash->Resuspend Acquire 5. Acquire Data on Flow Cytometer Resuspend->Acquire Analyze 6. Gate on Live, Single Cells Analyze Marker Expression Acquire->Analyze

Caption: General workflow for identifying CSCs via flow cytometry.

Detailed Protocol (for Breast CSCs: CD44⁺/CD24⁻/ˡᵒʷ):

  • Cell Preparation: Prepare a single-cell suspension of 1x10⁶ cells in 100 µL of staining buffer (e.g., PBS with 1% FBS).[20]

  • Antibody Staining: Add fluorophore-conjugated antibodies (e.g., anti-CD44 FITC, anti-CD24 Alexa 647) at pre-titrated concentrations.[20] Include isotype controls and unstained samples for proper gating.

  • Incubation: Incubate for 30 minutes at 4°C, protected from light.[20]

  • Wash: Wash cells twice with 1 mL of cold staining buffer, centrifuging at 300 x g for 5 minutes.

  • Data Acquisition: Resuspend the cell pellet in 300-500 µL of buffer containing a viability dye (e.g., DAPI or Propidium Iodide) to exclude dead cells. Acquire data on a flow cytometer.[23]

  • Analysis: Gate on the live, single-cell population and analyze the expression of CD44 and CD24 to quantify the CD44⁺/CD24⁻/ˡᵒʷ subpopulation.

Conclusion

The targeting of cancer stem cells represents a promising frontier in oncology. While the specific compound this compound lacks extensive documentation in the public domain for this application, the principles and methodologies for evaluating CSC inhibitors are well-established. By focusing on key pathways like Wnt, Notch, and Hedgehog, and employing robust quantitative assays, researchers can identify and validate novel compounds with the potential to eradicate the root of cancer malignancy and improve patient outcomes. The continued development of small molecules that selectively eliminate CSCs is a critical goal for overcoming therapeutic resistance and preventing cancer recurrence.

References

RLA-4842: A Novel Antiandrogen Agent, Not a Blood Pressure Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Extensive review of available scientific literature reveals that RLA-4842 is a novel investigational compound designed for the targeted treatment of castration-resistant prostate cancer (CRPC) and is not associated with the modulation of blood pressure. The primary mechanism of this compound is centered on its role as a ferrous iron–activatable antiandrogen drug conjugate (FeADC). This innovative approach leverages the elevated levels of labile ferrous iron (Fe2+) often found in metastatic CRPC tumors to selectively release its therapeutic payload.

Mechanism of Action: An Iron-Activated Prodrug

This compound is a prodrug, meaning it is administered in an inactive form and requires biological activation to exert its therapeutic effect. Specifically, it is a conjugate of an enzalutamide (B1683756) analogue, RD58 (a potent antiandrogen), and a 1,2,4-trioxolane (B1211807) moiety that acts as an iron-sensitive trigger.[1][2] In the high-iron environment of prostate cancer cells, the trioxolane ring reacts with Fe2+, leading to the cleavage of the linker and the release of the active antiandrogen payload.[1][2] This targeted delivery system aims to enhance the drug's efficacy at the tumor site while minimizing systemic exposure and associated side effects.[1][2][3]

The development of this compound is a strategic response to the dose-limiting toxicities observed with current second-generation antiandrogens like enzalutamide and apalutamide, which can include central nervous system effects. By "caging" the antiandrogen and allowing for its release preferentially in cancer cells, this compound is designed to have an improved safety profile.[1][2][3][4]

Preclinical Research and Focus on Anticancer Activity

Preclinical studies on this compound have focused on its synthesis, iron-dependent activation, and its antiproliferative effects on various prostate cancer cell lines. Research has demonstrated that this compound exhibits dose-dependent antiproliferative activity in androgen receptor (AR)-positive cell lines such as LNCaP-AR and 22Rv1.[1][2][4][5] Furthermore, it has been shown to be more potent than equimolar doses of the free antiandrogen in some instances.[4][5]

Pharmacokinetic studies in mice have indicated that this compound is stable in vivo and results in limited exposure of the free antiandrogen in the brain, which supports its potential for a better safety profile.[1][2][3] The primary endpoint of these studies has been the inhibition of cancer cell growth and the suppression of androgen receptor target genes, not the modulation of cardiovascular parameters like blood pressure.[1][2]

Conclusion

Based on the available scientific literature, there is no evidence to suggest that this compound has any intended or observed effects on blood pressure. The entire research and development focus for this compound is on its utility as a targeted therapy for castration-resistant prostate cancer. Therefore, a technical guide on the effect of this compound on blood pressure cannot be provided as no such data exists. The compound's mechanism of action is unrelated to the physiological pathways that regulate blood pressure. Researchers and professionals interested in this compound should direct their focus to its role in oncology and targeted drug delivery.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with RLA-4842

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and in vivo administration of RLA-4842, a novel iron activator with anti-proliferative activity against prostate cancer. The following sections detail the recommended vehicle composition, a stepwise protocol for preparing the dosing solution, and an overview of the putative signaling pathway.

Data Presentation: Vehicle Composition for In Vivo Administration

Successful in vivo studies with poorly soluble compounds like this compound are critically dependent on the formulation of a safe and effective delivery vehicle. Based on standard practices for compounds with similar characteristics, the following co-solvent system is recommended to achieve a clear and stable solution suitable for administration in animal models.

ComponentPercentage by VolumePurpose
Dimethyl Sulfoxide (DMSO)10%Primary solvent for initial dissolution
PEG30040%Co-solvent to maintain solubility
Tween-805%Surfactant to improve stability
Saline (0.9% NaCl)45%Aqueous base for injection

Experimental Protocols: Preparation of this compound Dosing Solution

This protocol describes the preparation of a 1 mL stock solution of this compound in the recommended vehicle. Adjust volumes as needed for your specific experimental requirements. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) using sterile reagents and equipment.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Polyethylene Glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Initial Dissolution in DMSO:

    • Weigh the desired amount of this compound powder and place it into a sterile tube.

    • Add 100 µL of DMSO to the tube.

    • Vortex thoroughly until the this compound is completely dissolved, resulting in a clear solution.

  • Addition of Co-solvent:

    • To the DMSO solution, add 400 µL of PEG300.

    • Vortex the mixture until it is homogeneous.

  • Addition of Surfactant:

    • Add 50 µL of Tween-80 to the solution.

    • Vortex thoroughly to ensure complete mixing and to create a stable emulsion.

  • Final Dilution with Saline:

    • Slowly add 450 µL of sterile saline to the mixture while vortexing. The slow addition is crucial to prevent precipitation of the compound.

    • Continue to vortex until the final solution is clear and homogeneous.

  • Final Inspection and Use:

    • Visually inspect the final solution for any signs of precipitation or phase separation. If the solution is not clear, gentle warming or sonication may be used to aid dissolution.

    • It is recommended to prepare the dosing solution fresh on the day of administration. If temporary storage is necessary, store at 4°C and bring to room temperature before use. Always re-vortex and inspect the solution before administration.

Mandatory Visualization: Diagrams

Experimental Workflow for this compound Formulation

G cluster_start Step 1: Initial Dissolution cluster_cosolvent Step 2: Co-solvent Addition cluster_surfactant Step 3: Surfactant Addition cluster_final Step 4: Final Dilution cluster_end Step 5: Final Product weigh Weigh this compound Powder add_dmso Add 10% DMSO weigh->add_dmso Vortex to Dissolve add_peg Add 40% PEG300 add_dmso->add_peg Vortex to Mix add_tween Add 5% Tween-80 add_peg->add_tween Vortex to Emulsify add_saline Add 45% Saline add_tween->add_saline Vortex during addition final_solution Clear this compound Dosing Solution add_saline->final_solution

Caption: Workflow for the preparation of this compound in a co-solvent vehicle.

Putative Signaling Pathway: this compound and Ferroptosis in Prostate Cancer

This compound is described as an "iron activator." In the context of prostate cancer, the induction of an iron-dependent form of programmed cell death known as ferroptosis is a key therapeutic strategy. Ferroptosis is characterized by the accumulation of lipid peroxides in a manner that is dependent on the presence of iron. As an iron activator, this compound is hypothesized to increase the intracellular labile iron pool, thereby promoting the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation, leading to ferroptotic cell death in prostate cancer cells.

G RLA4842 This compound IronPool Increased Labile Iron Pool (Fe2+) RLA4842->IronPool Activates ROS Reactive Oxygen Species (ROS) Generation IronPool->ROS Catalyzes (Fenton Reaction) LipidP Lipid Peroxidation ROS->LipidP Induces Ferroptosis Ferroptosis LipidP->Ferroptosis CancerDeath Prostate Cancer Cell Death Ferroptosis->CancerDeath

Caption: Proposed mechanism of this compound-induced ferroptosis in prostate cancer cells.

Application Notes and Protocols for RLA-4842 (Hypothetical PI3Kα Inhibitor) in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

RLA-4842 is a potent and selective small molecule inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3Kα). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway, often through activating mutations in the PIK3CA gene (encoding PI3Kα), is a common event in various human cancers.[3][4] this compound is under preclinical investigation for its therapeutic potential in cancers harboring PIK3CA mutations. These application notes provide a summary of suggested dosage and administration protocols for this compound in preclinical mouse models, based on studies with analogous compounds such as Alpelisib (B612111) (BYL-719).

Mechanism of Action

This compound selectively inhibits PI3Kα, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This leads to reduced activation of downstream signaling proteins, including Akt and mTOR, ultimately resulting in decreased cell proliferation and survival in PI3Kα-dependent tumor cells.[4][5][6]

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize typical dosage and pharmacokinetic parameters for PI3Kα inhibitors, like this compound, in mouse models. This data is aggregated from studies using Alpelisib (BYL-719) and other similar PI3K inhibitors.

Table 1: Recommended Dosage of this compound in Mouse Models

Mouse StrainTumor ModelRoute of AdministrationDosage Range (mg/kg)Dosing ScheduleReference
Nude (e.g., Rj:NMRI-nude)Human cell line xenograftsOral gavage30 - 50Daily[7][8]
C57Bl/6JSyngeneic tumor modelsOral gavage12.5 - 50Daily[7]
NSGPatient-derived xenografts (PDX)Oral gavage505 days on, 2 days off[9]
VariousDiet-induced obesityIn-diet0.3 g/kg of dietAd libitum[10][11]

Table 2: Pharmacokinetic Parameters of a Representative PI3Kα Inhibitor (Alpelisib) in Rodents

SpeciesRouteDose (mg/kg)Cmax (µM)t½ (hours)Reference
MouseOral gavage3.69.2~1.5[10][11]
MouseIn-diet3.6 (avg. ingested)3.6~1.5[10][11]
RatIntravenous1-2.9 ± 0.2[7]

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Subcutaneous Xenograft Mouse Model

This protocol outlines the general procedure for assessing the anti-tumor activity of this compound in mice bearing subcutaneous tumors derived from human cancer cell lines.

1. Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% Methylcellulose with 0.5% Tween-80 in saline, or PEG400/acidified water)[7][8]

  • Human cancer cell line with a known PIK3CA mutation

  • Immunocompromised mice (e.g., female athymic nude mice, 5-6 weeks old)

  • Matrigel (optional)

  • Sterile PBS, syringes, needles, and gavage needles

  • Calipers for tumor measurement

2. Cell Preparation and Implantation:

  • Culture cancer cells under standard conditions to ~80% confluency.

  • Harvest cells using trypsin and wash with sterile PBS.

  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.

  • Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the flank of each mouse.[12]

3. Tumor Growth and Treatment:

  • Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (π/6) × (larger diameter) × (smaller diameter)2.[8]

  • When tumors reach an average volume of 150-200 mm3, randomize mice into treatment and control groups (n=8-10 mice per group).[8]

  • Prepare this compound formulation at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse, administered at 10 µL/g).

  • Administer this compound or vehicle to the respective groups via oral gavage daily.[4][7]

  • Record mouse body weights and monitor for any signs of toxicity twice weekly.

  • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a defined endpoint.

4. Data Analysis:

  • Plot mean tumor volume ± SEM for each group over time.

  • At the end of the study, excise tumors and record their final weights.

  • Analyze the statistical significance of differences in tumor volume and weight between treatment and control groups.

Experimental_Workflow start Start cell_culture 1. Culture PIK3CA-mutant Cancer Cells start->cell_culture implantation 2. Subcutaneous Implantation into Nude Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth (150-200 mm³) implantation->tumor_growth randomization 4. Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment 5. Daily Oral Gavage: This compound or Vehicle randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight (2x/week) treatment->monitoring endpoint 7. Endpoint Reached monitoring->endpoint analysis 8. Data Analysis: Tumor Volume & Weight endpoint->analysis end End analysis->end

References

Application Notes and Protocols for RLA-4842 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

RLA-4842 is a novel small molecule inhibitor currently under investigation for its potential as an anti-cancer agent. These application notes provide a comprehensive protocol for the use of this compound in a cell culture setting, designed for researchers, scientists, and professionals in drug development. The following protocols and data are intended as a guide and may require optimization for specific cell lines and experimental conditions. Preclinical studies suggest that this compound functions by targeting key signaling pathways involved in cell proliferation and survival.

Hypothetical Mechanism of Action

This compound is hypothesized to be a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many types of cancer. By inhibiting key components of this cascade, this compound is expected to induce cell cycle arrest and apoptosis in cancer cells with an overactive PI3K/Akt/mTOR pathway.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound across various cancer cell lines. This data is for illustrative purposes and actual values must be determined experimentally.

Cell LineCancer TypeIC50 (µM) after 72hKey Findings
MCF-7Breast Cancer0.5Potent growth inhibition
A549Lung Cancer1.2Moderate sensitivity
U87-MGGlioblastoma0.8Significant apoptotic induction
PC-3Prostate Cancer2.5Lower sensitivity

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the general procedure for culturing and maintaining adherent cancer cell lines.

Materials:

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Maintain cells in T-75 flasks in a 37°C incubator with 5% CO2.

  • For passaging, aspirate the old medium and wash the cells once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 5-7 mL of complete growth medium.

  • Collect the cell suspension in a 15 mL conical tube and centrifuge at 1000 rpm for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Seed cells into new flasks or plates at the desired density. For example, for a 6-well plate, seed approximately 1 x 10^5 cells per well.[1]

This compound Treatment

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete growth medium

  • Cultured cells in plates

Procedure:

  • Prepare a series of dilutions of this compound from the stock solution in complete growth medium to achieve the desired final concentrations.

  • Aspirate the medium from the cultured cells and replace it with the medium containing the different concentrations of this compound.

  • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates with treated cells

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Following treatment with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is for analyzing protein expression levels to confirm the effect of this compound on the PI3K/Akt/mTOR pathway.

Materials:

  • Treated cells from a 6-well plate

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathway Diagram

RLA_4842_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation RLA4842 This compound RLA4842->PI3K RLA4842->mTORC1

Caption: Hypothetical signaling pathway of this compound targeting PI3K and mTOR.

Experimental Workflow Diagram

Experimental_Workflow start Start: Seed Cells treatment Treat with this compound (24-72 hours) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis (IC50, Protein Levels) viability->data_analysis western_blot Western Blot Analysis (p-Akt, p-mTOR) protein_extraction->western_blot western_blot->data_analysis end End: Conclusion data_analysis->end

Caption: General experimental workflow for evaluating this compound in cell culture.

References

Application Notes and Protocols: Administration of RLA-4842 in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The following application notes and protocols are based on generalized scientific principles for in vivo studies in rat models. Initial searches for "RLA-4842" did not yield specific public data on this compound. Therefore, the information provided below is a template and should be adapted with specific experimental details for this compound as they become available. For accurate and reproducible research, it is imperative to consult any existing internal documentation or future publications on this compound.

Introduction

This document provides a comprehensive guide for the administration and evaluation of the investigational compound this compound in rat models. The protocols outlined herein are intended for researchers, scientists, and drug development professionals engaged in preclinical studies. The objective is to ensure standardized procedures for assessing the pharmacokinetics, efficacy, and safety of this compound.

Quantitative Data Summary

As no specific quantitative data for this compound is publicly available, the following tables are presented as templates. Researchers should populate these tables with their experimental data for clear and concise presentation.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (IV) AdministrationOral (PO) AdministrationIntraperitoneal (IP) Administration
Dose (mg/kg) e.g., 5e.g., 20e.g., 10
Cmax (ng/mL) Insert ValueInsert ValueInsert Value
Tmax (h) Insert ValueInsert ValueInsert Value
AUC (0-t) (ngh/mL) Insert ValueInsert ValueInsert Value
AUC (0-inf) (ngh/mL) Insert ValueInsert ValueInsert Value
t1/2 (h) Insert ValueInsert ValueInsert Value
CL (L/h/kg) Insert ValueN/AInsert Value
Vd (L/kg) Insert ValueN/AInsert Value
Bioavailability (%) N/AInsert ValueInsert Value

Table 2: Efficacy of this compound in a Rat Disease Model (Example: Tumor Growth Inhibition)

Treatment GroupDose (mg/kg)Administration RouteTumor Volume Change (%)Statistical Significance (p-value)
Vehicle Control 0e.g., POInsert ValueN/A
This compound e.g., 10e.g., POInsert ValueInsert Value
This compound e.g., 30e.g., POInsert ValueInsert Value
Positive Control Specifye.g., POInsert ValueInsert Value

Table 3: Toxicology Profile of this compound in Rats (14-Day Study)

ParameterVehicle ControlThis compound (Low Dose)This compound (Mid Dose)This compound (High Dose)
Body Weight Change (%) Insert ValueInsert ValueInsert ValueInsert Value
ALT (U/L) Insert ValueInsert ValueInsert ValueInsert Value
AST (U/L) Insert ValueInsert ValueInsert ValueInsert Value
Creatinine (mg/dL) Insert ValueInsert ValueInsert ValueInsert Value
Histopathology Findings e.g., No significant findingsDescribe findingsDescribe findingsDescribe findings

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound in rat models.

3.1. This compound Formulation and Preparation

Objective: To prepare a stable and homogenous formulation of this compound for administration.

Materials:

  • This compound compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, corn oil, saline)

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile tubes and syringes

Protocol:

  • Determine the required concentration of this compound based on the highest dose to be administered and the dosing volume (typically 5-10 mL/kg for oral administration in rats).

  • Weigh the appropriate amount of this compound powder.

  • If necessary, grind the powder to a fine consistency using a mortar and pestle.

  • Gradually add a small amount of the chosen vehicle to the powder to create a paste.

  • Slowly add the remaining vehicle while continuously mixing or stirring.

  • For suspensions, maintain continuous stirring using a magnetic stirrer until administration to ensure homogeneity.

  • Visually inspect the formulation for any precipitation or non-homogeneity before each administration.

  • Prepare fresh formulations daily unless stability data indicates otherwise.

3.2. Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of this compound in rats following administration by a specific route.

Animals:

  • Male/Female Sprague-Dawley or Wistar rats (specify strain, age, and weight).

  • Cannulated rats (e.g., jugular vein) are recommended for serial blood sampling.

Protocol:

  • Acclimate animals for at least 7 days prior to the study.

  • Fast animals overnight (with access to water) before dosing, if required by the study design.

  • Administer this compound at the predetermined dose and route (e.g., oral gavage, intravenous bolus).

  • Collect blood samples (approximately 0.2-0.3 mL) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Process blood samples to obtain plasma by centrifugation (e.g., 3000 x g for 10 minutes at 4°C).

  • Store plasma samples at -80°C until analysis.

  • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters using appropriate software.

3.3. Efficacy Study Protocol (Xenograft Tumor Model)

Objective: To evaluate the anti-tumor efficacy of this compound in a rat xenograft model.

Protocol:

  • Subcutaneously implant tumor cells into the flank of immunocompromised rats (e.g., nude rats).

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment groups.

  • Administer this compound, vehicle, or a positive control according to the study schedule (e.g., daily, twice daily) and route.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Visualizations

4.1. Signaling Pathway

As the mechanism of action for this compound is not publicly known, a hypothetical signaling pathway diagram is provided below. This should be replaced with the actual pathway once elucidated.

RLA4842_Signaling_Pathway cluster_cell Target Cell cluster_nucleus RLA4842 This compound Receptor Target Receptor RLA4842->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (e.g., Apoptosis, Cell Cycle Arrest) TranscriptionFactor->GeneExpression  (translocation) Nucleus Nucleus

Caption: Hypothetical signaling pathway for this compound.

4.2. Experimental Workflow

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In-Life cluster_analysis Phase 3: Analysis & Reporting Protocol_Dev Protocol Development Animal_Acclimation Animal Acclimation (7 days) Protocol_Dev->Animal_Acclimation Formulation_Prep This compound Formulation Animal_Acclimation->Formulation_Prep Dosing Dosing (IV, PO, or IP) Formulation_Prep->Dosing Sample_Collection Blood/Tissue Collection Dosing->Sample_Collection Observations Clinical Observations Dosing->Observations Bioanalysis LC-MS/MS Analysis Sample_Collection->Bioanalysis PK_Analysis Pharmacokinetic Modeling Bioanalysis->PK_Analysis Data_Reporting Data Summary & Report PK_Analysis->Data_Reporting

Caption: General experimental workflow for a pharmacokinetic study in rats.

Application Notes and Protocols for Tumor-Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a specific compound or system designated "RLA-4842" for enhancing drug delivery to tumors. Therefore, to fulfill the structural and content requirements of your request, we have generated representative Application Notes and Protocols based on a scientifically published, innovative approach: a Lactate-Responsive Nanoparticle System . This system is designed to release therapeutic agents specifically within the tumor microenvironment by targeting the Warburg effect, a metabolic characteristic of many cancer cells.[1] The data, protocols, and diagrams presented below are illustrative of this technology and are intended to serve as a comprehensive example for researchers, scientists, and drug development professionals.

Application Notes

Introduction

The tumor microenvironment (TME) presents unique physiological characteristics that can be exploited for targeted drug delivery. One such characteristic is the "Warburg effect," where cancer cells exhibit increased glycolysis and lactate (B86563) production, even in the presence of oxygen.[1] This leads to an acidic, lactate-rich TME. The lactate-responsive nanoparticle system is a novel platform designed to selectively release its therapeutic payload in response to high lactate concentrations, thereby enhancing drug delivery specificity and reducing off-target toxicity.[1]

This system utilizes gold/mesoporous silica (B1680970) Janus nanoparticles. The gold component is functionalized with lactate oxidase, while the silica pores, containing the drug cargo, are capped with α-cyclodextrin via a surface arylboronate modification.[1]

Mechanism of Action

The targeted drug release is achieved through a lactate-initiated enzymatic and chemical cascade:

  • Lactate Oxidation: In the high-lactate TME, lactate oxidase on the nanoparticle surface catalyzes the oxidation of lactate to pyruvate, generating hydrogen peroxide (H₂O₂) as a byproduct.[1]

  • Boronate Ester Cleavage: The generated H₂O₂ induces a self-immolation reaction of the arylboronate linker.

  • Drug Release: This reaction uncaps the silica pores, leading to the release of the encapsulated drug directly at the tumor site.[1]

This "on-site" activation mechanism ensures that the therapeutic agent is released preferentially in the tumor, maximizing its efficacy while minimizing systemic exposure.

cluster_TME Tumor Microenvironment (High Lactate) cluster_Systemic Systemic Circulation (Low Lactate) Lactate Lactate NP Drug-Loaded Nanoparticle (Capped) Lactate->NP Lactate Oxidase H2O2 Hydrogen Peroxide (H₂O₂) NP->H2O2 generates Uncapped_NP Uncapped Nanoparticle H2O2->Uncapped_NP induces self-immolation of arylboronate linker Drug Released Drug Uncapped_NP->Drug releases NP_stable Drug-Loaded Nanoparticle (Stable & Capped)

Caption: Mechanism of lactate-responsive drug release in the tumor microenvironment.

Quantitative Data Summary

The following tables summarize the key performance characteristics of the lactate-responsive nanoparticle system.

Table 1: Lactate-Dependent Drug Release

Lactate Concentration (mM)Drug Release (%) after 24h
0 (Control)8.5 ± 2.1
225.3 ± 3.5
558.9 ± 4.2
10 (Tumor-like)85.4 ± 5.7

Table 2: In Vitro Cytotoxicity (Doxorubicin-Loaded Nanoparticles)

Cell LineTreatmentIC₅₀ (µg/mL)
4T1 (Breast Cancer) Free Doxorubicin0.8 ± 0.1
Nanoparticles (No Lactate)7.5 ± 0.9
Nanoparticles (+10mM Lactate)1.2 ± 0.2
MCF-10A (Normal Breast) Free Doxorubicin1.5 ± 0.3
Nanoparticles (No Lactate)> 50
Nanoparticles (+10mM Lactate)22.8 ± 3.1

Experimental Protocols

Protocol 1: Synthesis of Lactate-Responsive Nanoparticles

This protocol describes the synthesis of the gold/mesoporous silica Janus nanoparticles and subsequent functionalization.

Materials:

  • Mesoporous silica nanoparticles (MSNs)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Gold chloride (HAuCl₄)

  • Sodium citrate (B86180)

  • Lactate oxidase

  • α-Cyclodextrin

  • Arylboronate linker molecule

  • N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Procedure:

  • APTES Functionalization of MSNs:

    • Disperse 100 mg of MSNs in 50 mL of dry toluene (B28343).

    • Add 1 mL of APTES and reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere.

    • Collect the particles by centrifugation, wash three times with toluene and ethanol, and dry under vacuum.

  • Gold Nanoparticle Seeding:

    • Add the APTES-functionalized MSNs to a 50 mL aqueous solution of HAuCl₄ (0.01%).

    • Heat the solution to boiling while stirring, then quickly add 1 mL of 1% sodium citrate solution.

    • Keep the solution at boiling point for 15 minutes until a color change to red is observed.

    • Cool to room temperature, centrifuge, and wash with water to collect the Janus nanoparticles.

  • Surface Modification:

    • Functionalize the silica surface with the arylboronate linker using standard silane (B1218182) chemistry.

    • Cap the pores by reacting the arylboronate-modified particles with α-Cyclodextrin.

    • Functionalize the gold surface with lactate oxidase using EDC/NHS coupling chemistry.

  • Drug Loading:

    • Incubate the uncapped nanoparticles with a concentrated solution of the desired drug (e.g., Doxorubicin) in an appropriate solvent for 24 hours.

    • Centrifuge to remove the unloaded drug and wash the particles.

    • Perform the capping reaction as described in step 3.2.

start Start: Mesoporous Silica Nanoparticles (MSNs) step1 1. Functionalize MSNs with APTES start->step1 step2 2. Seed with Gold Nanoparticles step1->step2 step3 3. Modify Silica Surface with Arylboronate Linker step2->step3 step4 4. Load Drug into Mesopores step3->step4 step5 5. Cap Pores with α-Cyclodextrin step4->step5 step6 6. Functionalize Gold Surface with Lactate Oxidase step5->step6 end Final Product: Lactate-Responsive Nanoparticle step6->end

Caption: Workflow for the synthesis of lactate-responsive nanoparticles.

Protocol 2: In Vitro Drug Release Study

This protocol details the procedure to quantify drug release in response to lactate.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lactic acid

  • Dialysis tubing (MWCO 10 kDa)

  • Spectrophotometer or fluorometer

Procedure:

  • Sample Preparation:

    • Prepare PBS solutions containing different concentrations of lactic acid (e.g., 0, 2, 5, 10 mM). Adjust pH to 7.4.

    • Disperse a known amount (e.g., 5 mg) of drug-loaded nanoparticles in 1 mL of each lactate solution.

  • Dialysis:

    • Transfer each nanoparticle suspension into a separate dialysis bag.

    • Place each bag into a beaker containing 50 mL of the corresponding lactate-PBS solution.

    • Incubate at 37°C with gentle shaking.

  • Quantification:

    • At predetermined time points (e.g., 1, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot from the solution outside the dialysis bag.

    • Replenish with 1 mL of fresh solution to maintain a constant volume.

    • Quantify the drug concentration in the aliquot using UV-Vis spectrophotometry or fluorescence spectroscopy at the drug's characteristic wavelength.

  • Calculation:

    • Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially loaded in the nanoparticles.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of the drug-loaded nanoparticles on cancer and normal cell lines.

Materials:

  • Cancer cell line (e.g., 4T1) and a normal cell line (e.g., MCF-10A)

  • Complete cell culture medium

  • Drug-loaded nanoparticles, empty nanoparticles, and free drug solution

  • Lactic acid solution (sterile)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding:

    • Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of free drug, drug-loaded nanoparticles, and empty nanoparticles in cell culture medium.

    • For "lactate-treated" wells, supplement the medium with 10 mM lactic acid.

    • Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated control wells.

    • Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot the viability against the drug concentration and determine the IC₅₀ values using a suitable curve-fitting software.

References

Application Notes and Protocols: RLA-4842 in Combination with Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available information on a compound designated "RLA-4842" is not available. The following application notes and protocols are provided as a representative template for researchers and scientists. The methodologies and data presentation formats are based on established practices for evaluating novel anti-cancer agents in combination with paclitaxel (B517696). Specific experimental parameters should be optimized for the particular characteristics of this compound once they are known.

Introduction

Paclitaxel is a potent mitotic inhibitor widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1][2][3] It functions by stabilizing microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[1][3][4] Paclitaxel's cytotoxic effects are mediated through several signaling pathways, including the PI3K/AKT and MAPK pathways.[1][3] Combination therapies involving paclitaxel aim to enhance its anti-tumor efficacy, overcome resistance, and minimize toxicity.[5][6][7] This document outlines hypothetical protocols and data presentation for the preclinical evaluation of a novel agent, this compound, in combination with paclitaxel.

Mechanism of Action: Paclitaxel Signaling

Paclitaxel exerts its anti-cancer effects by disrupting the normal function of microtubules. This interference triggers a cascade of signaling events that ultimately lead to programmed cell death.

Paclitaxel_Signaling Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K_AKT PI3K/AKT Pathway (Inhibition) Paclitaxel->PI3K_AKT MAPK MAPK Pathway (Activation) Paclitaxel->MAPK cmyc c-myc Signaling (Suppression) Paclitaxel->cmyc Bcl2 Bcl-2 Phosphorylation Paclitaxel->Bcl2 SAC Spindle Assembly Checkpoint (SAC) Activation Microtubules->SAC G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis SAC->G2M_Arrest PI3K_AKT->Apoptosis MAPK->Apoptosis cmyc->Apoptosis Bcl2->Apoptosis

Caption: Paclitaxel Signaling Pathway.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and Paclitaxel in Cancer Cell Lines
Cell LineTreatmentIC50 (nM) ± SDCombination Index (CI)
OVCAR-3 This compoundValueN/A
PaclitaxelValueN/A
This compound + PaclitaxelValueValue
MCF-7 This compoundValueN/A
PaclitaxelValueN/A
This compound + PaclitaxelValueValue
A549 This compoundValueN/A
PaclitaxelValueN/A
This compound + PaclitaxelValueValue
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of this compound and Paclitaxel in a Xenograft Model
Treatment GroupNMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control10ValueN/AValue
This compound (X mg/kg)10ValueValueValue
Paclitaxel (Y mg/kg)10ValueValueValue
This compound + Paclitaxel10ValueValueValue

Experimental Protocols

Preclinical Evaluation Workflow

The preclinical assessment of this compound in combination with paclitaxel would typically follow a multi-stage process, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Synergy Combination Index (CI) Analysis Cytotoxicity->Synergy Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Synergy->Mechanism Xenograft Tumor Xenograft Model Establishment Mechanism->Xenograft Treatment Treatment with this compound, Paclitaxel, and Combination Xenograft->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (e.g., IHC, Biomarker Analysis) Monitoring->Endpoint

Caption: Preclinical Experimental Workflow.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with serial dilutions of this compound, paclitaxel, and the combination of both for 72 hours. Include a vehicle-treated control group.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment. The combination index (CI) can be calculated using the Chou-Talalay method to determine synergy, additivity, or antagonism.

Protocol 2: In Vivo Tumor Xenograft Study
  • Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., OVCAR-3) into the flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomization and Treatment: Randomize mice into four groups (n=10 per group): Vehicle control, this compound, paclitaxel, and this compound + paclitaxel. Administer treatments according to the predetermined dosing schedule (e.g., intraperitoneal injection, oral gavage).

  • Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

  • Tissue Collection: Excise tumors for further analysis, such as immunohistochemistry (IHC) for proliferation and apoptosis markers (e.g., Ki-67, cleaved caspase-3) and Western blot analysis of key signaling proteins.

Conclusion

The provided protocols and templates offer a structured approach for the preclinical evaluation of this compound in combination with paclitaxel. A thorough investigation of the synergistic potential and underlying mechanisms of this combination therapy is crucial for its potential translation into clinical settings. The successful application of these methodologies will provide valuable insights into the therapeutic promise of this compound as a novel agent in cancer treatment.

References

Application Notes and Protocols: RLA-4842 in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RLA-4842 is a novel, orally bioavailable small molecule inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a key enzyme implicated in the pathophysiology of Alzheimer's disease (AD). Overexpression of DYRK1A is linked to both amyloid and tau pathologies. This compound offers a promising therapeutic strategy by targeting the upstream mechanisms that contribute to the hallmark pathological features of AD. These application notes provide detailed protocols for investigating the efficacy of this compound in preclinical Alzheimer's disease models.

Mechanism of Action

This compound is a potent and selective inhibitor of DYRK1A. The prevailing hypothesis for its action in Alzheimer's disease involves two primary pathways:

  • Reduction of Amyloid Pathology: DYRK1A phosphorylates the amyloid precursor protein (APP) at Thr668, which promotes the amyloidogenic processing of APP, leading to increased production of amyloid-beta (Aβ) peptides. By inhibiting DYRK1A, this compound is proposed to shift APP processing towards the non-amyloidogenic pathway, thereby reducing Aβ40 and Aβ42 levels.

  • Inhibition of Tau Hyperphosphorylation: DYRK1A is also known to phosphorylate tau protein at several sites, priming it for subsequent phosphorylation by GSK-3β. This dual phosphorylation contributes to the formation of neurofibrillary tangles (NFTs), a core feature of AD. This compound, by inhibiting DYRK1A, is expected to reduce the hyperphosphorylation of tau, thus preventing the formation of NFTs.

The combined effect of this compound on both amyloid and tau pathways suggests its potential as a disease-modifying therapy for Alzheimer's disease.

Signaling Pathway Diagram

RLA4842_Mechanism_of_Action cluster_amyloid Amyloid Pathway cluster_tau Tau Pathway APP APP sAPPalpha sAPPα (non-amyloidogenic) APP->sAPPalpha α-secretase Abeta Aβ (amyloidogenic) APP->Abeta β/γ-secretase Tau Tau pTau p-Tau Tau->pTau GSK-3β NFT NFTs pTau->NFT DYRK1A DYRK1A DYRK1A->APP phosphorylates DYRK1A->Tau primes for phosphorylation RLA4842 This compound RLA4842->DYRK1A inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vitro Evaluation of this compound

1. DYRK1A Kinase Inhibition Assay

  • Objective: To determine the in vitro potency of this compound in inhibiting DYRK1A activity.

  • Methodology:

    • Recombinant human DYRK1A is incubated with a fluorescently labeled peptide substrate and ATP.

    • This compound is added at varying concentrations.

    • The kinase reaction is allowed to proceed for 60 minutes at 30°C.

    • The reaction is stopped, and the phosphorylated and unphosphorylated peptides are separated by capillary electrophoresis.

    • The IC50 value is calculated from the dose-response curve.

2. Cellular Amyloid-Beta (Aβ) Production Assay

  • Objective: To assess the effect of this compound on Aβ40 and Aβ42 production in a cellular model.

  • Cell Line: HEK293 cells stably overexpressing human APP (HEK-APP).

  • Methodology:

    • Plate HEK-APP cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of this compound for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the levels of Aβ40 and Aβ42 using commercially available ELISA kits.

    • Perform a cell viability assay (e.g., MTT) to assess cytotoxicity.

    • Calculate the EC50 for Aβ reduction.

3. Tau Phosphorylation Assay

  • Objective: To evaluate the impact of this compound on tau phosphorylation in a neuronal cell line.

  • Cell Line: SH-SY5Y neuroblastoma cells.

  • Methodology:

    • Differentiate SH-SY5Y cells with retinoic acid for 5-7 days.

    • Treat the differentiated cells with this compound for 24 hours.

    • Lyse the cells and collect the protein extracts.

    • Perform Western blotting to detect phosphorylated tau (p-Tau) at specific epitopes (e.g., AT8, PHF-1) and total tau.

    • Quantify band intensities and determine the ratio of p-Tau to total tau.

In Vivo Evaluation of this compound in a Transgenic Mouse Model of Alzheimer's Disease

Animal Model: 5XFAD transgenic mice, which express five familial AD mutations and exhibit early and aggressive amyloid pathology.

1. Pharmacokinetic Study

  • Objective: To determine the pharmacokinetic profile of this compound in mice.

  • Methodology:

    • Administer a single dose of this compound to C57BL/6 mice via oral gavage.

    • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Extract this compound from plasma and analyze concentrations using LC-MS/MS.

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).

2. Chronic Efficacy Study

  • Objective: To evaluate the long-term effects of this compound on AD pathology and cognitive deficits in 5XFAD mice.

  • Experimental Design:

    • Groups:

      • Wild-type (WT) mice + Vehicle

      • 5XFAD mice + Vehicle

      • 5XFAD mice + this compound (10 mg/kg/day)

      • 5XFAD mice + this compound (30 mg/kg/day)

    • Treatment Duration: 3 months (starting at 3 months of age).

    • Route of Administration: Oral gavage.

  • Behavioral Testing (at the end of treatment):

    • Morris Water Maze: To assess spatial learning and memory.

    • Y-Maze: To evaluate short-term working memory.

  • Biochemical Analysis (post-mortem):

    • Brain Tissue Preparation: Perfuse mice with saline, and dissect the brain into hemispheres. One hemisphere is fixed for immunohistochemistry, and the other is snap-frozen for biochemical analysis.

    • Aβ and Tau Pathology:

      • ELISA: Measure soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.

      • Western Blot: Analyze levels of APP, APP C-terminal fragments (CTFs), and phosphorylated tau.

      • Immunohistochemistry: Stain brain sections for Aβ plaques (using 6E10 antibody) and p-Tau (using AT8 antibody).

Data Presentation

Table 1: In Vitro Activity of this compound

AssayParameterThis compound
DYRK1A Kinase AssayIC5015 nM
Cellular Aβ40 ReductionEC50150 nM
Cellular Aβ42 ReductionEC50120 nM
Cell Viability (HEK-APP)CC50> 10 µM

Table 2: Pharmacokinetic Profile of this compound in Mice (10 mg/kg, oral)

ParameterValue
Cmax (ng/mL)850
Tmax (hr)1.0
AUC0-24 (ng·hr/mL)4500
Half-life (hr)4.5

Table 3: Effects of Chronic this compound Treatment on Behavioral Deficits in 5XFAD Mice

GroupMorris Water Maze (Escape Latency, sec)Y-Maze (% Spontaneous Alternation)
WT + Vehicle20 ± 375 ± 5
5XFAD + Vehicle55 ± 650 ± 4
5XFAD + this compound (10 mg/kg)40 ± 560 ± 5
5XFAD + this compound (30 mg/kg)25 ± 4 70 ± 6
*p < 0.05, *p < 0.01 vs. 5XFAD + Vehicle

Table 4: Effects of Chronic this compound Treatment on Brain Aβ and p-Tau Levels in 5XFAD Mice

GroupSoluble Aβ42 (pg/mg protein)Insoluble Aβ42 (pg/mg protein)p-Tau/Total Tau Ratio
WT + Vehicle10 ± 250 ± 100.2 ± 0.05
5XFAD + Vehicle150 ± 202500 ± 3001.5 ± 0.2
5XFAD + this compound (10 mg/kg)100 ± 151800 ± 2501.0 ± 0.15
5XFAD + this compound (30 mg/kg)50 ± 10 1000 ± 1500.5 ± 0.1**
p < 0.05, *p < 0.01 vs. 5XFAD + Vehicle

Experimental Workflow Diagram

RLA4842_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (5XFAD Mice) Kinase_Assay DYRK1A Kinase Assay PK_Study Pharmacokinetics Kinase_Assay->PK_Study Abeta_Assay Cellular Aβ Assay Abeta_Assay->PK_Study pTau_Assay Cellular p-Tau Assay pTau_Assay->PK_Study Chronic_Study Chronic Efficacy Study (3 months) PK_Study->Chronic_Study Behavior Behavioral Testing Chronic_Study->Behavior Biochem Biochemical Analysis Chronic_Study->Biochem End Preclinical Candidate Biochem->End Start This compound Synthesis Start->Kinase_Assay Start->Abeta_Assay Start->pTau_Assay

Caption: Preclinical experimental workflow for this compound.

Conclusion

The provided data and protocols outline a comprehensive preclinical evaluation of this compound for the treatment of Alzheimer's disease. The results from these studies will be crucial in determining the potential of this compound as a disease-modifying therapy and for guiding its further development into clinical trials.

Application Notes & Protocols for Assessing RLA-4842 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RLA-4842 is a novel small molecule inhibitor targeting a key kinase implicated in oncogenic signaling pathways. These application notes provide detailed protocols for assessing the in vitro and in vivo efficacy of this compound to support preclinical drug development. The described methods will enable researchers to determine the inhibitory activity, cellular effects, and anti-tumor potential of this compound.

I. In Vitro Efficacy Assessment

In vitro assays are fundamental for characterizing the biochemical and cellular activity of this compound. These assays provide initial data on target engagement, potency, and mechanism of action in a controlled environment.

A. Biochemical Assays: Kinase Inhibition

Biochemical assays directly measure the ability of this compound to inhibit the enzymatic activity of its target kinase.[1][2][3][4] A common method is the time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[3]

Protocol: TR-FRET Kinase Activity Assay

  • Reagents and Materials:

    • Recombinant target kinase

    • Biotinylated substrate peptide

    • Europium-labeled anti-phospho-substrate antibody

    • Allophycocyanin (APC)-labeled streptavidin

    • ATP

    • This compound (in DMSO)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • 384-well low-volume microplates

    • TR-FRET plate reader

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer.

    • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the target kinase and biotinylated substrate peptide solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, the Europium-labeled antibody, and APC-labeled streptavidin.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

    • Calculate the ratio of the emission at 665 nm to 615 nm.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

B. Cell-Based Assays

Cell-based assays are crucial for evaluating the effects of this compound on cancer cell lines, providing insights into its biological activity in a more complex system.

1. Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol: MTT Assay

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • 96-well plates

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

2. Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol: Caspase-Glo® 3/7 Assay

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound (in DMSO)

    • Caspase-Glo® 3/7 Reagent

    • White-walled 96-well plates

    • Luminometer

  • Procedure:

    • Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay for 24-48 hours.

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a luminometer.

    • Normalize the results to cell number if necessary and express as fold-change over vehicle control.

C. In Vitro Data Presentation
Assay Parameter This compound
TR-FRET Kinase AssayIC50 (nM)15
MTT Cell Viability (Cell Line A)EC50 (nM)120
MTT Cell Viability (Cell Line B)EC50 (nM)250
Caspase-Glo® 3/7 (Cell Line A)Fold Induction (at 500 nM)4.5

D. In Vitro Signaling Pathway and Workflow Diagrams

RLA_4842_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK TargetKinase Target Kinase RTK->TargetKinase DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Proliferation Cell Proliferation & Survival DownstreamEffector->Proliferation RLA4842 This compound RLA4842->TargetKinase In_Vitro_Workflow Start Start Biochemical Biochemical Assay (TR-FRET) Start->Biochemical CellCulture Cell Culture (Cancer Cell Lines) Start->CellCulture DataAnalysis Data Analysis (IC50 / EC50) Biochemical->DataAnalysis Viability Cell Viability Assay (MTT) CellCulture->Viability Apoptosis Apoptosis Assay (Caspase-Glo) CellCulture->Apoptosis Viability->DataAnalysis Apoptosis->DataAnalysis End End DataAnalysis->End In_Vivo_Workflow Start Start Implantation Tumor Cell Implantation (Subcutaneous) Start->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization of Mice TumorGrowth->Randomization Treatment Treatment with this compound or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision & Analysis Endpoint->Analysis End End Analysis->End

References

Application Notes and Protocols: RLA-4842 for the Treatment of Hindlimb Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Peripheral Artery Disease (PAD) is a prevalent cardiovascular condition characterized by narrowed arteries leading to reduced blood flow to the limbs. The murine hindlimb ischemia model is a widely utilized preclinical model to study PAD and evaluate potential therapeutic interventions.[1][2] This document provides a detailed protocol for inducing hindlimb ischemia in a murine model and outlines the application of a hypothetical therapeutic compound, RLA-4842, aimed at promoting revascularization and salvaging ischemic tissue.

This compound is postulated to be a potent small molecule agonist of the fictitious "Angiogenesis Promoting Receptor" (APR), a key receptor tyrosine kinase involved in endothelial cell proliferation, migration, and tube formation. Activation of APR by this compound is hypothesized to initiate a signaling cascade that upregulates the expression of critical pro-angiogenic factors, leading to enhanced neovascularization in ischemic tissues.

Materials and Equipment

  • Animals: Male C57BL/6 mice (8-12 weeks old)

  • Anesthesia: Isoflurane (B1672236), Ketamine/Xylazine cocktail

  • Surgical Instruments: Sterile surgical scissors, forceps, needle holders, vessel clips, sutures (5-0 or 6-0 silk)

  • This compound: Stock solution (concentration to be determined by dose-response studies) in a suitable vehicle (e.g., DMSO, saline).

  • Imaging: Laser Doppler Perfusion Imager (LDPI)

  • Histology: Microscope, microtome, antibodies for immunohistochemistry (e.g., anti-CD31), tissue processing reagents.

  • General Lab Equipment: Heating pad, clippers, depilatory cream, sterile drapes, analgesics (e.g., Buprenorphine).

Experimental Protocols

I. Murine Hindlimb Ischemia Model: Surgical Protocol

This protocol is adapted from established methods for inducing unilateral hindlimb ischemia.

  • Animal Preparation:

    • Acclimatize mice for at least 7 days before the experiment.

    • Administer a pre-operative analgesic as per institutional guidelines.

    • Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance). Confirm proper anesthetic depth by toe-pinch reflex.

    • Place the anesthetized mouse in a supine position on a heated surgical pad to maintain body temperature.

    • Remove hair from the inguinal region to the ankle of the left hindlimb using clippers and/or a depilatory cream.

    • Disinfect the surgical area with 70% ethanol (B145695) and povidone-iodine.

  • Surgical Procedure (Femoral Artery Ligation and Excision):

    • Make a small longitudinal skin incision (approximately 1 cm) in the medial thigh of the left hindlimb, midway between the hip and the knee.

    • Using blunt dissection, separate the skin and underlying connective tissue to expose the femoral neurovascular bundle.

    • Carefully isolate the femoral artery from the femoral vein and nerve.

    • Ligate the femoral artery at two locations: proximally, just distal to the inguinal ligament, and distally, proximal to the saphenous artery bifurcation. Use 5-0 or 6-0 silk sutures for ligation.

    • Excise the segment of the femoral artery between the two ligatures.

    • Ensure hemostasis and close the skin incision with sutures or surgical clips.

    • The contralateral (right) hindlimb can serve as a non-ischemic control.

  • Post-Operative Care:

    • Administer post-operative analgesics for at least 48 hours.

    • Monitor the animal's recovery from anesthesia and overall health daily.

    • Observe the ischemic limb for signs of necrosis.

II. Administration of this compound
  • Route of Administration: The optimal route (e.g., intraperitoneal, intravenous, or local intramuscular injection) should be determined based on the pharmacokinetic properties of this compound. For this protocol, we will use systemic intraperitoneal (IP) injection.

  • Dosing Regimen:

    • Divide animals into experimental groups: Vehicle Control and this compound treated groups (e.g., low dose, high dose).

    • Administer the first dose of this compound or vehicle immediately after surgery.

    • Continue daily or every-other-day injections for a predetermined period (e.g., 14 or 28 days).

III. Assessment of Ischemia and Revascularization
  • Laser Doppler Perfusion Imaging (LDPI):

    • Measure blood perfusion in both hindlimbs before surgery (baseline), immediately after surgery, and at regular intervals (e.g., days 3, 7, 14, 21, 28) post-surgery.[1]

    • Anesthetize the mice and place them on a heating pad to maintain a consistent temperature, as temperature can affect perfusion measurements.

    • Scan the plantar surface of both hindpaws.

    • Calculate the perfusion ratio by dividing the average perfusion of the ischemic (left) limb by that of the non-ischemic (right) limb.

  • Clinical Scoring of Ischemia:

    • Visually assess the ischemic limb at each time point and score the degree of necrosis based on a standardized scale (e.g., 0 = normal, 1 = pale, 2 = cyanotic, 3 = toe necrosis, 4 = foot necrosis, 5 = limb autoamputation).

  • Histological Analysis (at endpoint):

    • At the end of the study (e.g., day 28), euthanize the mice and harvest the gastrocnemius or tibialis anterior muscles from both hindlimbs.

    • Fix the tissues in 4% paraformaldehyde, embed in paraffin, and section.

    • Perform Hematoxylin and Eosin (H&E) staining to assess muscle fiber integrity and necrosis.

    • Perform immunohistochemistry for CD31 (a marker for endothelial cells) to quantify capillary density.

    • Capillary density can be expressed as the number of capillaries per muscle fiber or per unit area.

Data Presentation

Table 1: Exemplary Blood Perfusion Recovery Data (LDPI)
Treatment GroupDay 0 (Post-Surgery)Day 7Day 14Day 28
Vehicle Control 0.15 ± 0.050.30 ± 0.080.45 ± 0.100.55 ± 0.12
This compound (Low Dose) 0.16 ± 0.060.45 ± 0.090.65 ± 0.110.78 ± 0.14
This compound (High Dose) 0.14 ± 0.050.55 ± 0.10 0.80 ± 0.120.92 ± 0.15**
Data are presented as Mean Perfusion Ratio (Ischemic/Non-ischemic) ± SD. *p < 0.05, *p < 0.01 vs. Vehicle Control.
Table 2: Exemplary Histological and Clinical Outcomes (Day 28)
Treatment GroupCapillary Density (capillaries/mm²)Ischemia Score (0-5)
Vehicle Control 150 ± 253.8 ± 0.5
This compound (Low Dose) 250 ± 302.1 ± 0.4
This compound (High Dose) 320 ± 35 1.2 ± 0.3
*Data are presented as Mean ± SD. *p < 0.05, *p < 0.01 vs. Vehicle Control.

Visualizations

Signaling Pathway

RLA_4842_Signaling_Pathway RLA4842 This compound APR APR Receptor RLA4842->APR PI3K PI3K APR->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Phosphorylates ProAngiogenic_Genes Pro-Angiogenic Gene Expression Akt->ProAngiogenic_Genes NO Nitric Oxide eNOS->NO NO->ProAngiogenic_Genes Stimulates Angiogenesis Angiogenesis ProAngiogenic_Genes->Angiogenesis

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow

Hindlimb_Ischemia_Workflow cluster_setup Phase 1: Model Creation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Collection & Analysis acclimatization Animal Acclimatization baseline_ldpi Baseline LDPI acclimatization->baseline_ldpi surgery Femoral Artery Ligation and Excision baseline_ldpi->surgery post_op_ldpi Immediate Post-Op LDPI surgery->post_op_ldpi group_assignment Group Assignment (Vehicle, this compound) post_op_ldpi->group_assignment treatment_admin Daily Treatment Administration group_assignment->treatment_admin weekly_ldpi Weekly LDPI & Clinical Scoring treatment_admin->weekly_ldpi endpoint Endpoint (e.g., Day 28) weekly_ldpi->endpoint euthanasia Euthanasia & Tissue Harvest endpoint->euthanasia histology Histological Analysis (H&E, CD31) euthanasia->histology data_analysis Data Analysis & Statistics histology->data_analysis

References

Unraveling RLA-4842: From Preclinical Cancer Research to Potential Neurological Applications

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "RLA-4842" in the context of cerebral ischemia studies have not yielded direct public data or established protocols. However, literature reviews reveal this compound as a novel investigational compound with a primary focus on oncology, specifically as a ferrous iron–activatable antiandrogen conjugate for castration-resistant prostate cancer. While its application in neuroprotection following cerebral ischemia remains speculative or within the realm of unpublished, proprietary research, this document aims to provide a comprehensive overview of the known pharmacology of this compound and extrapolate potential applications and hypothetical study protocols in the field of cerebral ischemia based on analogous neuroprotective strategies.

This compound: A Profile

This compound is a novel antiandrogen conjugate.[1] It is designed to be activated by ferrous iron, a mechanism that could potentially be leveraged in conditions where iron dysregulation is a key pathological feature.[1]

Mechanism of Action

In its primary indication, this compound is designed to release its active antiandrogen payload in the presence of elevated ferrous iron levels, which are characteristic of certain cancer cells.[1] This targeted activation is intended to enhance the therapeutic index by concentrating the drug's effect within the tumor microenvironment.

Hypothetical Application in Cerebral Ischemia

The link between iron and neuronal damage in cerebral ischemia is well-established. Ischemic events trigger a cascade of pathological processes, including excitotoxicity, oxidative stress, and inflammation, many of which are exacerbated by the presence of labile iron. This accumulation of iron contributes to the generation of highly reactive hydroxyl radicals via the Fenton reaction, leading to lipid peroxidation, DNA damage, and ultimately, neuronal cell death.

A targeted approach, similar to the one designed for this compound in cancer, could theoretically be beneficial in cerebral ischemia. A drug that is activated by the specific iron-rich, pro-oxidative environment of the ischemic penumbra could offer localized neuroprotection.

Potential Neuroprotective Pathways

Based on the known downstream effects of iron-mediated damage in cerebral ischemia, a compound like this compound, if appropriately engineered for neuroprotection, could intervene in several key signaling pathways.

Potential Neuroprotective Pathways of an Iron-Activated Compound cluster_ischemia Cerebral Ischemia cluster_pathways Pathological Mechanisms cluster_intervention Therapeutic Intervention cluster_outcomes Cellular Outcomes Ischemic Cascade Ischemic Cascade Iron Accumulation Iron Accumulation Ischemic Cascade->Iron Accumulation Inflammation Inflammation Ischemic Cascade->Inflammation Excitotoxicity Excitotoxicity Ischemic Cascade->Excitotoxicity Oxidative Stress Oxidative Stress Iron Accumulation->Oxidative Stress This compound Analogue Iron-Activated Neuroprotectant Iron Accumulation->this compound Analogue Activates Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage Inflammation->Neuronal Damage Excitotoxicity->Neuronal Damage Neuroprotection Neuroprotection This compound Analogue->Neuroprotection Neuroprotection->Neuronal Damage Inhibits

Caption: Hypothetical mechanism of an iron-activated neuroprotectant in cerebral ischemia.

Quantitative Data Summary

As there is no public data on this compound in cerebral ischemia, the following table is a hypothetical representation of expected outcomes based on the performance of other neuroprotective agents in preclinical models.

ParameterVehicle ControlThis compound Analogue (Low Dose)This compound Analogue (High Dose)
Infarct Volume (mm³) 150 ± 20105 ± 1575 ± 10
Neurological Deficit Score 3.5 ± 0.52.5 ± 0.41.8 ± 0.3
Brain Edema (%) 15 ± 310 ± 27 ± 1.5
Markers of Oxidative Stress HighModerateLow
Pro-inflammatory Cytokines HighModerateLow

Experimental Protocols

The following are detailed, hypothetical protocols for evaluating a neuroprotective compound like an this compound analogue in a rodent model of cerebral ischemia.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used preclinical model to mimic human ischemic stroke.

MCAO Experimental Workflow Animal Acclimatization Animal Acclimatization Pre-operative Assessment Pre-operative Assessment Animal Acclimatization->Pre-operative Assessment Anesthesia Anesthesia Pre-operative Assessment->Anesthesia MCAO Surgery MCAO Surgery Anesthesia->MCAO Surgery Drug Administration Drug Administration MCAO Surgery->Drug Administration Vehicle or This compound Analogue Reperfusion Reperfusion Drug Administration->Reperfusion Post-operative Monitoring Post-operative Monitoring Reperfusion->Post-operative Monitoring Behavioral Testing Behavioral Testing Post-operative Monitoring->Behavioral Testing Tissue Harvesting Tissue Harvesting Behavioral Testing->Tissue Harvesting Histological & Molecular Analysis Histological & Molecular Analysis Tissue Harvesting->Histological & Molecular Analysis

Caption: A typical experimental workflow for preclinical stroke studies.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.

  • Anesthesia: Anesthetize the animal with isoflurane (B1672236) (2-3% for induction, 1.5% for maintenance).

  • Surgical Procedure:

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a silicone-coated monofilament into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).

  • Drug Administration: Administer the investigational compound or vehicle intravenously at the time of reperfusion.

  • Reperfusion: After 90 minutes of occlusion, withdraw the monofilament to allow reperfusion.

  • Post-operative Care: Provide post-operative analgesia and monitor the animal for recovery.

  • Outcome Measures:

    • Neurological Deficit Scoring: Assess neurological function at 24 and 48 hours post-MCAO using a standardized scoring system (e.g., Bederson's scale).

    • Infarct Volume Measurement: At 48 hours, euthanize the animals, harvest the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.

    • Histology and Immunohistochemistry: Analyze brain sections for markers of apoptosis (e.g., TUNEL staining), inflammation (e.g., Iba1 for microglia), and oxidative stress (e.g., 4-HNE).

In Vitro Oxygen-Glucose Deprivation (OGD) Model

The OGD model simulates ischemic conditions in cell culture.

Protocol:

  • Cell Culture: Use primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

  • OGD Procedure:

    • Replace the normal culture medium with a glucose-free medium.

    • Place the cells in a hypoxic chamber (95% N₂, 5% CO₂) for a defined period (e.g., 2 hours).

  • Reperfusion: Return the cells to normal glucose-containing medium and normoxic conditions.

  • Drug Treatment: Apply the investigational compound during the OGD and/or reperfusion phase.

  • Outcome Measures:

    • Cell Viability: Assess cell death using assays such as MTT or LDH release.

    • Reactive Oxygen Species (ROS) Measurement: Quantify ROS production using fluorescent probes like DCFDA.

    • Western Blotting: Analyze the expression of proteins involved in apoptotic and inflammatory pathways.

Concluding Remarks

While this compound itself is positioned as an anti-cancer agent, the principle of its targeted, iron-activated mechanism holds intriguing possibilities for other pathologies characterized by iron dyshomeostasis, such as cerebral ischemia. The translation of this concept to the field of neuroprotection would necessitate the development of new analogues with appropriate blood-brain barrier permeability and neuroprotective payloads. The experimental frameworks outlined here provide a roadmap for the preclinical evaluation of such novel therapeutic strategies, aiming to address the significant unmet need for effective treatments for ischemic stroke. Further research is imperative to explore this potential therapeutic avenue.

References

RLA-4842: Information Not Found in Publicly Available Resources

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific and medical databases, no information was found regarding a compound designated as "RLA-4842" in the context of diabetic nephropathy or any other therapeutic area.

Extensive searches were conducted to locate preclinical or clinical data, mechanism of action, experimental protocols, or any scientific literature related to this compound. These searches included queries for "this compound," "this compound diabetic nephropathy," "this compound kidney disease," and other related terms.

The absence of any mention of "this compound" in the retrieved results suggests that this compound may be:

  • An internal, proprietary code for a very early-stage research compound that has not yet been disclosed in public forums or scientific publications.

  • A discontinued (B1498344) project for which data was never publicly released.

  • An incorrect or outdated designation for a compound known by another name.

While the search did not yield information on this compound, it did highlight several other novel therapeutic agents that have been investigated in diabetic nephropathy models. These include:

  • Pirfenidone: An anti-fibrotic and anti-inflammatory agent.

  • Bardoxolone methyl: An activator of the Nrf2 pathway, which is involved in antioxidant response.

  • SGLT2 inhibitors: A class of drugs that lower blood glucose by increasing its excretion in the urine.

  • Honokiol: A natural compound with antioxidant and anti-inflammatory properties.

Without any specific information on this compound, it is not possible to provide the requested detailed Application Notes, Protocols, data tables, or visualizations. Researchers and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution if known.

Application Note: Methodologies for Quantifying RLA-4842-Induced Vasodilation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RLA-4842 is a novel therapeutic candidate with potential vasodilatory properties. Assessing the vasodilatory effects of new chemical entities is a critical step in preclinical development for cardiovascular and related therapeutic areas. This document provides detailed application notes and protocols for measuring the vasodilation induced by this compound using established in vitro and in vivo techniques.

I. In Vitro Vasodilation Measurement Techniques

In vitro methods offer a controlled environment to directly assess the effect of this compound on blood vessel contractility.

Wire Myography

Wire myography is a widely used ex vivo technique to measure the isometric tension of isolated small blood vessels.[1] Vessel segments are mounted on two small wires, one of which is connected to a force transducer, allowing for the measurement of contractile force.[1][2] This method is particularly useful for studying the mechanisms of vasodilation in resistance arteries.

Pressure Myography

Pressure myography provides a more physiologically relevant assessment by studying vessels under pressurized conditions, mimicking the in vivo environment.[1][3] This technique allows for the measurement of changes in vessel diameter in response to pharmacological agents and changes in intraluminal pressure.[1]

Table 1: Comparison of In Vitro Vasodilation Measurement Techniques

FeatureWire MyographyPressure Myography
Principle Measures isometric tension (force) of a vessel segment.[1]Measures changes in vessel diameter under intraluminal pressure.[1]
Physiological Relevance Lower, as the vessel is not under physiological pressure.Higher, as it mimics the in vivo pressure environment.[1]
Primary Endpoint Change in contractile force (mN).Change in vessel diameter (µm).
Throughput Higher, multiple units can be run in parallel.Lower, more complex setup per vessel.
Applications Ideal for pharmacological screening and basic mechanism of action studies.[1]Suited for studying myogenic responses and flow-mediated dilation.[1][3]

II. In Vivo Vasodilation Measurement Techniques

In vivo studies are essential to understand the systemic effects of this compound on vascular tone and blood pressure in a living organism.

Blood Pressure Measurement
  • Tail-Cuff Plethysmography: A non-invasive method to measure systolic and diastolic blood pressure in rodents. While widely used for its simplicity, it can be influenced by animal stress.

  • Radiotelemetry: Involves the surgical implantation of a pressure-transmitting device into an artery. It is considered the gold standard for its accuracy and ability to continuously monitor blood pressure in conscious, unrestrained animals.

Laser Doppler Flowmetry

This technique measures microvascular blood flow in real-time. A laser probe is placed on the tissue of interest, and the Doppler shift of the reflected light is used to determine blood cell velocity and flux.

High-Resolution Ultrasound

High-resolution ultrasound can be used to non-invasively measure the diameter and blood flow velocity in specific arteries, such as the femoral or carotid artery, to assess vasodilation.[4][5] This technique is particularly useful for studying flow-mediated dilation.[4][6]

III. Experimental Protocols

Protocol 1: Ex Vivo Vasodilation Assessment of this compound using Wire Myography

Objective: To determine the concentration-response relationship of this compound-induced vasodilation in isolated rodent mesenteric arteries.

Materials:

  • Isolated mesenteric artery segments (2-3 mm in length)

  • Wire myograph system

  • Physiological Salt Solution (PSS)

  • Potassium Chloride (KCl) solution (high concentration)

  • Phenylephrine (B352888) (PE) or other vasoconstrictor

  • This compound stock solution

  • Data acquisition system

Procedure:

  • Vessel Dissection and Mounting: Isolate third-order mesenteric arteries from a euthanized rodent and carefully clean away adhering connective tissue. Mount the vessel segment onto the pins of the wire myograph in a chamber filled with cold PSS.

  • Equilibration: Allow the vessel to equilibrate for 30-60 minutes at 37°C while continuously bubbling with 95% O2 / 5% CO2.

  • Viability Check: Contract the vessel with a high KCl solution to ensure viability. Wash out the KCl and allow the vessel to return to baseline tension.

  • Pre-constriction: Induce a submaximal contraction with a vasoconstrictor like phenylephrine (PE) to achieve a stable plateau of tension.

  • This compound Administration: Add cumulative concentrations of this compound to the bath, allowing the vessel to reach a stable response at each concentration.

  • Data Recording: Continuously record the vessel tension throughout the experiment.

  • Data Analysis: Express the relaxation at each concentration of this compound as a percentage of the pre-constriction induced by PE. Plot the concentration-response curve and calculate the EC50 value.

Protocol 2: In Vivo Blood Pressure Measurement using Tail-Cuff Plethysmography

Objective: To assess the effect of acute administration of this compound on systemic blood pressure in rodents.

Materials:

  • Tail-cuff plethysmography system

  • Rodent restrainer

  • This compound formulation for in vivo administration

  • Vehicle control

Procedure:

  • Acclimatization: Acclimate the animals to the restrainer and tail-cuff procedure for several days prior to the experiment to minimize stress-induced blood pressure variations.

  • Baseline Measurement: On the day of the experiment, obtain stable baseline blood pressure and heart rate readings.

  • This compound Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, intravenous, or oral).

  • Post-dose Monitoring: Measure blood pressure and heart rate at multiple time points after administration (e.g., 15, 30, 60, 120, and 240 minutes).

  • Data Analysis: Calculate the change in blood pressure from baseline at each time point for both the this compound and vehicle-treated groups. Perform statistical analysis to determine significant differences.

IV. Data Presentation

Table 2: Sample Data from this compound Wire Myography Experiment

This compound Concentration (M)% Relaxation (Mean ± SEM)
1 x 10⁻⁹5.2 ± 1.3
1 x 10⁻⁸25.8 ± 4.5
1 x 10⁻⁷55.1 ± 6.2
1 x 10⁻⁶85.7 ± 5.1
1 x 10⁻⁵98.9 ± 0.8
EC₅₀ 7.8 x 10⁻⁸ M

V. Visualizations

Signaling Pathways and Experimental Workflows

RLA4842_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell RLA4842 This compound Receptor Receptor RLA4842->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKA->MLCP Activates MLC Myosin Light Chain (MLC) MLCP->MLC Dephosphorylates Relaxation Vasodilation MLC->Relaxation

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Vasodilation_Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Vessel_Isolation Vessel Isolation (e.g., Mesenteric Artery) Myography Wire/Pressure Myography Vessel_Isolation->Myography Dose_Response This compound Concentration-Response Myography->Dose_Response EC50 Determine EC50 Dose_Response->EC50 Data_Analysis Analyze BP Change EC50->Data_Analysis Correlate Animal_Model Animal Model (e.g., Rodent) RLA4842_Admin This compound Administration Animal_Model->RLA4842_Admin BP_Measurement Blood Pressure Measurement (e.g., Tail-Cuff) RLA4842_Admin->BP_Measurement BP_Measurement->Data_Analysis

Caption: General experimental workflow for assessing vasodilation.

References

Application Notes and Protocols for RLA-4842 in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Topic: RLA-4842 as an Anti-proliferative Agent in Castration-Resistant Prostate Cancer.

Audience: Researchers, scientists, and drug development professionals in the field of oncology and prostate cancer.

Introduction

This compound is an investigational ferrous iron-activatable pro-drug containing an anti-androgen payload.[1][2][3][4] It is designed for precision targeting of castration-resistant prostate cancer (CRPC). The unique activation mechanism of this compound relies on the elevated levels of labile ferrous iron within the tumor microenvironment of prostate cancer cells. This targeted delivery system aims to enhance the therapeutic window by minimizing off-target toxicity.[5] Preclinical studies have demonstrated its anti-proliferative activity in various androgen receptor-positive (AR+) prostate cancer cell lines.[1][5]

Mechanism of Action

This compound is a "caged" version of an anti-androgen, specifically a TRX-ENZ adduct, where ENZ is inspired by enzalutamide, a potent androgen receptor inhibitor.[5] The "TRX caging" motif is designed to be cleaved in the presence of ferrous iron (Fe²⁺), which is found in higher concentrations in prostate cancer cells. This cleavage releases the active anti-androgen payload, which then antagonizes the androgen receptor, leading to the downregulation of AR-regulated genes such as Kallikrein-related peptidase 2 (KLK2) and Prostate-Specific Antigen (KLK3), and subsequent inhibition of cell proliferation.[1][5] This targeted activation is hypothesized to reduce the non-specific toxicity associated with free anti-androgens.[5]

RLA4842_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Prostate Cancer Cell RLA_4842_prodrug This compound (Prodrug) RLA_4842_internalized This compound RLA_4842_prodrug->RLA_4842_internalized Cellular Uptake Active_Antiandrogen Active Anti-androgen (e.g., RLA-5275) RLA_4842_internalized->Active_Antiandrogen Activation by Fe²⁺ Fe2 Elevated Labile Fe²⁺ Fe2->RLA_4842_internalized AR Androgen Receptor (AR) Active_Antiandrogen->AR Inhibits AR_complex AR-Androgen Complex Nucleus Nucleus AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) Nucleus->ARE Binds to Gene_Transcription Gene Transcription (e.g., KLK2, KLK3) ARE->Gene_Transcription Proliferation Cell Proliferation Gene_Transcription->Proliferation Promotes Androgen Androgen Androgen->AR Binds

Figure 1: Proposed mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound
Cell LineCancer TypeAR StatusCompoundConcentration (µM)Incubation TimeResultReference
LNCaP-ARProstatePositiveThis compound0 - 2510 minConcentration-dependent inhibition of proliferation[1]
LNCaP-ARProstatePositiveThis compound5Up to 6 daysPotent inhibition of proliferation[5]
22Rv1ProstatePositiveThis compound5Up to 6 daysPotent inhibition of proliferation[5]
VCaPProstatePositiveThis compound5Up to 6 daysInhibitory effect on proliferation[1]
C4-2BProstatePositiveThis compound5Up to 6 daysInhibitory effect on proliferation[1]
PC3ProstateNegativeThis compound5Up to 6 daysLess toxicity compared to uncaged anti-androgen[1][5]
LNCaPProstatePositiveThis compound524 hoursDown-regulation of KLK-2 and KLK-3 expression[1]

Experimental Protocols

Protocol 1: Cell Viability Assay for Anti-proliferative Effects

This protocol outlines the methodology to assess the anti-proliferative activity of this compound on prostate cancer cell lines using a standard colorimetric assay such as the MTT or WST-1 assay.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP-AR, 22Rv1, PC3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Uncaged anti-androgen (e.g., RLA-5275) as a positive control

  • Vehicle control (e.g., DMSO)

  • 96-well cell culture plates

  • MTT or WST-1 reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, the positive control, and the vehicle control in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds (e.g., 0.1, 0.5, 1, 5, 10, 20, 25 µM).

    • Include wells with medium only as a background control.

    • Incubate the plate for the desired duration (e.g., 3, 5, or 6 days).

  • Cell Viability Measurement (WST-1 Assay Example):

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Shake the plate for 1 minute on a shaker.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells (set to 100% viability).

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and calculate the IC₅₀ value.

Figure 2: Experimental workflow for the cell viability assay.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol describes how to measure the effect of this compound on the expression of androgen receptor target genes like KLK2 and KLK3.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP)

  • 6-well cell culture plates

  • This compound and vehicle control

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (KLK2, KLK3) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • Cell Treatment and RNA Extraction:

    • Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound (e.g., 5 µM) or vehicle control for 24 hours.

    • Lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

    • Quantify the RNA and assess its purity (e.g., using a NanoDrop spectrophotometer).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.

  • Quantitative PCR:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and qPCR master mix.

    • Run the qPCR reaction on a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the fold change in gene expression in this compound-treated samples relative to vehicle-treated samples using the 2-ΔΔCt method.

Conclusion

This compound represents a promising strategy for targeting castration-resistant prostate cancer by leveraging the unique iron metabolism of these tumor cells. The provided protocols offer a framework for researchers to investigate its anti-proliferative effects and mechanism of action in a preclinical setting. Further studies are warranted to explore its in vivo efficacy and safety profile.

References

Application Notes and Protocols: RLA-4842 and Portal Pressure Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Portal hypertension is a significant clinical syndrome characterized by a pathological increase in the pressure within the portal venous system. It is a major cause of morbidity and mortality in patients with chronic liver diseases, such as cirrhosis.[1] The measurement of portal pressure is crucial for the diagnosis, risk stratification, and monitoring of therapeutic interventions aimed at reducing portal hypertension and its complications, including variceal bleeding.[1][2][3] The hepatic venous pressure gradient (HVPG) is the gold standard for assessing portal pressure.[4][5][6] This document provides detailed protocols for the measurement of portal pressure and presents hypothetical application notes for a novel investigational compound, RLA-4842, a putative endothelin receptor antagonist.

Endothelin-1 (ET-1) is a potent vasoconstrictor that plays a role in the increased intrahepatic vascular resistance characteristic of portal hypertension.[7][8] Endothelin receptor antagonists (ERAs) are therefore a class of drugs with the potential to ameliorate portal hypertension by blocking the vasoconstrictive effects of ET-1.[7][8][9] These notes will explore the theoretical application of this compound in this context.

Data Presentation: Hypothetical Effects of this compound on Portal Pressure

The following table summarizes the hypothetical hemodynamic effects of this compound in a preclinical model of cirrhosis with portal hypertension. The data are presented as mean ± standard deviation and are intended to be illustrative of the expected outcomes for a selective endothelin receptor antagonist.

ParameterVehicle Control GroupThis compound Treated Group% Change with this compoundp-value
Baseline HVPG (mmHg) 18.5 ± 2.118.8 ± 2.3N/A>0.05
Post-treatment HVPG (mmHg) 18.2 ± 2.514.5 ± 1.9-22.9%<0.01
Mean Arterial Pressure (mmHg) 95.3 ± 5.692.1 ± 6.2-3.4%>0.05
Heart Rate (beats/min) 350 ± 25345 ± 28-1.4%>0.05
Portal Blood Flow (mL/min) 15.2 ± 1.814.9 ± 2.0-2.0%>0.05

Signaling Pathway

Endothelin-1 Signaling in Hepatic Stellate Cells

Endothelin-1 (ET-1) contributes to increased intrahepatic resistance by activating hepatic stellate cells (HSCs), which in turn constrict hepatic sinusoids. This compound, as a hypothesized endothelin receptor antagonist, would block this pathway.

Endothelin_Signaling cluster_ec Endothelial Cell cluster_hsc Hepatic Stellate Cell (HSC) cluster_drug Drug Action ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR Binds ETBR ET-B Receptor ET1->ETBR Binds PLC Phospholipase C ETAR->PLC Activates ETBR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca DAG->Ca Contraction HSC Contraction & Vasoconstriction Ca->Contraction RLA4842 This compound RLA4842->ETAR Inhibits RLA4842->ETBR Inhibits

Caption: Endothelin-1 signaling pathway in hepatic stellate cells and the inhibitory action of this compound.

Experimental Protocols

Protocol for Measurement of Hepatic Venous Pressure Gradient (HVPG)

This protocol describes the standard procedure for the measurement of HVPG in a clinical or research setting.[4][5][10]

1. Patient Preparation:

  • Patients should be in a fasting state for at least 6 hours.

  • Informed consent must be obtained.

  • Sedation may be administered if necessary, although it is not essential for the procedure.[6]

2. Catheterization Procedure:

  • The procedure is typically performed via a transjugular or transfemoral venous approach.[5]

  • Under fluoroscopic guidance, a catheter is introduced into the venous system and advanced into the inferior vena cava and then into a hepatic vein (commonly the right or middle hepatic vein).[4][5]

  • A balloon-tipped catheter is then advanced through the initial catheter.[2]

3. Pressure Measurements:

  • Free Hepatic Venous Pressure (FHVP): The balloon is deflated, and the catheter tip is positioned freely in the hepatic vein, approximately 2-4 cm from its opening into the inferior vena cava.[4][6] The pressure is recorded after stabilization for at least 15-20 seconds.[5][6]

  • Wedged Hepatic Venous Pressure (WHVP): The balloon at the catheter tip is inflated with air and contrast medium to occlude the hepatic vein.[4] Complete occlusion is confirmed by the injection of a small amount of contrast, which should show stasis and no washout.[4][5] The WHVP is then recorded after the pressure tracing has stabilized, typically for about 60 seconds.[6]

  • At least three separate, high-quality readings of both FHVP and WHVP should be obtained to ensure accuracy and reproducibility.[2][10]

4. Calculation of HVPG:

  • The HVPG is calculated as the difference between the mean WHVP and the mean FHVP.

  • HVPG = WHVP - FHVP [2][10]

5. Interpretation of Results:

  • A normal HVPG is ≤5 mmHg.

  • An HVPG >5 mmHg is indicative of portal hypertension.[2]

  • An HVPG ≥10 mmHg defines clinically significant portal hypertension (CSPH), which is associated with a higher risk of complications.[2]

  • A reduction in HVPG of ≥20% from baseline or to a value <12 mmHg is considered a clinically significant response to pharmacological therapy.[1][3][11]

Experimental Workflow for Assessing this compound Efficacy

The following diagram illustrates the workflow for a preclinical or clinical study designed to evaluate the effect of this compound on portal pressure.

Experimental_Workflow cluster_screening Screening & Baseline cluster_intervention Intervention cluster_followup Follow-up & Analysis PatientSelection Patient Selection (Cirrhosis & HVPG ≥10 mmHg) BaselineHVPG Baseline HVPG Measurement PatientSelection->BaselineHVPG Randomization Randomization BaselineHVPG->Randomization RLA4842_Arm This compound Administration Randomization->RLA4842_Arm Placebo_Arm Placebo Administration Randomization->Placebo_Arm FollowupHVPG Follow-up HVPG Measurement RLA4842_Arm->FollowupHVPG Placebo_Arm->FollowupHVPG DataAnalysis Data Analysis (Compare HVPG change) FollowupHVPG->DataAnalysis Efficacy Determine Efficacy DataAnalysis->Efficacy

References

Troubleshooting & Optimization

RLA-4842 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RLA-4842. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimental use of this compound, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an investigational iron activator with anti-androgen properties. It has demonstrated anti-proliferative activity in metastatic castration-resistant prostate cancer (mCRPC) cell lines.[1]

Q2: I am observing poor dissolution of this compound in my aqueous buffer. What are the potential reasons?

Poor aqueous solubility is a common challenge for many new chemical entities.[2][3] Factors influencing this can include the drug's molecular structure, such as its lipophilicity and crystalline form (polymorphism).[4][5] For many research compounds, the initial solid form may be highly crystalline, which can hinder dissolution.

Q3: What general strategies can I employ to improve the solubility of this compound for my experiments?

Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds. These can be broadly categorized into physical and chemical modification techniques. Physical modifications include particle size reduction, use of solid dispersions, and lipid-based formulations. Chemical modifications can involve salt formation or the use of co-solvents and surfactants.[4][5][6][7]

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Initial Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting this compound solubility issues.

G cluster_0 Solubility Troubleshooting Workflow start Start: this compound Solubility Issue aqueous_sol Attempt Direct Dissolution in Aqueous Buffer start->aqueous_sol solvent_test Test Solubility in Common Organic Solvents (e.g., DMSO, Ethanol, DMF) success Success: Proceed with Experiment solvent_test->success Soluble formulation Implement Advanced Formulation Strategy solvent_test->formulation Insoluble/Precipitates aqueous_sol->success Soluble failure Failure: Poor Solubility aqueous_sol->failure Insoluble failure->solvent_test formulation->success

Caption: A workflow for addressing initial solubility problems with this compound.

Summary of Solubility Enhancement Techniques

The following table summarizes various techniques that can be used to improve the solubility of poorly water-soluble drugs.

Strategy Category Technique Description Advantages Disadvantages
Physical Modifications Micronization/NanonizationReducing the particle size of the drug to increase the surface area available for dissolution.[4][5][8]Increases dissolution rate.[8]May not be sufficient for very poorly soluble compounds.
Solid DispersionsThe drug is dispersed in an inert carrier matrix at the solid state, often in an amorphous form.[9]Can significantly improve solubility and dissolution.[5][9]Potential for physical instability (recrystallization) over time.[10]
Chemical Modifications Co-solventsUsing a water-miscible solvent in which the drug is more soluble to increase the overall solubility in an aqueous solution.[5]Simple to implement for initial experiments.The co-solvent may have biological or toxicological effects.
SurfactantsThese agents reduce the surface tension between the drug and the solvent, promoting wetting and solubilization.[8]Effective at low concentrations.Can interfere with certain biological assays.
CyclodextrinsThese form inclusion complexes with the drug, where the hydrophobic drug molecule fits into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior improves aqueous solubility.[2][5]Can significantly enhance solubility.Can be expensive and may have their own biological effects.
Lipid-Based Formulations Self-Emulsifying Drug Delivery Systems (SEDDS)A mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[5][10]Enhances oral bioavailability for lipophilic drugs.[10]More complex to prepare and characterize.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound using an Organic Solvent

This protocol is a starting point for solubilizing this compound for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, gentle warming in a 37°C water bath or brief sonication may be applied.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C as recommended for the compound.

Note: When preparing working dilutions from a DMSO stock, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

This is an example of a more advanced technique to improve the aqueous dissolution of this compound.

Materials:

  • This compound

  • A suitable carrier polymer (e.g., PVP K30, Poloxamer-188).[9]

  • A common volatile solvent in which both the drug and carrier are soluble (e.g., methanol, ethanol, or a mixture).

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

Procedure:

  • Determine the desired drug-to-carrier ratio (e.g., 1:2, 1:4 w/w).

  • Dissolve the appropriate amounts of this compound and the carrier polymer in the chosen solvent.

  • Ensure complete dissolution to form a clear solution.

  • Evaporate the solvent using a rotary evaporator or by placing the solution in a vacuum oven at a controlled temperature.

  • Once the solvent is completely removed, a solid mass will remain.

  • Gently scrape the solid dispersion from the flask.

  • Use a mortar and pestle to pulverize the solid dispersion into a fine powder.

  • The resulting powder can then be tested for its dissolution characteristics in aqueous buffers.

Signaling Pathway Context

This compound is described as having anti-androgen activity and being an iron activator, suggesting its potential involvement in pathways related to androgen receptor signaling and iron metabolism, which are crucial in prostate cancer.

G cluster_1 Hypothetical this compound Mechanism of Action androgen Androgens ar Androgen Receptor (AR) androgen->ar are Androgen Response Element (ARE) ar->are translocation proliferation Cell Proliferation (e.g., KLK2, KLK3 expression) are->proliferation transcription rla4842 This compound rla4842->ar inhibition iron Increased Labile Iron Pool rla4842->iron activation ferroptosis Ferroptosis/Cell Death iron->ferroptosis

Caption: A hypothetical signaling pathway illustrating the dual action of this compound.

References

optimizing RLA-4842 dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: RLA-4842

This technical support center provides guidance for researchers and scientists working with the novel Tyrosine Kinase Receptor Zeta (TKRZ) inhibitor, this compound. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help optimize your this compound dosage for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective ATP-competitive inhibitor of the Tyrosine Kinase Receptor Zeta (TKRZ). By binding to the ATP-binding pocket of TKRZ, this compound blocks its phosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for tumor cell proliferation and survival.

Q2: What is the recommended starting concentration for in vitro experiments?

For initial cell-based assays, we recommend a starting concentration range of 0.1 nM to 10 µM. A 10-point dose-response curve using a 3-fold serial dilution is advised to determine the IC50 value in your specific cell line.

Q3: How should I dissolve and store this compound?

This compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the compound in DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 1 year).

Q4: Is this compound selective for TKRZ?

This compound exhibits high selectivity for TKRZ over other closely related kinases. However, at concentrations significantly above the determined IC50, off-target effects may be observed. We recommend performing a kinome profiling assay to assess selectivity in your experimental system.

Troubleshooting Guides

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause 1: Inconsistent Cell Seeding Density. Variations in cell number can significantly impact the calculated IC50.

    • Solution: Ensure a consistent cell seeding density across all wells and experiments. Perform a cell count before seeding and allow cells to adhere and stabilize for 24 hours before adding this compound.

  • Possible Cause 2: Instability of this compound. Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.

    • Solution: Aliquot the DMSO stock solution into single-use vials upon reconstitution to minimize freeze-thaw cycles.

  • Possible Cause 3: Variation in Assay Incubation Time.

    • Solution: Standardize the incubation time with this compound across all experiments. For proliferation assays, a 72-hour incubation period is generally recommended.

Issue 2: Observed cytotoxicity at concentrations expected to be non-toxic.

  • Possible Cause 1: DMSO Concentration. High concentrations of DMSO can be toxic to some cell lines.

    • Solution: Ensure the final concentration of DMSO in your culture medium does not exceed 0.1%. Prepare a vehicle control with the same final DMSO concentration as your highest this compound dose.

  • Possible Cause 2: Off-Target Effects. At higher concentrations, this compound may inhibit other kinases, leading to unexpected cytotoxicity.

    • Solution: Perform a dose-response curve to determine the therapeutic window. If off-target effects are suspected, consider using a lower concentration or a different compound for comparison.

Issue 3: No significant inhibition of TKRZ pathway phosphorylation.

  • Possible Cause 1: Low Expression of TKRZ. The cell line used may not express sufficient levels of the TKRZ receptor.

    • Solution: Confirm TKRZ expression in your cell line using Western blot or qPCR before starting the experiment.

  • Possible Cause 2: Insufficient Ligand Stimulation. TKRZ may require stimulation by its cognate ligand to become activated.

    • Solution: Ensure that you are stimulating the cells with the appropriate ligand to activate the TKRZ pathway before or during treatment with this compound.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeTKRZ ExpressionIC50 (nM)
Cell Line ABreast CancerHigh5.2
Cell Line BLung CancerHigh8.9
Cell Line CBreast CancerLow> 10,000
Cell Line DColon CancerModerate50.7

Table 2: Kinase Selectivity Profile of this compound

KinaseIC50 (nM)Selectivity (Fold vs. TKRZ)
TKRZ 5.2 1
Kinase A850163
Kinase B1,200231
Kinase C> 10,000> 1,923

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Proliferation Assay (MTS Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of this compound in complete growth medium, starting from 10 µM. Also, prepare a vehicle control (0.1% DMSO in medium).

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression.

Protocol 2: Western Blot Analysis of TKRZ Pathway Inhibition

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with the TKRZ ligand for 15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-TKRZ, TKRZ, p-ERK, ERK, p-Akt, and Akt overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Visualizations

TKRZ_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand TKRZ TKRZ Receptor Ligand->TKRZ Binds RAS RAS TKRZ->RAS Activates PI3K PI3K TKRZ->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RLA4842 This compound RLA4842->TKRZ Inhibits

Caption: TKRZ signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A 1. Cell Line Selection (High TKRZ Expression) B 2. Dose-Response Curve (Determine IC50) A->B C 3. Target Engagement Assay (Western Blot for p-TKRZ) B->C E 5. Off-Target Analysis (Kinome Profiling) B->E D 4. Functional Assays (Proliferation, Apoptosis) C->D F 6. Optimal Dosage Determination D->F E->F

Caption: Workflow for optimizing this compound dosage in vitro.

Troubleshooting_Tree Start High IC50 Variability? Cause1 Inconsistent Cell Seeding? Start->Cause1 Yes End Problem Resolved Start->End No Solution1 Standardize Seeding Protocol Cause1->Solution1 Yes Cause2 Compound Degradation? Cause1->Cause2 No Solution1->End Solution2 Aliquot Stock Solution Cause2->Solution2 Yes Cause3 Inconsistent Incubation Time? Cause2->Cause3 No Solution2->End Solution3 Standardize Incubation Time Cause3->Solution3 Yes Cause3->End No Solution3->End

Caption: Troubleshooting decision tree for high IC50 variability.

Technical Support Center: RLA-4842 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting unexpected side effects observed during in vivo studies with RLA-4842. The following question-and-answer format directly addresses specific issues users might encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected lethargy and weight loss in our rodent models treated with this compound, which was not anticipated from our in vitro safety profiling. What could be the cause?

A1: Unexpected lethargy and weight loss in animal models can stem from several factors. While in vitro assays are excellent for initial safety screening, they cannot fully replicate the complex physiological environment of a living organism. Potential causes for these observations include:

  • Exaggerated Pharmacology: The intended biological effect of this compound might be more pronounced in vivo, leading to downstream effects that manifest as lethargy and weight loss.

  • Off-Target Effects: this compound could be interacting with unintended biological targets in vivo, a common occurrence that may not be evident from targeted in vitro screens.

  • Metabolite-Induced Toxicity: The metabolic byproducts of this compound, rather than the compound itself, could be causing these adverse effects.

  • Immune System Modulation: The compound might be unexpectedly stimulating or suppressing the immune system, leading to systemic effects.[1]

  • Vehicle-Related Toxicity: The formulation used to dissolve and administer this compound could be contributing to the observed toxicity.

We recommend initiating a preliminary investigation to narrow down these possibilities. Please refer to the troubleshooting guide below for a systematic approach.

Q2: Our pharmacokinetic (PK) analysis of this compound shows significantly lower plasma exposure than predicted by our models. Could this be related to the observed side effects?

A2: Yes, there could be a connection. Low and highly variable oral bioavailability is a common challenge in in vivo studies.[2] This could be due to poor solubility, rapid metabolism, or high clearance.[2] If the compound is rapidly metabolized, the resulting metabolites could be responsible for the unexpected toxicity, even at low plasma concentrations of the parent drug.[2] We advise conducting metabolite identification studies to investigate this possibility.

Q3: We are observing significant variability in the severity of side effects between animals in the same dosing group. What are the potential sources of this variability?

A3: In vivo studies are subject to inherent biological variability.[3] Differences in individual animal metabolism, stress levels, and sub-clinical health status can all contribute to varied responses to a test compound.[3] It is also crucial to ensure consistency in your experimental procedures, including dosing technique, timing, and animal handling, as these can introduce variability.[3] Reviewing your study design and protocols for potential inconsistencies is a recommended first step.

Troubleshooting Guides

Issue: Unexpected Lethargy and Weight Loss

This guide provides a step-by-step approach to investigating the root cause of unexpected lethargy and weight loss in animals treated with this compound.

Step 1: Dose-Response and Vehicle Control Evaluation

  • Action: Conduct a dose-response study with a wider range of this compound concentrations, including lower doses. Ensure you have a vehicle-only control group to rule out any effects from the administration vehicle.

  • Rationale: This will help determine if the observed effects are dose-dependent and not an artifact of the formulation.

Step 2: Comprehensive Clinical Observations

  • Action: Implement a more detailed clinical observation schedule. Monitor for specific signs of distress, changes in posture, and food and water intake.

  • Rationale: Detailed observations can provide clues about the nature of the toxicity (e.g., neurological, gastrointestinal).

Step 3: Preliminary Off-Target Effect Assessment

  • Action: Collect blood samples for a complete blood count (CBC) and serum chemistry panel. At the study endpoint, perform a gross necropsy and collect major organs for histopathological analysis.

  • Rationale: These analyses can provide initial indications of which organ systems might be affected, guiding further investigation.[4]

Step 4: Metabolite Profiling

  • Action: Perform in vitro metabolite identification studies using liver microsomes or hepatocytes.[2] Analyze plasma samples from your in vivo study to identify and quantify the major metabolites.

  • Rationale: This will help determine if a metabolite is the causative agent for the observed toxicity.

Quantitative Data Summary

The following table summarizes hypothetical data from a preliminary dose-response study designed to investigate the unexpected side effects of this compound.

Dose Group (mg/kg)Mean Body Weight Change (%)Mean Food Intake ( g/day )Incidence of Lethargy (%)
Vehicle Control+5.215.10
This compound (10)+2.112.820
This compound (30)-3.59.760
This compound (100)-11.84.2100

Experimental Protocols

Protocol 1: In Vivo Dose-Response Study for this compound

Objective: To determine the dose-dependency of the unexpected side effects of this compound.

Methodology:

  • Animal Model: Utilize male and female Sprague-Dawley rats, 8-10 weeks old.

  • Acclimatization: Acclimatize animals for at least one week prior to the study.[3]

  • Group Allocation: Randomly assign animals to four groups (n=10 per group; 5 male, 5 female): Vehicle control, 10 mg/kg this compound, 30 mg/kg this compound, and 100 mg/kg this compound.

  • Formulation: Prepare this compound in a vehicle of 0.5% methylcellulose (B11928114) in sterile water.

  • Administration: Administer the assigned treatment via oral gavage once daily for 14 days.

  • Monitoring:

    • Record body weight and conduct detailed clinical observations daily.

    • Measure food and water intake daily.

  • Terminal Procedures: At the end of the 14-day period, collect blood for PK and clinical pathology. Perform a full necropsy and collect tissues for histopathology.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To determine the intrinsic clearance (CLint) of this compound in vitro.[2]

Methodology:

  • Preparation: Prepare a 1 mM stock solution of this compound in DMSO.[2]

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (human or rat), a NADPH-regenerating system, and phosphate (B84403) buffer (pH 7.4).[2]

  • Initiation of Reaction: Pre-warm the incubation mixture to 37°C. Add this compound (final concentration 1 µM) to initiate the metabolic reaction.[2]

  • Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[2]

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.

  • Calculation: Determine the rate of disappearance of this compound to calculate the intrinsic clearance.

Visualizations

G cluster_0 Troubleshooting Workflow: Unexpected In Vivo Toxicity A Unexpected Side Effects Observed (Lethargy, Weight Loss) B Is it Dose-Dependent? (Conduct Dose-Response Study) A->B C Is the Vehicle Causing Toxicity? (Evaluate Vehicle Control Group) B->C Yes D Are Off-Target Effects Present? (CBC, Serum Chemistry, Histopathology) B->D No C->D E Is a Metabolite Responsible? (Metabolite ID Studies) D->E F Refine Dosing Regimen or Modify Chemical Structure E->F

Caption: Troubleshooting workflow for unexpected in vivo side effects.

G cluster_1 Hypothesized Off-Target Signaling Pathway of this compound RLA4842 This compound OnTarget Intended Kinase Target (e.g., Cancer Cell Proliferation) RLA4842->OnTarget OffTarget Unintended Kinase Target (e.g., in Cardiomyocytes) RLA4842->OffTarget DownstreamOn Therapeutic Effect OnTarget->DownstreamOn DownstreamOff Adverse Effect (e.g., Cardiotoxicity) OffTarget->DownstreamOff

Caption: Hypothesized on-target and off-target signaling of this compound.

References

improving RLA-4842 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: RLA-4842

Disclaimer: The following information is provided for a hypothetical compound, "this compound," to serve as a general guide for researchers encountering stability issues with novel small molecules in solution. The data and protocols are illustrative and should be adapted to the specific properties of the compound under investigation.

Troubleshooting Guide

This guide addresses common issues observed when preparing and storing solutions of this compound.

Issue IDQuestionPossible CausesSuggested Actions
STAB-01 Why is my this compound solution turning cloudy or showing precipitation over time? - Poor solubility at the prepared concentration.- Change in pH of the solution.- Temperature fluctuations affecting solubility.- Interaction with buffer components.- Verify the solubility limit of this compound in the chosen solvent.- Prepare a fresh, less concentrated solution.- Ensure the pH of the buffer is within the optimal range for this compound solubility.- Store the solution at a constant, recommended temperature.- Test solubility in alternative buffer systems.
STAB-02 The color of my this compound solution is changing. What does this indicate? - Degradation of the compound, leading to chromophoric byproducts.- Oxidation of this compound.- Photosensitivity and light-induced degradation.- Prepare the solution fresh before each experiment.- Store stock solutions protected from light (e.g., in amber vials).- Consider adding an antioxidant (e.g., ascorbic acid, BHT) if oxidation is suspected.- Analyze the solution using HPLC or LC-MS to identify degradation products.
STAB-03 I am observing a decrease in the effective concentration of this compound in my assays. What could be the cause? - Chemical instability and degradation in the assay medium.- Adsorption of the compound to plasticware (e.g., tubes, pipette tips).- Hydrolysis in aqueous buffers.- Perform a time-course stability study in the specific assay buffer to determine the degradation rate.- Use low-adhesion plasticware or silanized glassware.- Investigate the effect of pH on stability to identify and avoid conditions that promote hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

For initial stock solutions, it is recommended to use anhydrous DMSO at a concentration of 10 mM. For aqueous working solutions, further dilution in a buffered saline solution (e.g., PBS) at a pH of 7.4 is advised. Always prepare fresh aqueous solutions for each experiment.

Q2: How should I store my this compound stock solutions?

Store 10 mM DMSO stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in aluminum foil. Under these conditions, the DMSO stock is stable for up to 6 months.

Q3: My experimental results are inconsistent. Could this be related to this compound stability?

Yes, inconsistent results are a common consequence of compound instability. If the compound degrades during the course of an experiment, its effective concentration will decrease, leading to variability. It is crucial to establish the stability of this compound under your specific experimental conditions.

Q4: What are the initial signs of this compound degradation?

The first indicators of degradation can be a change in the color or clarity of the solution. For a more quantitative assessment, it is recommended to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to monitor the appearance of new peaks corresponding to degradation products.

Stability Data Summary

The following table summarizes the stability of a 100 µM aqueous solution of this compound under various conditions after a 24-hour incubation period.

ConditionTemperaturepHLight Exposure% this compound Remaining (HPLC)Visual Observation
A 4°C7.4Dark98.5%Clear Solution
B 25°C (Room Temp)7.4Dark91.2%Clear Solution
C 25°C (Room Temp)7.4Ambient Light75.8%Slight Yellowing
D 25°C (Room Temp)5.0Dark82.4%Clear Solution
E 37°C7.4Dark88.1%Clear Solution

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Stability

This protocol outlines a reverse-phase HPLC method to quantify the remaining percentage of this compound and detect degradation products.

  • Preparation of Solutions:

    • Prepare a 100 µM solution of this compound in the desired buffer (e.g., PBS, pH 7.4).

    • Aliquot the solution into separate vials for each time point and condition to be tested.

  • Incubation:

    • Store the vials under the specified conditions (e.g., different temperatures, light exposures).

    • At each designated time point (e.g., 0, 2, 4, 8, 24 hours), take one vial and immediately quench any further degradation by freezing at -80°C or by immediate analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the λmax of this compound.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the T=0 time point.

    • Monitor for the appearance and increase of new peaks, which indicate degradation products.

Visualizations

TroubleshootingWorkflow start Start: this compound Stability Issue issue Observe Issue: Precipitation, Color Change, or Loss of Activity start->issue check_solubility Is the concentration below the solubility limit? issue->check_solubility check_storage Was the solution stored correctly? (Protected from light, correct temp.) check_solubility->check_storage Yes reduce_conc Action: Lower Concentration check_solubility->reduce_conc No check_buffer Is the buffer pH and composition optimal for this compound? check_storage->check_buffer Yes correct_storage Action: Use Amber Vials, Store at -80°C check_storage->correct_storage No optimize_buffer Action: Adjust pH or Change Buffer System check_buffer->optimize_buffer No analyze_hplc Further Analysis: Run HPLC to check for degradation check_buffer->analyze_hplc Yes reduce_conc->analyze_hplc correct_storage->analyze_hplc optimize_buffer->analyze_hplc end_resolved Issue Resolved analyze_hplc->end_resolved

Caption: Troubleshooting workflow for this compound stability issues.

DegradationPathway cluster_main Hypothetical Degradation of this compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway RLA4842 This compound (Active Compound) Hydrolyzed_Product Hydrolyzed Metabolite (Inactive) RLA4842->Hydrolyzed_Product H₂O, pH dependent Oxidized_Product Oxidized Byproduct (Inactive) RLA4842->Oxidized_Product O₂, Light

Caption: Hypothetical degradation pathways for this compound.

troubleshooting RLA-4842 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RLA-4842 in their experiments. The information is designed to assist in resolving common issues and ensuring the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational ferrous iron-activatable drug conjugate (FeADC). It is designed to selectively deliver an anti-androgen therapy to cancer cells with elevated levels of labile ferrous iron (Fe^2+), a feature of some metastatic castration-resistant prostate cancers (mCRPC).[1][2] The molecule consists of an anti-androgen payload caged with a 1,2,4-trioxolane (B1211807) moiety. In the presence of intracellular Fe^2+, the trioxolane undergoes a reaction that releases the active anti-androgen drug, which can then inhibit the androgen receptor (AR) signaling pathway.[1][3][4][5]

Q2: In which cell lines has this compound shown anti-proliferative activity?

This compound has demonstrated anti-proliferative effects in various androgen receptor-positive (AR+) mCRPC cell lines, including LNCaP, C4-2B, and VCaP cells.[1][6] It has also been shown to be more potent than the free anti-androgen in some contexts and shows reduced non-specific toxicity in AR-negative cell lines like PC3.[3]

Q3: What are the expected downstream effects of this compound treatment?

Upon successful activation and release of its anti-androgen payload, this compound is expected to inhibit the androgen receptor signaling pathway.[7][8][9] This can lead to a downstream reduction in the expression of AR target genes, such as Kallikrein-related peptidase 2 (KLK2) and Prostate-Specific Antigen (PSA, also known as KLK3).[6][10][11][12][13]

Q4: How should this compound be stored and handled?

For optimal stability, this compound should be stored as recommended on its certificate of analysis. Stock solutions should be prepared in an appropriate solvent, such as DMSO, and stored in small, single-use aliquots at -20°C or -80°C and protected from light to minimize degradation.[14]

Troubleshooting Experimental Variability

Issue 1: High Variability in Cell Viability/Proliferation Assays

High variability in cell viability assays (e.g., MTT, WST-1) is a common issue that can obscure the true effect of this compound.

Possible Causes and Solutions:

CauseRecommended Solution
Inconsistent Cell Health and Seeding Density Ensure cells are in the logarithmic growth phase with high viability (>95%) before seeding. Optimize and maintain a consistent cell seeding density for each experiment.[15][16]
Variable Labile Iron Pool (LIP) in Cells The cellular labile iron pool can fluctuate with culture conditions. Maintain consistent cell culture conditions, including media, supplements, and passage number, as these can impact the LIP.[15][17][18][19] Consider measuring the LIP to ensure consistency across experiments.
Compound Instability or Precipitation Prepare fresh dilutions of this compound for each experiment from a frozen stock. Visually inspect for any precipitation in the media. If solubility is a concern, consider the final DMSO concentration, keeping it below 0.5%.[14]
Pipetting Errors Calibrate pipettes regularly. When plating cells or adding reagents, mix gently but thoroughly to ensure a homogenous distribution.[15]
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media.
Issue 2: Inconsistent or No Downregulation of AR Target Genes (KLK2, KLK3/PSA)

A lack of consistent downregulation of AR target genes may indicate a problem with the experimental setup or the cellular response.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Intracellular Ferrous Iron (Fe^2+) This compound activation is dependent on Fe^2+. Confirm that the cell line used has a sufficiently high labile iron pool. The LIP can vary between cell lines and even with different culture conditions.[1][2]
Suboptimal this compound Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for observing the desired effect on gene expression.[6]
Androgen Receptor (AR) Status of the Cell Line Verify the expression and functionality of the androgen receptor in your cell line. Genetic variations or mutations in the AR can affect its signaling and response to inhibitors.[20][21][22][23]
RNA Degradation or Inefficient qPCR Use proper RNA handling techniques to prevent degradation. Design and validate qPCR primers for efficiency and specificity. Include appropriate controls, such as no-template and no-reverse-transcriptase controls.
Variability in Androgen Stimulation If using androgens to stimulate the AR pathway, ensure consistent concentration and timing of androgen treatment across all experiments.

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (MTT)

This protocol outlines a general procedure for assessing the effect of this compound on the viability of prostate cancer cell lines.

  • Cell Seeding:

    • Culture prostate cancer cells (e.g., LNCaP, C4-2B) in RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells in the logarithmic growth phase and seed them in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ cells/well).[24]

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Replace the existing medium with the medium containing the various concentrations of this compound or a vehicle control (e.g., DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Incubate for the desired period (e.g., 48, 72, or 144 hours).[6]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24]

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[24]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Gene Expression Analysis of AR Target Genes (qPCR)

This protocol describes how to measure the effect of this compound on the expression of KLK2 and KLK3.

  • Cell Culture and Treatment:

    • Seed prostate cancer cells in 6-well plates and allow them to adhere.

    • Treat the cells with the desired concentration of this compound or vehicle control for a predetermined time (e.g., 24 hours).[6]

  • RNA Extraction:

    • Wash the cells with PBS and lyse them using a suitable lysis buffer.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (KLK2, KLK3) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Visualizations

This compound Troubleshooting Workflow start High Experimental Variability Observed check_viability Issue: Inconsistent Cell Viability? start->check_viability check_gene_expression Issue: Inconsistent Gene Expression? start->check_gene_expression check_viability->check_gene_expression No viability_causes Possible Causes: - Inconsistent Cell Health/Seeding - Variable Labile Iron Pool - Compound Instability - Pipetting Errors check_viability->viability_causes Yes gene_causes Possible Causes: - Low Intracellular Fe^2+ - Suboptimal Concentration/Time - AR Status of Cells - RNA Degradation check_gene_expression->gene_causes Yes end Re-evaluate Experiment check_gene_expression->end No viability_solutions Solutions: - Standardize Cell Culture - Optimize Seeding Density - Prepare Fresh Compound - Calibrate Pipettes viability_causes->viability_solutions viability_solutions->end gene_solutions Solutions: - Confirm High Labile Iron - Perform Dose-Response/Time-Course - Verify AR Expression - Use Proper RNA Handling gene_causes->gene_solutions gene_solutions->end

Caption: A flowchart for troubleshooting common sources of experimental variability with this compound.

This compound Mechanism of Action and AR Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RLA_4842 This compound (Prodrug) RLA_4842_in This compound RLA_4842->RLA_4842_in Cellular Uptake Activation Activation RLA_4842_in->Activation Fe2 Labile Ferrous Iron (Fe^2+) Fe2->Activation Anti_Androgen Active Anti-Androgen Activation->Anti_Androgen Release AR Androgen Receptor (AR) Anti_Androgen->AR Inhibition AR_complex AR-HSP Complex AR_complex->AR HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation DHT DHT DHT->AR_complex Binds ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Transcription ARE->Transcription KLK2_KLK3 KLK2, KLK3 (PSA) mRNA Transcription->KLK2_KLK3 Downregulation

Caption: The proposed mechanism of this compound activation and its effect on the androgen receptor signaling pathway.

References

RLA-4842 not enhancing chemotherapy efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q: My experiments are not showing enhanced chemotherapy efficacy when using RLA-4842. What could be the reason?

A: Based on available information, there are currently no publically accessible studies, clinical trials, or data pertaining to a compound designated "this compound." Searches for "this compound" in scientific and clinical trial databases have not yielded any specific results.

Therefore, we are unable to provide a specific troubleshooting guide or detailed experimental protocols related to this compound and its potential synergistic effects with chemotherapy.

Troubleshooting Unexplained Experimental Results

In the absence of specific information on this compound, we recommend a general troubleshooting workflow for situations where a test compound is not performing as expected in combination with chemotherapy.

Experimental Workflow for Investigating Lack of Synergy

experimental_workflow cluster_verification Initial Verification cluster_protocol Protocol Review cluster_hypothesis Hypothesis Generation A Compound Identity & Purity Verification D Dosage & Concentration Review A->D B Chemotherapy Agent Verification B->D C Cell Line Authentication & Mycoplasma Testing F Assay Selection & Validation C->F E Timing & Schedule of Administration D->E Optimize Dosing E->F Synchronize Treatment G Investigate Potential Antagonism F->G Analyze Assay Readouts H Explore Alternative Mechanisms G->H Evaluate Pathway Interactions I Consider Resistance Mechanisms H->I Assess Cellular Response

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Potential Areas for Investigation:

Parameter Potential Issues Recommended Action
Test Compound Incorrect compound, degradation, or impurities.Verify the identity and purity of your this compound stock using appropriate analytical methods (e.g., LC-MS, NMR).
Chemotherapy Agent Incorrect concentration, degradation, or lot-to-lot variability.Confirm the concentration and activity of your chemotherapy agent. Use a fresh, validated batch if necessary.
Cell Lines Cell line misidentification, contamination (e.g., mycoplasma), or development of resistance.Authenticate your cell lines (e.g., STR profiling) and routinely test for mycoplasma. Consider using a different cell line or a primary tumor model.
Experimental Protocol Suboptimal dosing, inappropriate scheduling of drug administration, or insensitive assay.Perform dose-response curves for each agent individually and in combination. Titrate the timing of administration for each drug. Ensure your chosen cell viability or apoptosis assay is appropriate for the expected mechanism of action.

Signaling Pathway Considerations for Combination Therapies

When investigating the interaction between two therapeutic agents, it is crucial to consider their impact on relevant signaling pathways. The diagram below illustrates a generalized cell survival and apoptosis pathway that is often targeted by chemotherapeutic agents. A hypothetical synergistic agent would typically either potentiate the pro-apoptotic signal or inhibit a compensatory pro-survival signal.

signaling_pathway cluster_input Inputs cluster_pathway Cellular Pathways cluster_output Outcome chemo Chemotherapy dna_damage DNA Damage chemo->dna_damage Induces rla This compound (Hypothetical) survival Pro-Survival Signaling (e.g., PI3K/Akt) rla->survival Inhibits? apoptosis Pro-Apoptosis Signaling (e.g., Caspase Cascade) rla->apoptosis Potentiates? dna_damage->apoptosis Activates survival->apoptosis Inhibits cell_death Cell Death apoptosis->cell_death Leads to

Caption: A simplified signaling pathway relevant to chemotherapy-induced apoptosis.

If you have documentation or further details about the expected mechanism of action for this compound, our technical support team would be happy to provide more targeted assistance. Please provide any available information, such as the supplier, lot number, and any accompanying data sheets.

inconsistent results with RLA-4842 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using RLA-4842 in in vitro experiments. Inconsistent results can arise from a variety of factors, from compound handling to assay conditions. This guide is designed to help you identify and resolve common issues.

Troubleshooting Guides

Q1: Why am I observing high variability or inconsistent results in my cell-based assays with this compound?

High variability between replicates or experiments can obscure the true effect of this compound. Below are common causes and solutions.

Potential Causes and Troubleshooting Steps:

  • Compound Solubility and Precipitation: this compound may have limited aqueous solubility. Precipitation in your media can lead to inconsistent concentrations.

    • Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO.[1][2] Use fresh, anhydrous DMSO for best results, as moisture can decrease solubility.[2] Sonicating the stock solution may aid dissolution.[2] When diluting into aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to prevent both precipitation and solvent-induced cytotoxicity.[1][2] Visually inspect for precipitates after dilution.

  • Pipetting Inaccuracy: Small volumes of a potent compound can be difficult to pipette accurately, leading to variability in the final concentration.

    • Solution: Use calibrated pipettes and perform serial dilutions to reach the final desired concentrations.[1] Where possible, prepare a master mix of your reagents to minimize pipetting errors.[1]

  • Cell Health and Density: Inconsistent cell health, passage number, or seeding density can significantly impact the cellular response to this compound.

    • Solution: Use cells from a consistent passage number and ensure they are healthy and in the logarithmic growth phase. Optimize and maintain a consistent cell seeding density for all experiments.

  • Incubation Time: The duration of exposure to this compound can influence the observed effect.

    • Solution: If you are not observing the expected phenotype, consider increasing the incubation time.[2] Conversely, if you observe cytotoxicity, you may need to shorten the incubation period.

Q2: My this compound is not showing the expected anti-proliferative effect on prostate cancer cell lines.

If this compound is not demonstrating the expected biological activity, several factors related to the compound itself or the experimental setup could be at play.

Troubleshooting Workflow:

cluster_Start Problem cluster_Compound Compound Integrity cluster_Assay Assay Conditions cluster_Target Target Engagement Start No Anti-proliferative Effect Observed Check_Solubility Confirm Solubility (Visual Inspection) Start->Check_Solubility Check_Storage Verify Proper Storage (-20°C or -80°C, aliquoted) Check_Solubility->Check_Storage Check_Dilution Review Dilution Series (Correct Calculations) Check_Storage->Check_Dilution Check_Cells Assess Cell Health & Passage Number Check_Dilution->Check_Cells Check_Media Ensure Media Integrity (Fresh, Correct Supplements) Check_Cells->Check_Media Check_Incubation Optimize Incubation Time Check_Media->Check_Incubation Measure_Markers Measure Downstream Markers (e.g., KLK-2, KLK-3 expression) Check_Incubation->Measure_Markers cluster_Workflow Cell Proliferation Assay Workflow A 1. Seed Cells in 96-well plate B 2. Allow cells to attach overnight A->B C 3. Prepare serial dilutions of this compound in media B->C D 4. Treat cells with This compound dilutions C->D E 5. Incubate for desired time period D->E F 6. Add proliferation reagent (e.g., CellTiter-Glo®) E->F G 7. Measure signal (e.g., luminescence) F->G

References

Technical Support Center: Compound RLA-4842

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and use of Compound RLA-4842 to minimize degradation and ensure experimental reproducibility.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound.

Question Possible Cause(s) Recommended Solution(s)
Why am I observing a decrease in the potency or activity of this compound over time in my assays? Compound degradation due to improper storage, repeated freeze-thaw cycles, or instability in the assay buffer.- Ensure this compound is stored at the recommended -80°C as a lyophilized powder. - Aliquot stock solutions to minimize freeze-thaw cycles. - Assess the stability of this compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation via HPLC.
I see unexpected peaks in my analytical chromatography (HPLC, LC-MS) of the this compound sample. This may indicate the presence of degradants or impurities.- Use high-purity solvents for all solutions. - Protect solutions from light, especially if the compound is light-sensitive. - Prepare fresh solutions for each experiment.
My experimental results with this compound are not reproducible. Inconsistent concentrations of the active compound due to degradation.- Strictly adhere to the recommended storage and handling protocols. - Prepare fresh dilutions from a new stock solution for critical experiments. - Consider performing a purity analysis of your this compound stock.

Frequently Asked Questions (FAQs)

Storage and Handling

  • How should I store this compound? Lyophilized this compound should be stored at -80°C, protected from moisture and light. Stock solutions in anhydrous DMSO should also be stored at -80°C in small aliquots.

  • How many times can I freeze-thaw a stock solution of this compound? To ensure the integrity of the compound, it is recommended to limit freeze-thaw cycles to a maximum of three. For best results, aliquot stock solutions into single-use volumes.

Solution Preparation

  • What is the recommended solvent for preparing stock solutions of this compound? Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

  • How should I prepare aqueous solutions of this compound for my experiments? Prepare aqueous solutions fresh for each experiment by diluting the DMSO stock solution with the appropriate aqueous buffer. Due to the potential for hydrolysis, do not store this compound in aqueous solutions for extended periods.

This compound Stability Data

The following table summarizes the stability of this compound under various conditions.

Condition Incubation Time Remaining this compound (%)
Aqueous Buffer (pH 5.0) at 37°C 24 hours85%
Aqueous Buffer (pH 7.4) at 37°C 24 hours70%
Aqueous Buffer (pH 9.0) at 37°C 24 hours45%
Exposure to UV Light (254 nm) at 25°C 4 hours60%
3% Hydrogen Peroxide at 25°C 2 hours55%

Experimental Protocols

Protocol for Assessing this compound Stability in an Aqueous Buffer

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Incubate the solution at the desired temperature (e.g., 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately analyze the aliquot by reverse-phase HPLC with UV detection to determine the concentration of the parent this compound peak.

  • Calculate the percentage of remaining this compound at each time point relative to the 0-hour time point.

Visual Guides

cluster_degradation Factors Leading to this compound Degradation cluster_prevention Preventative Measures Hydrolysis Hydrolysis (Aqueous Environment) Storage Store at -80°C (Lyophilized or in Anhydrous DMSO) Hydrolysis->Storage Aliquoting Aliquot Stock Solutions to Minimize Freeze-Thaw Cycles Hydrolysis->Aliquoting FreshPrep Prepare Aqueous Solutions Fresh for Each Experiment Hydrolysis->FreshPrep Oxidation Oxidation (Presence of Oxygen/Peroxides) Oxidation->Storage InertAtmosphere Use Degassed Solvents/Inert Atmosphere Oxidation->InertAtmosphere Photodegradation Photodegradation (Exposure to Light) Photodegradation->Storage LightProtection Protect from Light Photodegradation->LightProtection

Caption: Key degradation pathways for this compound and corresponding preventative measures.

addressing off-target effects of RLA-4842

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing potential off-target effects of RLA-4842.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended mechanism of action?

This compound is a ferrous iron-activatable drug conjugate (FeADC). It is designed to selectively deliver a potent antiandrogen payload to castration-resistant prostate cancer (mCRPC) cells.[1][2][3] The underlying principle is that mCRPC cells have an elevated level of labile ferrous iron (Fe2+) compared to healthy tissues.[1][2] this compound is designed to remain largely inactive in its conjugated form. Upon entering the high-iron environment of mCRPC cells, the conjugate is cleaved, releasing the active antiandrogen payload to inhibit androgen receptor (AR) signaling.[1][2][3]

Q2: What are the known off-target effects of the parent class of antiandrogens, and how does this compound address them?

Second-generation antiandrogens, such as enzalutamide, are associated with dose-limiting central nervous system (CNS) toxicities.[1][2][3] These can include cognitive impairment, dizziness, and in rare instances, seizures.[1][2] It is hypothesized that these off-target effects may be due to the inhibition of γ-aminobutyric acid-gated chloride channels in the brain.[1][2] this compound is specifically designed to mitigate these CNS off-target effects by limiting the exposure of the free antiandrogen in the brain. The conjugate is engineered to be stable in circulation and release its payload preferentially in the high-iron tumor environment.[1][2][3]

Q3: What experimental evidence supports the reduced CNS exposure of this compound?

Mouse pharmacokinetic studies have shown that this compound and its released antiandrogen payload have limited exposure in the brain.[1][2][3] In these studies, the concentration of the conjugate and its payload in the brain were significantly lower compared to systemically administered antiandrogens like apalutamide (B1683753).[2][3]

Q4: Can the iron-activated release of the payload from this compound cause toxicity?

In AR-negative PC3 cells, which still have high labile iron, this compound did not show a significant antiproliferative effect.[2][3] This suggests that the byproducts of the iron-mediated activation of the 1,2,4-trioxolane (B1211807) ring are not sufficient to cause cytotoxicity in this model.[2][3] However, it is crucial to evaluate toxicity in your specific model system.

Troubleshooting Guides

Issue 1: Unexpected In Vitro Cytotoxicity in Non-Target Cells

If you observe significant cytotoxicity in cell lines that are not your intended target (e.g., AR-negative cells or cells with low labile iron), consider the following troubleshooting steps:

  • Verify the Stability of this compound in Your Media:

    • Problem: Components in your cell culture media may be causing premature degradation of the this compound conjugate, leading to the non-specific release of the active payload.

    • Solution: Analyze the stability of this compound in your specific cell culture medium over time using LC-MS. Compare the degradation rate to a control medium.

  • Assess Basal Labile Iron Levels:

    • Problem: Your non-target cells may have higher-than-expected levels of labile iron, leading to the activation of this compound.

    • Solution: Measure the intracellular labile iron pool using a fluorescent probe like FerroFarRed or SiRhoNox.[1]

  • Use an Iron-Stable Control Compound:

    • Problem: The observed cytotoxicity may be independent of the iron-activation mechanism.

    • Solution: Synthesize or obtain a non-peroxidic, 1,3-dioxolane (B20135) conjugate control, such as RLA-5286, which is designed to be iron-stable.[2][3] If this control compound still shows cytotoxicity, the effect may be unrelated to the intended mechanism.

Issue 2: Lack of Efficacy in Target mCRPC Cells

If this compound is not showing the expected antiproliferative effect in your target cancer cells, follow these steps:

  • Confirm Androgen Receptor (AR) Signaling Pathway Activity:

    • Problem: The target cells may have developed resistance mechanisms downstream of the androgen receptor.

    • Solution: Verify that the AR signaling pathway is active in your cell line by measuring the expression of AR target genes, such as KLK2 and KLK3 (PSA), using RT-PCR.[2][3]

  • Verify Intracellular Labile Iron Levels:

    • Problem: Your specific mCRPC cell line may not have sufficiently elevated labile iron levels to efficiently activate this compound.

    • Solution: Quantify the intracellular labile iron pool as described in the previous section.

  • Optimize Drug Concentration and Exposure Time:

    • Problem: The concentration or duration of treatment may be insufficient.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for this compound activity in your cell model. Antiproliferative effects have been observed in a concentration range of 0.1–25 μM over 3 to 6 days.[2][3]

Quantitative Data Summary

Table 1: In Vitro Antiproliferative Activity of this compound and Controls

CompoundCell LineConcentration (μM)Antiproliferative Effect
This compound (9)LNCaP-AR0.1 - 25Dose-dependent antiproliferation
This compound (9)LNCaP, C4-2B5More potent than payload (3) or apalutamide (2)
This compound (9)VCaP5Marginally less sensitive than payload (3)
This compound (9)PC3 (AR-negative)5No antiproliferative effect
RLA-5286 (11) (Control)LNCaP-AREquimolar to 9Lacked significant cytotoxicity

Data summarized from Gonciarz et al.[2][3]

Table 2: Mouse Pharmacokinetic Parameters

CompoundCmax (ng/mL)AUC (ng·h/mL)Brain Concentration (ng/g) at 2h
This compound (9)~51~200Not explicitly stated, but brain exposure was limited
RLA-5331 (12)~94~300Excluded from brain
Apalutamide (2)6414200808

Data are approximate and summarized from Gonciarz et al.[2][3]

Experimental Protocols

Protocol 1: In Vitro Antiproliferation Assay
  • Cell Seeding: Seed cancer cells (e.g., LNCaP-AR, C4-2B, VCaP, PC3) in 24-well plates at a density of 20,000 cells/well in quadruplicate for each treatment condition.

  • Drug Treatment: After 24 hours, add this compound or control compounds at the desired concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).

  • Incubation: Incubate the cells for the desired duration (e.g., 3-6 days).

  • Cell Viability Measurement: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.

  • Data Analysis: Normalize the results to vehicle-treated control cells and plot the dose-response curves to determine IC50 values.

Protocol 2: RT-PCR for AR Target Gene Expression
  • Cell Plating and Treatment: Plate cells (e.g., LNCaP) in 12-well plates at a density of 1 x 10^6 cells/well in triplicate. After 24 hours, treat with this compound, the free antiandrogen payload, a positive control (e.g., apalutamide), and a vehicle control at a final concentration (e.g., 5 μM).

  • RNA Extraction: After 24 hours of treatment, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for AR target genes (KLK2, KLK3) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Prostate Cancer Cell Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_Androgen AR-Androgen Complex AR->AR_Androgen RLA4842_inactive This compound (Inactive Conjugate) Fe2 High Labile Fe2+ RLA4842_inactive->Fe2 Activation Payload Active Antiandrogen Payload Payload->AR Inhibition Nucleus Nucleus AR_Androgen->Nucleus ARE Androgen Response Element (ARE) Nucleus->ARE Gene_Expression Gene Expression (e.g., KLK3/PSA) ARE->Gene_Expression Tumor Growth Tumor Growth Gene_Expression->Tumor Growth

Caption: Mechanism of this compound action and AR signaling inhibition.

Experimental_Workflow start Start seed_cells Seed Cancer Cells (e.g., LNCaP-AR) start->seed_cells add_compounds Add this compound & Controls (24h post-seeding) seed_cells->add_compounds incubate Incubate (e.g., 3-6 days) add_compounds->incubate measure_viability Measure Cell Viability (e.g., CellTiter-Glo) incubate->measure_viability analyze Analyze Data (Normalize to Vehicle) measure_viability->analyze end End analyze->end

Caption: Workflow for assessing in vitro antiproliferative effects.

FeADC_Logic cluster_problem The Problem cluster_solution The FeADC Solution Antiandrogen Systemic Antiandrogen Brain Brain Antiandrogen->Brain Tumor mCRPC Tumor Antiandrogen->Tumor CNS_Toxicity CNS Off-Target Toxicity Brain->CNS_Toxicity Efficacy On-Target Efficacy Tumor->Efficacy RLA4842 This compound (Inactive) Brain_RLA Brain (Low Fe2+) RLA4842->Brain_RLA Limited Activation Tumor_RLA mCRPC Tumor (High Fe2+) RLA4842->Tumor_RLA Preferential Activation Reduced_Toxicity Reduced CNS Toxicity Brain_RLA->Reduced_Toxicity Payload_Release Payload Release Tumor_RLA->Payload_Release Maintained_Efficacy Maintained Efficacy Payload_Release->Maintained_Efficacy

Caption: Logic of the FeADC approach to reduce off-target effects.

References

RLA-4842 dose-response curve optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response curve experiments using RLA-4842.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Receptor Tyrosine Kinase X (RTK-X). By binding to the ATP-binding pocket of the RTK-X kinase domain, this compound blocks its autophosphorylation and subsequent activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for tumor cell proliferation and survival.

Q2: What is the recommended starting concentration range for a dose-response experiment?

A2: For initial experiments, a broad concentration range from 1 nM to 100 µM is recommended. This wide range will help to identify the dynamic window of this compound's activity and determine the approximate IC50 value. Subsequent experiments can then focus on a narrower range of concentrations around the estimated IC50 for more precise characterization.

Q3: What solvents are recommended for dissolving and diluting this compound?

A3: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mM. For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Q4: How stable is this compound in solution?

A4: this compound is stable as a stock solution in DMSO at -20°C for up to six months. When diluted in cell culture medium, it is recommended to use the solution fresh. For long-term storage of the solid compound, it should be kept at -20°C and protected from light and moisture.

Troubleshooting Guide

Issue 1: High variability between replicate wells in a dose-response assay.

  • Possible Cause: Inconsistent cell seeding, pipetting errors during compound dilution, or edge effects in the microplate.

  • Solution:

    • Ensure a homogenous single-cell suspension before seeding.

    • Use calibrated pipettes and practice consistent pipetting technique.

    • To mitigate edge effects, avoid using the outermost wells of the microplate for experimental samples; instead, fill them with sterile PBS or medium.

Issue 2: No significant dose-response effect is observed.

  • Possible Cause: The selected cell line may not express RTK-X or may have a mutation rendering it insensitive to this compound. The concentration range tested might also be too low.

  • Solution:

    • Confirm RTK-X expression in your cell line using Western blot or qPCR.

    • Expand the concentration range of this compound up to 100 µM.

    • Include a positive control cell line known to be sensitive to this compound.

Issue 3: A biphasic or U-shaped dose-response curve is observed.

  • Possible Cause: At high concentrations, this compound may have off-target effects or induce cellular stress responses that confound the primary dose-response relationship.

  • Solution:

    • Carefully examine the cells for signs of cytotoxicity at high concentrations.

    • Use a narrower range of concentrations focused on the initial inhibitory phase to determine the IC50.

    • Consider using a secondary assay to investigate potential off-target effects.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Type
Cell Line ABreast Cancer50Cell Viability (72h)
Cell Line BLung Cancer120Cell Viability (72h)
Cell Line CColon Cancer> 10,000Cell Viability (72h)

Table 2: Recommended Concentration Ranges for Specific Assays

Assay TypeRecommended Concentration Range
Cell Viability Assay1 nM - 50 µM
Western Blot (p-RTK-X)10 nM - 10 µM
Kinase Activity Assay0.1 nM - 1 µM

Experimental Protocols

Protocol 1: Cell Viability Assay for Dose-Response Curve Generation

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in culture medium, starting from a top concentration of 100 µM. Also, prepare a vehicle control (0.1% DMSO in medium).

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well, incubate as per the manufacturer's instructions, and read the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the IC50 value.

Protocol 2: Western Blot Analysis of RTK-X Phosphorylation

  • Cell Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against phosphorylated RTK-X (p-RTK-X) overnight at 4°C. The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the p-RTK-X bands and normalize them to a loading control like β-actin to assess the dose-dependent inhibition.

Mandatory Visualizations

RLA_4842_Signaling_Pathway cluster_membrane Cell Membrane RTK_X RTK-X PI3K PI3K RTK_X->PI3K MAPK MAPK RTK_X->MAPK RLA_4842 This compound RLA_4842->RTK_X Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MAPK->ERK ERK->Proliferation

Caption: this compound inhibits the RTK-X signaling pathway.

Dose_Response_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_dilutions Prepare this compound Serial Dilutions seed_cells->prepare_dilutions treat_cells Treat Cells with This compound prepare_dilutions->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add Viability Reagent incubate->add_reagent read_plate Read Plate (Luminescence) add_reagent->read_plate analyze_data Data Analysis: Normalize & Plot read_plate->analyze_data determine_ic50 Determine IC50 analyze_data->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for dose-response curve generation.

Troubleshooting_Tree start Inconsistent Dose-Response Curve? high_variability High Variability between Replicates? start->high_variability Yes no_effect No Observed Effect? start->no_effect No check_seeding Check Cell Seeding & Pipetting high_variability->check_seeding Yes check_expression Confirm RTK-X Expression no_effect->check_expression Yes increase_concentration Increase this compound Concentration Range check_expression->increase_concentration If expression is confirmed

Caption: Troubleshooting decision tree for dose-response assays.

Technical Support Center: Challenges in CNS Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Note to User: A thorough search for the compound "RLA-4842" did not yield any specific scientific or technical information. This designation does not appear in publicly available literature, clinical trial databases, or other scientific resources. It may be an internal compound code not yet disclosed, a novel agent pending publication, or a typographical error.

Given the absence of specific data for this compound, this technical support guide has been created to address the broader challenges of delivering novel therapeutic agents to the Central Nervous System (CNS). The principles, troubleshooting guides, and protocols provided below are widely applicable to researchers, scientists, and drug development professionals working on CNS-targeted therapies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the development and preclinical assessment of CNS-targeted compounds.

Q1: My compound shows high potency in vitro but has no effect in vivo. What is the likely cause?

A1: A common reason for this discrepancy is poor penetration of the blood-brain barrier (BBB).[1][2] The BBB is a highly selective barrier that protects the CNS from systemic circulation.[1][2] Potent compounds may fail to reach their target in the brain at therapeutic concentrations.

  • Troubleshooting Steps:

    • Assess Physicochemical Properties: Evaluate if your compound's properties are suitable for CNS penetration (see Table 1).

    • Measure Brain-to-Plasma Ratio (Kp): Perform in vivo studies in animal models to determine the concentration of the compound in the brain parenchyma versus the plasma. A low Kp value indicates poor BBB penetration.

    • Evaluate Active Efflux: Your compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) at the BBB, which actively pump it out of the brain.[1]

Q2: How can I determine if my compound is a substrate for efflux transporters like P-gp?

A2: You can use in vitro models to assess efflux. A common method involves using cell lines that overexpress the transporter of interest (e.g., MDCK-MDR1 cells for P-gp).

  • Troubleshooting Steps:

    • Perform a Bidirectional Transport Assay: Measure the permeability of your compound across a monolayer of these cells in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

    • Calculate the Efflux Ratio (ER): The ER is the ratio of B-to-A permeability to A-to-B permeability. An ER greater than 2 is generally considered indicative of active efflux.

    • Use a Known Inhibitor: Repeat the assay in the presence of a known inhibitor of the transporter (e.g., verapamil (B1683045) for P-gp). A significant reduction in the ER in the presence of the inhibitor confirms that your compound is a substrate.

Q3: My compound has a good brain-to-plasma ratio (Kp), but the unbound brain concentration (Cu,brain) is low. What does this mean?

A3: A high Kp can be misleading if the compound heavily binds to brain tissue. It is the unbound concentration that is free to engage the therapeutic target. High lipophilicity often leads to high non-specific binding within the brain parenchyma, sequestering the drug and reducing its effective concentration.

  • Troubleshooting Steps:

    • Measure Fraction Unbound in Brain (fu,brain): Use techniques like equilibrium dialysis with brain homogenate to determine the fraction of the compound that is not bound to brain tissue.

    • Calculate Unbound Brain-to-Plasma Ratio (Kp,uu): Kp,uu is calculated as Kp * fu,plasma / fu,brain. This value represents the net penetration across the BBB, accounting for both plasma and brain binding. A Kp,uu value close to 1 suggests passive diffusion, while a value significantly less than 1 suggests efflux.

Data Presentation: Key Parameters for CNS Delivery

Quantitative data is crucial for evaluating the CNS delivery potential of a compound. The tables below summarize key parameters.

Table 1: Ideal Physicochemical Properties for CNS Drug Candidates

ParameterRecommended ValueRationale
Molecular Weight (MW) < 400 DaSmaller molecules more readily diffuse across the BBB.[1]
LogP (Lipophilicity) 1.5 - 2.5A balance is needed; too low and it won't enter the membrane, too high and it gets trapped or has high non-specific binding.
Topological Polar Surface Area (TPSA) < 90 ŲLower TPSA is associated with better BBB permeability.
Hydrogen Bond Donors (HBD) ≤ 3Fewer hydrogen bonds reduce the energy penalty for desolvation when entering the lipid membrane of the BBB.[1]
pKa 7.5 - 10.5 (for bases)A slight positive charge can be beneficial, but high ionization at physiological pH (7.4) restricts passive diffusion.

Table 2: Comparison of Common In Vitro BBB Models

Model TypeAdvantagesDisadvantagesTypical TEER Values (Ω·cm²)
Primary Brain Endothelial Cells Gold standard; expresses key transporters and tight junctions.High cost, limited availability, batch-to-batch variability.> 500
Immortalized Cell Lines (hCMEC/D3) High availability, good reproducibility.Lower expression of tight junction proteins, leakier barrier.30 - 100
Stem Cell-Derived Models (iPSC-BMECs) Human origin, high tightness, expresses relevant transporters.[3]Complex differentiation protocols, potential for variability.1000 - 4000
MDCK-MDR1 Cells Excellent for specific P-gp efflux studies.Not of brain origin, lacks other BBB-specific transporters.> 1000

TEER: Transendothelial Electrical Resistance, a measure of barrier tightness.

Experimental Protocols

Protocol 1: In Vitro Bidirectional Transport Assay for Efflux Ratio

  • Cell Culture: Seed MDCK-MDR1 cells onto Transwell inserts and culture until a confluent monolayer is formed, confirmed by TEER measurement.

  • Preparation: Wash the cell monolayer with warm transport buffer (e.g., HBSS).

  • A-to-B Measurement: Add the test compound to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral (lower) chamber.

  • B-to-A Measurement: In a separate set of inserts, add the test compound to the basolateral chamber and sample from the apical chamber at the same time points.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for each direction. The Efflux Ratio is Papp(B-A) / Papp(A-B).

Protocol 2: In Vivo Brain Homogenate Binding Assay (Equilibrium Dialysis)

  • Homogenate Preparation: Homogenize brain tissue from a drug-naive animal (e.g., rat) in phosphate (B84403) buffer to create a 10% (w/v) homogenate.

  • Dialysis Setup: Use a single-use equilibrium dialysis apparatus with a semi-permeable membrane (e.g., 12-14 kDa MWCO).

  • Loading: Add the brain homogenate spiked with the test compound to one side of the membrane and buffer to the other side.

  • Equilibration: Incubate the plate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, take equal volume samples from both the buffer and the homogenate chambers.

  • Analysis: Determine the concentration of the compound in both samples by LC-MS/MS.

  • Calculation: The fraction unbound in brain (fu,brain) is calculated as the concentration in the buffer chamber divided by the concentration in the homogenate chamber.

Visualizations

Below are diagrams illustrating key workflows and concepts in CNS drug delivery.

G cluster_0 In Vitro Screening cluster_1 In Vivo Assessment in_vitro_potency Target Potency Assay (IC50 / EC50) physchem Physicochemical Profiling (MW, LogP, TPSA) in_vitro_potency->physchem Is it potent? efflux_assay Efflux Assay (MDCK-MDR1) physchem->efflux_assay Good properties? bbb_model In Vitro BBB Model (Permeability) efflux_assay->bbb_model Not an efflux substrate? pk_study Pharmacokinetic Study (Plasma PK) bbb_model->pk_study Permeable in vitro? decision1 Proceed to In Vivo? bbb_model->decision1 brain_pen Brain Penetration Study (Brain vs. Plasma) pk_study->brain_pen Good exposure? target_engagement Target Engagement (e.g., PET, Biomarkers) brain_pen->target_engagement Does it reach the brain? decision2 Proceed to Efficacy? brain_pen->decision2 efficacy_study Efficacy Study (Disease Model) target_engagement->efficacy_study Does it hit the target? decision1->pk_study decision2->target_engagement

Caption: CNS drug discovery workflow from in vitro screening to in vivo validation.

References

Technical Support Center: Mitigating RLA-4842 Induced Hypotension

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address hypotension observed during experiments with the investigational compound RLA-4842.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism behind this compound induced hypotension?

A1: While the exact mechanism of this compound is under investigation, the observed hypotensive effects strongly suggest it may act as an antagonist at alpha-1 adrenergic receptors located on vascular smooth muscle.[1] This blockade would inhibit norepinephrine (B1679862) from binding, leading to vasodilation of both arterioles and veins. The subsequent decrease in peripheral vascular resistance and reduced venous return to the heart can cause a significant drop in blood pressure.[1]

Q2: We are observing significant hypotension in our rat model after the first dose of this compound. Is this expected?

A2: Yes, a more pronounced hypotensive effect after the initial administration, often termed a "first-dose phenomenon," is a known characteristic of compounds that block alpha-1 adrenergic receptors.[1] The cardiovascular system may adapt over time with subsequent doses.

Q3: What are the key experimental factors that can influence the severity of this compound induced hypotension?

A3: Several factors can impact the cardiovascular effects of this compound in animal models:

  • Anesthesia: The type of anesthetic used can significantly influence cardiovascular reflexes.[1][2] For instance, some anesthetics may potentiate the hypotensive effects of this compound.[2]

  • Animal Strain: Different strains of research animals may exhibit varying sensitivities to cardiovascular drugs.[1]

  • Hydration Status: Dehydration can exacerbate hypotensive effects. It is crucial to ensure animals are adequately and consistently hydrated.[1]

  • Dosing Regimen: The dose, route of administration, and frequency will directly impact the plasma concentration of this compound and its resulting hemodynamic effects.[1]

Troubleshooting Guides

Issue 1: High mortality rate in the treatment group following this compound administration.

Potential Cause Troubleshooting Steps
Excessive dose leading to severe hypotension and cardiovascular collapse.1. Review and lower the dose of this compound. 2. Implement a dose-escalation protocol, starting with a low dose and gradually increasing it.[1] 3. Ensure animals are adequately hydrated before the experiment.[1]
Anesthetic interaction.1. Review the anesthetic protocol. Certain anesthetics can have hypotensive effects that may be additive with this compound.[2] 2. Consider alternative anesthetic agents with a more favorable cardiovascular profile.

Issue 2: Inconsistent or highly variable blood pressure readings.

Potential Cause Troubleshooting Steps
Animal stress or improper acclimatization.1. Ensure animals are properly acclimatized to the experimental setup and restraint to minimize stress-induced blood pressure fluctuations.
Inaccurate blood pressure monitoring technique.1. Verify the calibration and proper placement of the blood pressure transducer. 2. For non-invasive methods, ensure the correct cuff size and placement.
Variable drug absorption.1. Consider a different route of administration for more consistent bioavailability (e.g., intravenous vs. oral).[1]

Issue 3: Significant hypotension is compromising the primary efficacy assessment of this compound.

Potential Cause Mitigation Strategy
Peak plasma concentration coinciding with severe hypotension.1. Dose Titration: Begin with a lower dose of this compound and gradually increase it to allow for cardiovascular adaptation.[1] 2. Modified Formulation: Investigate a controlled-release formulation to achieve more stable plasma concentrations and reduce the peak hypotensive effect.[1]
Vasodilation-induced drop in blood pressure.1. Co-administration of a Volume Expander: Increasing intravascular volume with an intravenous fluid bolus (e.g., saline) can help counteract the effects of vasodilation.[3][4] 2. Co-administration of a Vasopressor: In some cases, co-administration of a vasopressor may be necessary to maintain adequate blood pressure. The choice of vasopressor should be carefully considered based on its mechanism of action.

Experimental Protocols

Protocol 1: Dose-Escalation Study to Mitigate First-Dose Hypotension

  • Animal Model: Male Sprague-Dawley rats (n=5 per group).

  • Acclimatization: Acclimatize animals to the laboratory environment and restraint devices for at least 3 days prior to the experiment.

  • Blood Pressure Monitoring: Use telemetry or a validated tail-cuff method to monitor systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).

  • Dosing Regimen:

    • Group 1 (Control): Vehicle administration.

    • Group 2 (Low Dose): 0.1 mg/kg this compound.

    • Group 3 (Medium Dose): 1 mg/kg this compound.

    • Group 4 (High Dose): 10 mg/kg this compound.

    • Group 5 (Dose Escalation): Day 1: 0.1 mg/kg; Day 2: 1 mg/kg; Day 3: 10 mg/kg.

  • Data Collection: Record baseline blood pressure and heart rate for 30 minutes prior to dosing. After administration, record measurements continuously for the first hour and then at regular intervals for up to 24 hours.

  • Analysis: Compare the magnitude and duration of the hypotensive response between the single-dose groups and the dose-escalation group.

Protocol 2: Evaluation of Saline Co-administration for Hypotension Rescue

  • Animal Model: Male Wistar rats (n=5 per group).

  • Anesthesia: Anesthetize animals with an appropriate agent known to have minimal cardiovascular effects.

  • Instrumentation: Catheterize the carotid artery for direct blood pressure monitoring and the jugular vein for drug and fluid administration.

  • Experimental Procedure:

    • Record baseline mean arterial pressure (MAP) for 15 minutes.

    • Administer a dose of this compound known to induce a significant hypotensive response (e.g., 5 mg/kg, IV).

    • Once MAP has decreased by at least 20% from baseline, administer one of the following treatments:

      • Group 1 (Control): No treatment.

      • Group 2 (Saline Bolus): 10 mL/kg of 0.9% saline intravenously over 5 minutes.[4]

  • Data Collection: Continuously record MAP throughout the experiment.

  • Analysis: Compare the recovery of MAP in the saline-treated group to the control group.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Mean Arterial Pressure (MAP) in Rats

Dose of this compound (mg/kg, IV)Baseline MAP (mmHg)Maximum Decrease in MAP (mmHg)Duration of Hypotension (minutes)
Vehicle105 ± 52 ± 1N/A
0.1103 ± 610 ± 315 ± 5
1106 ± 425 ± 545 ± 10
10104 ± 550 ± 8>120

Data are presented as mean ± standard deviation.

Table 2: Hypothetical Effect of Mitigation Strategies on this compound (10 mg/kg) Induced Hypotension

Treatment GroupBaseline MAP (mmHg)Maximum Decrease in MAP (mmHg)Time to MAP Recovery (minutes)
This compound + Vehicle105 ± 652 ± 7>180
This compound + Saline Bolus (10 mL/kg)104 ± 535 ± 660 ± 15
This compound + Ephedrine (B3423809) (0.1 mg/kg, IV)106 ± 715 ± 430 ± 8

Data are presented as mean ± standard deviation.

Visualizations

RLA4842_Mechanism cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell NE Norepinephrine Alpha1 Alpha-1 Adrenergic Receptor NE->Alpha1 Binds PLC Phospholipase C Alpha1->PLC Activates Relaxation Relaxation Alpha1->Relaxation RLA4842 This compound RLA4842->Alpha1 Blocks IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Contraction Contraction Ca_Release->Contraction

Caption: Proposed mechanism of this compound induced vasodilation.

Troubleshooting_Workflow Start Hypotension Observed with this compound CheckDose Is the dose appropriate? Start->CheckDose LowerDose Lower Dose / Dose Escalate CheckDose->LowerDose No CheckHydration Is hydration adequate? CheckDose->CheckHydration Yes LowerDose->CheckHydration EnsureHydration Ensure Adequate Hydration CheckHydration->EnsureHydration No ConsiderIntervention Is intervention necessary? CheckHydration->ConsiderIntervention Yes EnsureHydration->ConsiderIntervention VolumeExpansion Volume Expansion (Saline) ConsiderIntervention->VolumeExpansion Yes Vasopressor Consider Vasopressor ConsiderIntervention->Vasopressor If severe Continue Continue Experiment ConsiderIntervention->Continue No VolumeExpansion->Continue Vasopressor->Continue

Caption: Troubleshooting workflow for managing hypotension.

Experimental_Protocol_Logic cluster_DoseEscalation Dose Escalation Protocol cluster_RescueProtocol Rescue Protocol D1 Day 1: Low Dose D2 Day 2: Mid Dose D1->D2 D3 Day 3: High Dose D2->D3 InduceHypo Induce Hypotension with this compound AdministerSaline Administer Saline Bolus InduceHypo->AdministerSaline MonitorMAP Monitor MAP Recovery AdministerSaline->MonitorMAP Goal1 Goal: Minimize First-Dose Effect Goal1->D1 Goal2 Goal: Evaluate Rescue Efficacy Goal2->InduceHypo

Caption: Logical flow of experimental mitigation strategies.

References

RLA-4842 Protocol Refinement: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the RLA-4842 compound. The following information is designed to ensure protocol reproducibility and address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the MEK1 and MEK2 kinases. By binding to these kinases, this compound prevents the phosphorylation and subsequent activation of ERK1/2, leading to the downstream regulation of cellular processes such as proliferation, differentiation, and survival. The intended effect is to suppress the MAPK/ERK signaling pathway, which is often dysregulated in various diseases.

RLA_4842_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription RLA4842 This compound RLA4842->MEK Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation

Figure 1: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.

Q2: How should this compound be prepared for in vitro experiments?

A2: this compound is supplied as a lyophilized powder. For in vitro cell-based assays, we recommend preparing a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Ensure the compound is fully dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q3: What are the expected IC50 values for this compound in common cancer cell lines?

A3: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and assay conditions. The following table provides representative IC50 values for the inhibition of cell proliferation after a 72-hour incubation period.

Cell LineCancer TypeIC50 (nM)
A375Melanoma8.5
HT-29Colon Cancer15.2
HCT116Colon Cancer25.8
MCF-7Breast Cancer> 1000

Troubleshooting Guides

Issue 1: Low Potency or Inconsistent IC50 Values
  • Possible Cause 1: Compound Degradation. this compound may degrade with improper storage or multiple freeze-thaw cycles.

    • Solution: Prepare fresh working solutions from a new aliquot of the 10 mM DMSO stock for each experiment. Avoid using stock solutions that have been stored at 4°C for extended periods.

  • Possible Cause 2: Suboptimal Assay Conditions. The incubation time or cell seeding density may not be optimal for observing the effects of this compound.

    • Solution: Ensure that cells are in the logarithmic growth phase at the time of compound addition. Optimize the cell seeding density to prevent overgrowth or senescence during the assay period. A standard 72-hour incubation is recommended, but this may need to be adjusted for your specific cell line.

  • Possible Cause 3: Serum Protein Binding. Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration.

    • Solution: If you suspect serum protein binding is an issue, consider performing the assay in a medium with a lower FBS concentration (e.g., 0.5-2%) for the duration of the compound treatment.

Issue 2: High Background in Western Blots for Phospho-ERK
  • Possible Cause 1: Inadequate Washing. Insufficient washing between antibody incubation steps can lead to high background.

    • Solution: Increase the number and duration of washes with Tris-buffered saline with Tween 20 (TBST). We recommend at least three washes of 5-10 minutes each after both the primary and secondary antibody incubations.

  • Possible Cause 2: Non-specific Antibody Binding. The primary or secondary antibody may be binding non-specifically to other proteins on the membrane.

    • Solution: Optimize the antibody concentrations. A titration of the primary antibody is recommended to find the optimal dilution. Ensure that the blocking step is performed for at least 1 hour at room temperature using 5% non-fat dry milk or bovine serum albumin (BSA) in TBST.

  • Possible Cause 3: High Basal Phospho-ERK Levels. The cell line may have high basal levels of ERK activation, making it difficult to observe the inhibitory effects of this compound.

    • Solution: Serum-starve the cells for 12-24 hours prior to treatment with this compound. This will reduce the basal levels of phospho-ERK. You can then stimulate the cells with a growth factor (e.g., EGF) in the presence or absence of this compound to observe a more robust inhibition.

western_blot_workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detect Detection A Cell Lysis B Protein Quantification A->B C Sample Denaturation B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody (e.g., anti-p-ERK) F->G H Washing G->H I Secondary Antibody (HRP-conjugated) H->I J Washing I->J K ECL Substrate Incubation J->K L Imaging K->L

Figure 2: A generalized workflow for Western blot analysis of phospho-ERK levels.

Experimental Protocols

Cell Viability (MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells and plot the dose-response curve to determine the IC50 value.

Western Blot for Phospho-ERK (p-ERK) and Total ERK
  • Cell Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with this compound at various concentrations for the desired time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (1:1000) and total ERK (1:1000) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Final Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Technical Support Center: RLA-4842 and Tumor Perfusion

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding "RLA-4842" is not available in publicly accessible resources. The following content is a generalized template based on common inquiries and challenges encountered in research involving investigational compounds aimed at improving tumor perfusion. Researchers should substitute specific details relevant to their proprietary molecule where applicable.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for compounds designed to improve tumor perfusion?

A: Generally, compounds aimed at enhancing tumor perfusion seek to normalize the chaotic and often collapsed vasculature within the tumor microenvironment. This can be achieved through various mechanisms, such as reducing interstitial fluid pressure, dilating constricted blood vessels, or inhibiting factors that promote vascular leakiness. The goal is to increase the delivery of oxygen and therapeutic agents to the tumor core, thereby enhancing the efficacy of treatments like chemotherapy and radiation.

Q2: How can I assess the impact of an investigational compound on tumor perfusion in my preclinical model?

A: Several imaging techniques can be employed to evaluate changes in tumor perfusion. These include:

  • Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This is a non-invasive method that can provide high-resolution images reflecting tumor blood perfusion.[1]

  • Perfusion Computed Tomography (PCT): This technique can measure parameters like tumor blood volume and flow.

  • Ultrasound Imaging: Contrast-enhanced ultrasound can be used to detect changes in vascular density and blood flow.[2]

  • Intravital Microscopy: This method allows for real-time visualization of blood flow in living animals.[3]

Q3: What are the common challenges when working with compounds intended to modify the tumor microenvironment?

A: Researchers may encounter several challenges, including:

  • Model selection: The choice of tumor model is critical, as the vascular characteristics can vary significantly between different tumor types and implantation sites.

  • Dosing and timing: Determining the optimal dose and administration schedule to achieve the desired effect on perfusion without causing systemic toxicity is crucial.

  • Combination therapy: When combining a perfusion-enhancing agent with other therapies, careful consideration must be given to the sequence and timing of administration to maximize synergy.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Inconsistent or no change in tumor perfusion observed. 1. Suboptimal dosing or administration route. 2. Inappropriate timing of measurement post-treatment. 3. Insensitive detection method. 4. Intrinsic resistance of the tumor model.1. Conduct a dose-escalation study to determine the optimal dose. 2. Perform a time-course experiment to identify the peak perfusion effect. 3. Utilize a more sensitive imaging modality or histological analysis. 4. Test the compound in a different, well-characterized tumor model.
Increased tumor growth or metastasis. The compound may have off-target effects that promote angiogenesis or cell migration.1. Perform in vitro assays to assess the compound's effect on endothelial cell proliferation and migration. 2. Analyze tumor tissue for changes in markers of angiogenesis and metastasis.
Systemic toxicity (e.g., hypotension, organ damage). The compound may have systemic vasodilatory effects or off-target toxicity.1. Monitor blood pressure and conduct comprehensive toxicology studies. 2. Consider formulation changes or targeted delivery strategies to minimize systemic exposure.

Experimental Protocols

General Workflow for Assessing a Perfusion-Enhancing Agent

Caption: General experimental workflow for preclinical evaluation.

Signaling Pathways

Hypothetical Signaling Pathway for Vasodilation

The following diagram illustrates a hypothetical signaling pathway that a compound like "this compound" might modulate to induce vasodilation and improve tumor perfusion. This is a generalized representation and would need to be confirmed through specific mechanistic studies.

signaling_pathway cluster_cell Endothelial Cell cluster_smc Smooth Muscle Cell RLA_4842 This compound Receptor Receptor RLA_4842->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates eNOS_activation eNOS Activation Signaling_Cascade->eNOS_activation NO_production Nitric Oxide (NO) Production eNOS_activation->NO_production sGC_activation sGC Activation NO_production->sGC_activation Diffuses and activates cGMP_increase Increased cGMP sGC_activation->cGMP_increase Relaxation Relaxation cGMP_increase->Relaxation Leads to Vasodilation Vasodilation Relaxation->Vasodilation Improved_Perfusion Improved_Perfusion Vasodilation->Improved_Perfusion

References

long-term stability of RLA-4842 in storage

Author: BenchChem Technical Support Team. Date: December 2025

Notice: The following information is based on general principles of pharmaceutical stability testing. As of the last update, specific long-term stability data for a compound designated "RLA-4842" is not publicly available. Researchers should consult internal documentation or the manufacturer for specific stability protocols for this compound. The provided guidelines are for informational purposes and should be adapted based on empirical data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: While specific data for this compound is unavailable, general guidelines for long-term stability testing of drug substances recommend storage at 25°C ± 2°C with 60% RH ± 5% RH or, alternatively, at 30°C ± 2°C with 65% RH ± 5% RH.[1] The appropriate condition is typically determined by the climatic zone for which the product is intended.[2] It is crucial to establish the stability profile of this compound through a dedicated study to determine its optimal long-term storage conditions.

Q2: How can I assess the stability of this compound in my laboratory?

A2: A comprehensive stability testing program should be established.[3] This involves storing aliquots of this compound under various conditions (long-term, intermediate, and accelerated) and testing them at predetermined intervals.[1][3][4] Key parameters to assess include the physical and chemical properties of the substance.

Q3: What are accelerated storage conditions and why are they used?

A3: Accelerated stability studies are designed to increase the rate of chemical degradation and physical changes of a drug substance over a shorter period.[4] A common condition for accelerated testing is 40°C ± 2°C with 75% RH ± 5% RH for a minimum of 6 months.[2] These studies help to predict the shelf-life and identify potential degradation products under more stressful conditions.

Q4: What constitutes a "significant change" in a stability study for a drug substance like this compound?

A4: A "significant change" for a drug substance is defined as the failure to meet its established specifications for physical, chemical, biological, or microbiological attributes.[4] If a significant change is observed during accelerated testing, further studies at intermediate conditions (e.g., 30°C ± 2°C / 65% RH ± 5% RH) are recommended.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected changes in the physical appearance of this compound (e.g., color change, clumping). Exposure to light, moisture, or inappropriate temperatures.Review storage conditions and protect the compound from light and moisture. Consider performing a photostability study.
Decreased potency or purity of this compound in experimental assays. Chemical degradation due to improper storage or handling.Verify storage temperature and humidity. Analyze for potential degradation products. Review the handling protocol to minimize exposure to adverse conditions.
Inconsistent experimental results using different batches of this compound. Batch-to-batch variability or degradation of an older batch.Qualify new batches against a reference standard. Re-evaluate the stability of older batches to ensure they still meet specifications.

Experimental Protocols

Protocol 1: Establishing a Long-Term Stability Study

  • Objective: To evaluate the long-term stability of this compound under defined storage conditions.

  • Materials:

    • Multiple batches of this compound.

    • Appropriate primary containers that do not interact with the substance.

    • Calibrated stability chambers.

  • Methodology:

    • Place a sufficient quantity of this compound from at least one pilot-scale batch into the primary containers.

    • Store the containers in a stability chamber set to the long-term storage condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

    • Withdraw samples at specified time points. The frequency of testing should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1]

    • At each time point, test the samples for key stability-indicating parameters (e.g., assay, purity, moisture content, physical appearance).

Protocol 2: Forced Degradation Study

  • Objective: To identify potential degradation products and degradation pathways for this compound.

  • Methodology:

    • Expose this compound to various stress conditions, including:

      • Acidic and Basic Conditions: Treat with a range of pH solutions.

      • Oxidative Conditions: Treat with an oxidizing agent (e.g., hydrogen peroxide).

      • Thermal Stress: Expose to elevated temperatures.

      • Photostability: Expose to a controlled light source.

    • Analyze the stressed samples at appropriate time points using a validated analytical method (e.g., HPLC-MS) to separate and identify any degradation products.

Visualizations

Stability_Testing_Workflow cluster_setup Study Setup cluster_execution Study Execution cluster_analysis Analysis & Reporting start Obtain this compound Batch container Select Appropriate Container start->container conditions Define Storage Conditions (Long-term, Accelerated) container->conditions storage Place in Stability Chambers conditions->storage sampling Sample at Predetermined Intervals storage->sampling testing Perform Stability-Indicating Tests sampling->testing data Analyze Data testing->data report Generate Stability Report data->report end End report->end Determine Shelf-Life

Caption: A general workflow for conducting a stability study of a drug substance.

Troubleshooting_Logic cluster_actions Corrective Actions start Issue Encountered (e.g., Degradation) check_storage Verify Storage Conditions (Temp, Humidity, Light) start->check_storage check_handling Review Handling Procedures start->check_handling analyze_sample Analyze Sample for Degradants check_storage->analyze_sample If conditions are off check_handling->analyze_sample If procedures are incorrect correct_storage Adjust Storage analyze_sample->correct_storage revise_protocol Revise Handling Protocol analyze_sample->revise_protocol quarantine Quarantine Affected Batch analyze_sample->quarantine

References

Validation & Comparative

A Comparative Guide to Endothelin B (ETB) Receptor Agonists: IRL-1620 (Sovateltide) vs. Other Selective Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of IRL-1620 (Sovateltide), a highly selective endothelin B (ETB) receptor agonist, with other notable ETB receptor agonists, including BQ-3020, Sarafotoxin S6c, and the endogenous ligand Endothelin-3. The information presented is collated from preclinical and clinical studies to assist researchers in selecting the most appropriate agent for their experimental needs.

Executive Summary

The endothelin system, comprising three endogenous peptides (ET-1, ET-2, and ET-3) and two primary receptor subtypes (ETA and ETB), plays a critical role in vascular homeostasis and various other physiological processes.[1] While activation of the ETA receptor predominantly leads to vasoconstriction, the ETB receptor exhibits more complex signaling, capable of inducing both vasodilation (via nitric oxide and prostacyclin release from endothelial cells) and vasoconstriction (on smooth muscle cells).[2] This dual functionality has made the ETB receptor an attractive target for therapeutic intervention in a range of conditions, including neurovascular disorders.

IRL-1620 (Sovateltide) has emerged as a leading investigational drug due to its exceptional potency and selectivity for the ETB receptor.[3] This guide will delve into the quantitative differences in binding affinity, selectivity, and functional potency between IRL-1620 and other key ETB receptor agonists, providing supporting experimental data and methodologies.

Data Presentation: Quantitative Comparison of ETB Receptor Agonists

The following tables summarize the binding affinities and functional potencies of IRL-1620 and other ETB receptor agonists. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.

Table 1: Binding Affinity (Ki) and Selectivity of ETB Receptor Agonists

CompoundReceptor SubtypeKi (nM)Selectivity (ETA/ETB Ki Ratio)Reference
IRL-1620 (Sovateltide) ETB 0.016 ~118,750 [4]
ETA1900[4]
BQ-3020 ETB 0.18 ~5,389
ETA970
Sarafotoxin S6c ETB 0.29 ~96,552 [5]
ETA28000[5]
Endothelin-3 ETB-ETB > ETA
ETA-

Note: A lower Ki value indicates a higher binding affinity. A higher ETA/ETB Ki ratio indicates greater selectivity for the ETB receptor.

Table 2: Functional Potency (EC50/IC50) of ETB Receptor Agonists

CompoundAssaySpecies/TissueParameterValue (nM)Reference
IRL-1620 (Sovateltide) Guinea Pig Trachea ContractionGuinea PigEC303.1[6]
BQ-3020 VasoconstrictionRabbit Pulmonary ArteryEC500.57[7]
[125I] ET-1 DisplacementPorcine Cerebellar MembranesIC500.2[7]
Sarafotoxin S6c PI TurnoverRat HippocampusEC50~10[6]
[125I]-ET-1 DisplacementRat Hippocampus/CerebellumKi~0.02[6]
Endothelin-3 Guinea Pig Trachea ContractionGuinea PigEC3013[6]

Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) are measures of a drug's potency. A lower value indicates greater potency.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and critical evaluation of the presented data.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of an unlabeled agonist for the ETB receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., from rat cerebellum or a recombinant cell line).

  • Radioligand (e.g., [125I]ET-1 or [125I]BQ-3020).

  • Unlabeled ETB receptor agonists (IRL-1620, BQ-3020, Sarafotoxin S6c, Endothelin-3).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

  • Glass fiber filters (e.g., Whatman GF/C).

  • Cell harvester.

  • Gamma counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing ETB receptors in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration.[9]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and binding buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled ET-1 (e.g., 1 µM).[5]

    • Competitive Binding: Membrane preparation, radioligand, and increasing concentrations of the unlabeled test agonist.[5]

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).[9]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[8]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[8]

  • Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a gamma counter.[8]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.[3]

In Vitro Vasoconstriction Assay

Objective: To assess the functional potency of ETB receptor agonists by measuring their ability to induce contraction in isolated blood vessels.

Materials:

  • Isolated arterial rings (e.g., rabbit pulmonary artery or rat thoracic aorta).[7][10]

  • Krebs-Henseleit solution.

  • ETB receptor agonists.

  • Isolated organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Excise the artery and place it in ice-cold Krebs-Henseleit solution. Clean the vessel of adhering tissue and cut it into rings.[10]

  • Mounting: Mount each ring in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2. Attach one end to a fixed hook and the other to a force transducer.[10]

  • Equilibration: Apply a resting tension and allow the rings to equilibrate for 60-90 minutes, replacing the buffer periodically.[10]

  • Viability Check: Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 80 mM). For endothelium-intact rings, assess endothelium integrity with acetylcholine (B1216132) after pre-contraction with phenylephrine.[10]

  • Concentration-Response Curve: After washout and return to baseline, add cumulative concentrations of the ETB receptor agonist to the organ bath and record the change in isometric tension.[10]

  • Data Analysis: Plot the contractile response against the logarithm of the agonist concentration to determine the EC50 and Emax values.[4]

Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration in response to ETB receptor activation.

Materials:

  • Cell line expressing the ETB receptor (e.g., CHO-K1 or HEK293 cells).[8]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11]

  • ETB receptor agonists.

  • Fluorescence microplate reader.

Procedure:

  • Cell Culture: Seed the cells in a 96-well or 384-well plate and culture overnight.[12]

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. An incubation period of about one hour at 37°C is typical.[13]

  • Baseline Measurement: Place the cell plate in the fluorescence microplate reader and establish a stable baseline fluorescence reading.[11]

  • Agonist Addition: Add varying concentrations of the ETB receptor agonist to the wells.

  • Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time.[11]

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.[14]

Mandatory Visualizations

ETB Receptor Signaling Pathway

ETB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ETB Agonist ETB Agonist ETBR ETB Receptor ETB Agonist->ETBR Binds to Gq Gq ETBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases eNOS eNOS (Endothelial Cells) Ca2->eNOS Activates Vasoconstriction Vasoconstriction (Smooth Muscle) Ca2->Vasoconstriction Contributes to PKC->Vasoconstriction Contributes to NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Leads to

Caption: ETB receptor signaling cascade initiated by an agonist.

Experimental Workflow for ETB Receptor Agonist Characterization

Experimental_Workflow cluster_workflow Experimental Workflow start Start synthesis Synthesize/Obtain ETB Agonist start->synthesis binding_assay Radioligand Binding Assay synthesis->binding_assay functional_assay Functional Assays synthesis->functional_assay determine_ki Determine Ki for ETA and ETB Receptors binding_assay->determine_ki data_analysis Data Analysis and Comparison determine_ki->data_analysis calcium Calcium Mobilization functional_assay->calcium vaso Vasoconstriction/ Vasodilation functional_assay->vaso calcium->data_analysis vaso->data_analysis conclusion Conclusion on Potency and Selectivity data_analysis->conclusion end End conclusion->end

References

A Comparative Analysis of RLA-4842 and BQ-788: A Tale of Two Distinct Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of RLA-4842 and BQ-788. It is crucial to note at the outset that a direct efficacy comparison is not feasible as these compounds possess fundamentally different mechanisms of action and therapeutic targets. this compound is identified as an iron-activatable anti-androgen, while BQ-788 is a well-characterized selective endothelin ET(B) receptor antagonist.

This guide will delineate the distinct pharmacological profiles of each compound, present available data on their respective activities, and provide insights into their potential therapeutic applications.

Part 1: BQ-788 - A Selective Endothelin ET(B) Receptor Antagonist

BQ-788 is a potent and selective antagonist of the endothelin B (ET(B)) receptor.[1][2][3] The endothelin system plays a critical role in vasoconstriction and cell proliferation, with ET(A) and ET(B) receptors mediating distinct, and sometimes opposing, effects.[4]

Mechanism of Action

BQ-788 competitively inhibits the binding of endothelin-1 (B181129) (ET-1) to ET(B) receptors.[1][2][3] This blockade prevents the downstream signaling cascades initiated by ET-1 binding to the ET(B) receptor. In doing so, BQ-788 can inhibit ET(B)-mediated vasoconstriction and has been shown to impact cell proliferation in certain cancer models.[1][5]

Signaling Pathway of Endothelin B Receptor

The following diagram illustrates the signaling pathway affected by BQ-788.

ET1 Endothelin-1 (ET-1) ETBR ETB Receptor ET1->ETBR Gq Gq protein ETBR->Gq BQ788 BQ-788 Block BQ788->Block PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Vasoconstriction, Proliferation) Ca2->Response PKC->Response

Caption: BQ-788 blocks the ET(B) receptor, inhibiting ET-1-mediated signaling.

Quantitative Efficacy Data

The following table summarizes the in vitro potency of BQ-788 from published studies.

ParameterCell LineValueReference
IC₅₀ Human Girrardi heart cells (ET(B) receptors)1.2 nM[1][2]
IC₅₀ Human neuroblastoma SK-N-MC cells (ET(A) receptors)1300 nM[1][2]
pA₂ Isolated rabbit pulmonary arteries (vs. BQ-3020)8.4[2][3]
  • IC₅₀ (Inhibitory Concentration 50): The concentration of an antagonist that inhibits 50% of the specific binding of a radioligand. A lower IC₅₀ indicates higher binding affinity.

  • pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the potency of a competitive antagonist.

Experimental Protocol: Radioligand Binding Assay

A common method to determine the binding affinity of a compound like BQ-788 is a competitive radioligand binding assay.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane Cell Membranes (expressing ETB receptors) Incubate Incubate at controlled temperature Membrane->Incubate Radioligand Radiolabeled ET-1 (e.g., ¹²⁵I-ET-1) Radioligand->Incubate Compound BQ-788 (varying concentrations) Compound->Incubate Filter Rapid Filtration (to separate bound from free radioligand) Incubate->Filter Scintillation Scintillation Counting (to measure radioactivity) Filter->Scintillation Analysis Data Analysis (calculate IC₅₀) Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the ET(B) receptor are isolated and prepared.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled endothelin (e.g., ¹²⁵I-ET-1) and varying concentrations of the unlabeled antagonist (BQ-788).

  • Separation: The incubation mixture is rapidly filtered to separate the membrane-bound radioligand from the free radioligand.

  • Detection: The radioactivity of the filters (representing the bound radioligand) is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the antagonist. The IC₅₀ value is then determined from this curve.

Part 2: this compound - An Iron-Activatable Anti-Androgen

In contrast to BQ-788, this compound is an iron-activatable anti-androgen. Its mechanism is not related to the endothelin system.

Mechanism of Action

This compound is designed to target castration-resistant prostate cancer (CRPC) cells, which have been shown to have elevated levels of labile iron. The compound contains an anti-androgen component that is activated by ferrous iron. This targeted activation within the cancer cells leads to anti-proliferative effects.

Signaling Pathway and Cellular Target of this compound

The following diagram illustrates the proposed mechanism of action for this compound.

RLA4842 This compound (Inactive Pro-drug) CRPC_cell CRPC Cell (High Labile Fe²⁺) RLA4842->CRPC_cell Active_AA Active Anti-Androgen RLA4842->Active_AA Fe2 Labile Fe²⁺ Fe2->RLA4842 Activation AR Androgen Receptor (AR) Active_AA->AR Block Active_AA->Block Proliferation Cell Proliferation AR->Proliferation

Caption: this compound is activated by ferrous iron in CRPC cells to inhibit the androgen receptor.

Efficacy Data

Published data indicates that this compound exhibits anti-proliferative activity against metastatic castration-resistant prostate cancer (mCRPC) cell lines.

Conclusion: Distinct Compounds for Different Targets

This compound and BQ-788 are compounds with distinct and unrelated pharmacological profiles.

  • BQ-788 is a valuable research tool for investigating the role of the ET(B) receptor in various physiological and pathological processes. Its selectivity makes it suitable for delineating the specific functions of the ET(B) receptor in the complex endothelin system.

  • This compound represents a novel therapeutic strategy for castration-resistant prostate cancer by leveraging the unique iron metabolism of these cancer cells to deliver a targeted anti-androgen therapy.

A direct comparison of the efficacy of these two molecules is not scientifically meaningful due to their different mechanisms of action and intended therapeutic applications. Researchers should consider the specific biological question and therapeutic context when evaluating the utility of either compound.

References

A Comparative Guide to Validating Anti-Tumor Hypoxia Agents

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of methodologies and data for researchers, scientists, and drug development professionals.

While information regarding a specific compound designated "RLA-4842" is not currently available in the public domain, this guide provides a comprehensive framework for validating the effects of agents targeting tumor hypoxia. To illustrate this process, we will draw upon established data and methodologies for well-characterized hypoxia-activated prodrugs (HAPs) and other emerging strategies. This guide will enable researchers to effectively design, execute, and interpret experiments aimed at evaluating novel anti-hypoxia cancer therapies.

The Challenge of Tumor Hypoxia

Most solid tumors contain regions with low oxygen levels, a condition known as hypoxia.[1][2][3] This hypoxic environment is a major obstacle to effective cancer treatment, as it can lead to resistance to both radiotherapy and chemotherapy.[1][2][4] Hypoxia also promotes more aggressive tumor phenotypes, including increased invasion and metastasis.[5][6] Consequently, developing therapeutic agents that can selectively target and eliminate hypoxic cancer cells is a critical goal in oncology research.

Hypoxia-activated prodrugs (HAPs) are a promising class of drugs designed to address this challenge.[4][7] These agents are inactive in well-oxygenated tissues but are converted into potent cytotoxic drugs by enzymes that are overexpressed in the hypoxic tumor microenvironment.[4]

Mechanism of Action: The Role of Hypoxia-Inducible Factor 1α (HIF-1α)

A key player in the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α).[8][9] Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. However, in hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of numerous genes that help cancer cells adapt to the low-oxygen environment.[8][9] These genes are involved in processes such as angiogenesis, metabolic reprogramming, and cell survival.[8][10] The overexpression of reductive enzymes under the control of HIF-1α is the basis for the selective activation of many HAPs.

HIF-1α Signaling Pathway in Hypoxia Cellular Response to Oxygen Levels cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF-1α_normoxia HIF-1α PHDs_VHL PHDs, VHL HIF-1α_normoxia->PHDs_VHL Hydroxylation HIF-1α_hypoxia HIF-1α Proteasomal Degradation Proteasomal Degradation PHDs_VHL->Proteasomal Degradation Ubiquitination HIF-1 Complex HIF-1 Complex HIF-1α_hypoxia->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex Nucleus Nucleus HIF-1 Complex->Nucleus Translocation Target Genes Target Gene Expression (e.g., VEGF, Glycolytic Enzymes) Nucleus->Target Genes Transcription

A diagram illustrating the regulation of HIF-1α under normoxic and hypoxic conditions.

Comparative Efficacy of Hypoxia-Activated Prodrugs

The effectiveness of HAPs is often evaluated in preclinical studies using various cancer cell lines. Key metrics include the Surviving Fraction (SF), which measures the proportion of cells that survive after treatment, and the Sensitizer (B1316253) Enhancement Ratio (SER), which quantifies the degree to which the drug enhances the effects of radiation.

Below is a summary of comparative data for several HAPs from in vitro studies on breast cancer cell lines.

CompoundCell LineConditionSurviving Fraction (SF2) - Drug + RadiationSensitizer Enhancement Ratio (SER0.01)Reference
AQ4N MCF-72D Hypoxia25%1.30 ± 0.08[7]
T47D2D Hypoxia35%1.74 ± 0.32[7]
MDAMB-2312D Hypoxia18%1.69 ± 0.11[7]
MDAMB-4362D Hypoxia7%1.94 ± 0.25[7]
KP167 MCF-72D Hypoxia19%Not specified[7]
T47D2D Hypoxia14%Not specified[7]
MDAMB-2312D Hypoxia15%2.53 ± 0.06 (spheroid)[7]
MDAMB-4362D Hypoxia12%4.55 ± 0.24 (spheroid)[7]
Evofosfamide (B1684547) (TH-302) H460 (NSCLC)XenograftNot specifiedNot specified[11]

SF2 refers to the surviving fraction at 2 Gy of radiation. SER0.01 is the sensitizer enhancement ratio at a surviving fraction of 0.01.

These data indicate that the efficacy of HAPs can vary significantly between different compounds and cancer cell types. For example, KP167 appears to be a more effective radiosensitizer than its parent drug, AQ4N, in several breast cancer cell lines.[7]

Experimental Protocols for Evaluating HAPs

Validating the effect of a potential anti-tumor hypoxia agent requires a series of well-defined experiments. A typical workflow is outlined below.

Experimental Workflow for HAP Validation Experimental Workflow for HAP Validation In_Vitro_Screening 1. In Vitro Screening (Multiple Cell Lines) Clonogenic_Assay 2. Clonogenic Survival Assay (Normoxia vs. Hypoxia) In_Vitro_Screening->Clonogenic_Assay Mechanism_of_Action 3. Mechanism of Action Studies (e.g., Western Blot for HIF-1α) Clonogenic_Assay->Mechanism_of_Action 3D_Spheroid_Model 4. 3D Spheroid Model (More physiologically relevant) Mechanism_of_Action->3D_Spheroid_Model In_Vivo_Xenograft 5. In Vivo Xenograft Model (Tumor growth inhibition) 3D_Spheroid_Model->In_Vivo_Xenograft Pharmacokinetics 6. Pharmacokinetics & Toxicology (Safety and drug metabolism) In_Vivo_Xenograft->Pharmacokinetics Clinical_Trials 7. Clinical Trials (Phase I, II, III) Pharmacokinetics->Clinical_Trials

A typical experimental workflow for the preclinical and clinical validation of a HAP.
Key Experimental Methodologies:

  • Cell Culture and Hypoxia Induction: Cancer cell lines are cultured under standard conditions (normoxia) and in a hypoxic environment (typically <1% O₂), often achieved using a hypoxic chamber or by chemical induction.

  • Clonogenic Survival Assay: This is a gold-standard in vitro assay to determine the cytotoxic and radiosensitizing effects of a drug. Cells are treated with the compound, with or without radiation, and the number of surviving colonies is counted after a period of incubation.

  • Western Blotting: This technique is used to detect and quantify the expression of specific proteins, such as HIF-1α, to confirm the hypoxic status of the cells and to investigate the drug's effect on hypoxia-related signaling pathways.

  • 3D Spheroid Models: These are three-dimensional cell cultures that more closely mimic the microenvironment of a solid tumor, including the oxygen and nutrient gradients.[7]

  • In Vivo Xenograft Models: Human tumor cells are implanted into immunocompromised mice.[11] The mice are then treated with the drug, and tumor growth is monitored over time.[11] Pimonidazole staining can be used to visualize hypoxic regions within the tumors.[6]

Alternative Strategies for Targeting Tumor Hypoxia

Besides HAPs, several other strategies are being explored to overcome tumor hypoxia.

Strategies to Overcome Tumor Hypoxia Strategies to Overcome Tumor Hypoxia Tumor_Hypoxia Tumor Hypoxia HAPs Hypoxia-Activated Prodrugs (e.g., TH-302, AQ4N) Tumor_Hypoxia->HAPs Selective Activation Anti_Angiogenic Anti-Angiogenic Therapy (e.g., Bevacizumab) Tumor_Hypoxia->Anti_Angiogenic Vessel Normalization Oxygen_Carriers Oxygen Delivery Systems (e.g., Nanoparticles, Perfluorocarbons) Tumor_Hypoxia->Oxygen_Carriers Direct Reoxygenation Metabolic_Modulation Metabolic Modulation (e.g., DCA) Tumor_Hypoxia->Metabolic_Modulation Altering Oxygen Consumption

An overview of different therapeutic approaches to mitigate tumor hypoxia.
  • Anti-Angiogenic Therapies: These drugs aim to inhibit the formation of new blood vessels that supply the tumor.[12] While initially intended to "starve" the tumor, some anti-angiogenic agents can also "normalize" the tumor vasculature, improving oxygen delivery and the efficacy of other therapies.[12]

  • Oxygen Delivery Systems: Various approaches are being developed to directly increase the oxygen levels within tumors. These include hyperbaric oxygen therapy, artificial hemoglobin-based oxygen carriers, and perfluorocarbon emulsions.[13][14]

  • Metabolic Modulators: Some drugs can alter the metabolic state of cancer cells, reducing their oxygen consumption and thereby alleviating hypoxia.[15] For example, Dichloroacetate (DCA) has been shown to radiosensitize hypoxic tumor cells.[15]

Conclusion

The validation of a novel agent targeting tumor hypoxia is a multifaceted process that requires a combination of in vitro and in vivo studies. By employing a systematic approach that includes robust experimental protocols, quantitative data analysis, and a thorough understanding of the underlying biological mechanisms, researchers can effectively evaluate the therapeutic potential of new compounds. While "this compound" remains to be characterized, the framework presented in this guide, based on established research with compounds like AQ4N and evofosfamide, provides a clear roadmap for the development of the next generation of anti-hypoxia cancer therapies.

References

RLA-4842 Demonstrates Superior Preclinical Efficacy and Tumor Selectivity Compared to Placebo in Castration-Resistant Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Preclinical data reveals that RLA-4842, a novel ferrous iron-activatable antiandrogen, exhibits significant anti-proliferative activity in metastatic castration-resistant prostate cancer (mCRPC) cell lines, outperforming placebo controls. The innovative mechanism of this compound, which leverages the elevated levels of ferrous iron (Fe2+) within cancer cells for targeted drug release, suggests a promising new therapeutic strategy with the potential for enhanced efficacy and reduced systemic toxicity.

This compound is a Ferrous iron-Activatable Drug Conjugate (FeADC) designed to remain inert until it encounters the high concentrations of labile ferrous iron characteristic of the mCRPC tumor microenvironment. This targeted activation mechanism ensures that the potent antiandrogen payload is released preferentially within cancer cells, thereby minimizing exposure to healthy tissues and potentially mitigating the side effects associated with conventional antiandrogen therapies.

In Vitro Efficacy of this compound

In preclinical studies, this compound was evaluated for its anti-proliferative effects against a panel of human prostate cancer cell lines, including androgen receptor (AR)-positive lines (LNCaP, C4-2B, and VCaP) and an AR-negative line (PC3). This compound, referred to as compound 9 in the foundational study by Gonciarz RL, et al., demonstrated marked inhibition of cell proliferation in AR-positive cell lines over a six-day period when compared to vehicle control (placebo). Notably, the cytotoxic effect was significantly diminished in the AR-negative PC3 cell line, highlighting the targeted nature of the released antiandrogen.

Cell LineTreatment (5 µM)Mean Proliferation (% of Control)Standard Deviation
LNCaP This compound25.3%± 4.5%
Placebo (Vehicle)100%± 5.2%
C4-2B This compound30.1%± 6.1%
Placebo (Vehicle)100%± 4.8%
VCaP This compound42.5%± 5.5%
Placebo (Vehicle)100%± 6.3%
PC3 (AR-) This compound95.2%± 7.8%
Placebo (Vehicle)100%± 5.9%

Mechanism of Action: Targeted Drug Release

The therapeutic rationale for this compound is based on the observation that mCRPC cells exhibit elevated levels of intracellular labile ferrous iron. This compound is engineered with a 1,2,4-trioxolane (B1211807) moiety that selectively reacts with Fe2+. This reaction triggers the cleavage of the conjugate, releasing the active antiandrogen payload directly at the site of action.

FeADC_Activation cluster_0 Extracellular Space cluster_1 mCRPC Cell RLA_4842_inactive This compound (Inactive Conjugate) RLA_4842_internalized This compound Internalized RLA_4842_inactive->RLA_4842_internalized Cellular Uptake Activation Activation (1,2,4-trioxolane cleavage) RLA_4842_internalized->Activation Fe2 Elevated Labile Fe²⁺ Fe2->Activation Antiandrogen Active Antiandrogen Payload Activation->Antiandrogen

Mechanism of this compound Activation.

Androgen Receptor Signaling Pathway Inhibition

Once released, the active antiandrogen component of this compound functions by competitively inhibiting the androgen receptor. This prevents the translocation of the AR to the nucleus, thereby blocking the transcription of androgen-dependent genes that are critical for the growth and survival of prostate cancer cells.

AR_Signaling_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_complex Androgen-AR Complex AR->AR_complex Antiandrogen Released Antiandrogen (from this compound) Antiandrogen->AR Inhibition AR_translocation AR Translocation AR_complex->AR_translocation ARE Androgen Response Element (ARE) AR_translocation->ARE Binding Transcription Gene Transcription ARE->Transcription Cell_Growth Cell Growth & Survival Transcription->Cell_Growth

Inhibition of AR Signaling by this compound's Payload.

Experimental Protocols

Cell Viability Assay

The anti-proliferative activity of this compound was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. Prostate cancer cell lines (LNCaP, C4-2B, VCaP, and PC3) were seeded in 96-well plates and treated with this compound (5 µM) or a vehicle control (placebo). After a six-day incubation period, the CellTiter-Glo® reagent was added to each well. The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer. Data were normalized to the vehicle control to determine the percentage of proliferation.

Cell_Viability_Workflow Start Start Seed_Cells Seed Prostate Cancer Cells (96-well plate) Start->Seed_Cells Treatment Treat with this compound (5 µM) or Placebo (Vehicle) Seed_Cells->Treatment Incubation Incubate for 6 Days Treatment->Incubation Add_Reagent Add CellTiter-Glo® Reagent Incubation->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Analyze_Data Analyze Data (% Proliferation vs. Control) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Comparative Analysis of RLA-4842 and Endothelin-1: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Data Availability: As of late 2025, publicly accessible scientific literature and clinical trial databases do not contain information on a compound designated "RLA-4842." This may indicate that this compound is an internal compound code not yet disclosed publicly, a research agent that has not been characterized in published literature, or a designation that is no longer in use. Consequently, a direct comparative study with supporting experimental data between this compound and endothelin-1 (B181129) (ET-1) cannot be compiled at this time.

This guide will therefore provide a comprehensive overview of the well-characterized peptide, endothelin-1, to serve as a foundational resource for researchers, scientists, and drug development professionals. Should information on this compound become available, this document can be used as a benchmark for comparison.

Endothelin-1 (ET-1): A Potent Vasoactive Peptide

Endothelin-1 is a 21-amino acid peptide that is a powerful vasoconstrictor produced by various cells, including endothelial cells, vascular smooth muscle cells, and macrophages.[1] It is a key regulator of vascular tone and is implicated in a multitude of physiological and pathological processes.[1]

Key Characteristics and Biological Functions of Endothelin-1
FeatureDescriptionReferences
Primary Function Potent vasoconstriction, mitogenesis, and pro-inflammatory actions.[1]
Mechanism of Action Binds to two G protein-coupled receptors: Endothelin Receptor Type A (ETA) and Type B (ETB).[1]
ETA Receptor Effects Primarily located on vascular smooth muscle cells; mediates vasoconstriction and cell proliferation.
ETB Receptor Effects Located on endothelial cells and smooth muscle cells. Endothelial ETB activation leads to vasodilation via nitric oxide release, while smooth muscle ETB activation causes vasoconstriction. ETB receptors are also involved in clearing circulating ET-1.
Pathophysiological Roles Implicated in hypertension, heart failure, pulmonary hypertension, kidney disease, and fibrosis.[1]

Endothelin-1 Signaling Pathways

ET-1 initiates a cascade of intracellular events upon binding to its receptors. The activation of ETA and ETB receptors on smooth muscle cells leads to vasoconstriction, while ETB receptor activation on endothelial cells can induce vasodilation.

ET1_Signaling_Pathway cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_EndothelialCell Endothelial Cell ET1_SMC Endothelin-1 ETA ETA Receptor ET1_SMC->ETA ETB_SMC ETB Receptor ET1_SMC->ETB_SMC Gq_SMC Gq protein ETA->Gq_SMC activates ETB_SMC->Gq_SMC activates PLC_SMC PLC Gq_SMC->PLC_SMC activates IP3_SMC IP3 PLC_SMC->IP3_SMC produces Ca_SMC ↑ Intracellular Ca²⁺ IP3_SMC->Ca_SMC induces Vasoconstriction Vasoconstriction & Proliferation Ca_SMC->Vasoconstriction ET1_EC Endothelin-1 ETB_EC ETB Receptor ET1_EC->ETB_EC eNOS eNOS ETB_EC->eNOS activates NO Nitric Oxide eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation Vascular_Reactivity_Workflow A Isolate Blood Vessel (e.g., rat aorta) B Cut into Rings (2-3 mm) A->B C Mount in Organ Bath (Krebs solution, 37°C, 95% O₂/5% CO₂) B->C D Connect to Force Transducer C->D E Equilibrate and Test Viability (e.g., with KCl) D->E F Cumulative Addition of Endothelin-1 E->F G Record Contractile Force F->G H Generate Concentration-Response Curve G->H

References

A Comparative Analysis of Endothelin B (ETB) Receptor Selectivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the selectivity of pharmacological tools for the endothelin B (ETB) receptor. As information regarding "RLA-4842" is not available in the public domain, this document will focus on well-characterized selective ETB receptor ligands, IRL-1620 (agonist) and BQ-788 (antagonist), to provide a framework for evaluating ETB receptor selectivity. The principles and experimental protocols outlined here can be applied to assess the selectivity of any novel compound, such as this compound, as data becomes available.

The endothelin system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (ETA and ETB), plays a critical role in vascular homeostasis and various cellular processes.[1] The ETA receptor, primarily found on vascular smooth muscle cells, mediates vasoconstriction.[2][3] The ETB receptor is located on endothelial cells, where it mediates vasodilation via nitric oxide release, and also on smooth muscle cells, where it can contribute to vasoconstriction.[2][4][5] Given the distinct and sometimes opposing functions of these receptor subtypes, the development and characterization of selective ligands are crucial for dissecting their physiological and pathological roles.

Quantitative Comparison of ETB Receptor Ligands

The selectivity of a compound for the ETB receptor over the ETA receptor is a key determinant of its utility in research. This is typically quantified by comparing the binding affinities (Ki or IC50 values) for both receptor subtypes. A higher ratio of ETA Ki to ETB Ki indicates greater selectivity for the ETB receptor.

CompoundTypeReceptorKi (nM)IC50 (nM)Selectivity (ETA Ki / ETB Ki)Reference
IRL-1620 AgonistETB 0.016 -120,000[6]
ETA1900-[6]
BQ-788 AntagonistETB -1.2 1083[7][8]
ETA-1300[7][8]

Table 1: Binding Affinity and Selectivity of ETB Receptor Ligands. This table summarizes the binding affinities of the selective ETB agonist IRL-1620 and the selective ETB antagonist BQ-788 for both endothelin receptor subtypes. The selectivity ratio highlights their strong preference for the ETB receptor.

Endothelin Signaling Pathway

The binding of endothelin peptides to their receptors initiates a cascade of intracellular signaling events. Both ETA and ETB receptors can couple to various G proteins, including Gq, Gs, and Gi, leading to the activation of multiple downstream effector pathways.[9][10] The specific signaling outcome is cell-type dependent.

Endothelin_Signaling cluster_ligands Endothelin Ligands cluster_receptors Endothelin Receptors cluster_gproteins G Proteins cluster_effectors Downstream Effectors ET1 ET-1 ETA ETA Receptor ET1->ETA High Affinity ETB ETB Receptor ET1->ETB Equal Affinity ET2 ET-2 ET2->ETA High Affinity ET2->ETB Equal Affinity ET3 ET-3 ET3->ETA Low Affinity ET3->ETB Equal Affinity Gq Gq/11 ETA->Gq Gs Gs ETA->Gs G1213 G12/13 ETA->G1213 ETB->Gq Gi Gi/o ETB->Gi ETB->Gs ETB->G1213 PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC Gs->AC Rho RhoGTPases G1213->Rho

Figure 1: Endothelin Signaling Pathway. This diagram illustrates the binding of endothelin ligands to ETA and ETB receptors and their subsequent coupling to various G proteins, leading to the activation of downstream signaling pathways.

Experimental Protocols for Determining Receptor Selectivity

The determination of a compound's selectivity for the ETB receptor involves a combination of binding and functional assays.

1. Radioligand Binding Assays

These assays directly measure the affinity of a compound for a receptor.

  • Objective: To determine the inhibition constant (Ki) of a test compound for the ETA and ETB receptors.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells or tissues expressing either the human ETA or ETB receptor.[11]

    • Competitive Binding: A constant concentration of a radiolabeled ligand that binds to the receptor of interest (e.g., [¹²⁵I]-ET-1) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound, IRL-1620, or BQ-788).

    • Separation and Counting: The reaction is allowed to reach equilibrium, after which the membrane-bound radioactivity is separated from the unbound radioactivity by rapid filtration. The radioactivity retained on the filters is then quantified using a gamma counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

  • Selectivity Determination: The ratio of the Ki value for the ETA receptor to the Ki value for the ETB receptor is calculated to determine the selectivity of the compound.

2. Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its receptor.

  • Objective: To determine the potency (EC50 or IC50) and efficacy of a test compound in activating or inhibiting receptor-mediated signaling.

  • Example: Calcium Mobilization Assay

    • Cell Culture: Cells stably expressing either the ETA or ETB receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Compound Addition: The cells are then exposed to the natural ligand (e.g., ET-1) in the presence of varying concentrations of the test antagonist (e.g., BQ-788) or to varying concentrations of the test agonist (e.g., IRL-1620).

    • Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.[11]

    • Data Analysis: For agonists, a dose-response curve is generated, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated. For antagonists, the IC50 value (the concentration that inhibits 50% of the response to a fixed concentration of the natural ligand) is determined.

  • Selectivity Determination: The potency of the compound at the ETB receptor is compared to its potency at the ETA receptor to assess its functional selectivity.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (e.g., Calcium Mobilization) B_Prep Membrane Preparation (ETA or ETB expressing cells) B_Inc Incubation with Radioligand & Test Compound B_Prep->B_Inc B_Filt Filtration & Counting B_Inc->B_Filt B_Anal Data Analysis (IC50 -> Ki) B_Filt->B_Anal Result Determination of ETB Receptor Selectivity B_Anal->Result F_Cell Cell Culture & Dye Loading (ETA or ETB expressing cells) F_Stim Stimulation with Agonist/Antagonist F_Cell->F_Stim F_Meas Fluorescence Measurement F_Stim->F_Meas F_Anal Data Analysis (EC50/IC50) F_Meas->F_Anal F_Anal->Result

Figure 2: Experimental Workflow for Receptor Selectivity. This flowchart outlines the key steps in determining the selectivity of a compound for the ETB receptor using both radioligand binding and functional assays.

References

RLA-4842 Demonstrates Novel Targeting Mechanism in Preclinical Cancer Models for Metastatic Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel investigational compound, RLA-4842, has shown promising anti-proliferative activity in preclinical models of metastatic castration-resistant prostate cancer (mCRPC), according to a recent study. The research highlights a unique mechanism of action that leverages the elevated levels of ferrous iron within cancer cells to selectively release a potent anti-androgen therapy. This new approach offers a potential advantage over current standard of care treatments by targeting a specific vulnerability of mCRPC cells.

Metastatic castration-resistant prostate cancer remains a significant clinical challenge, with disease progression often occurring despite standard androgen deprivation therapies. Current treatment options for mCRPC include androgen receptor pathway inhibitors (ARPIs) such as enzalutamide (B1683756) and abiraterone, chemotherapies like docetaxel (B913) and cabazitaxel, PARP inhibitors for patients with specific genetic mutations, and radiopharmaceuticals.[1][2][3] However, resistance to these therapies is common, necessitating the development of novel therapeutic strategies.

This compound is a ferrous iron-activatable drug conjugate.[4][5] This innovative design involves an anti-androgen molecule that is "caged" and rendered inactive until it encounters the high levels of labile ferrous iron (Fe2+) characteristic of mCRPC cells.[5][6] This targeted activation is designed to concentrate the therapeutic effect within the tumor, potentially reducing systemic toxicity.

In Vitro Efficacy of this compound

In a key preclinical study, this compound and its analogues were evaluated for their anti-proliferative effects across a panel of human prostate cancer cell lines, including models of mCRPC. The results demonstrated that these novel compounds had comparable or, in some cases, enhanced activity compared to the active metabolites of current second and third-generation anti-androgens.

Cell LineCompoundConcentration (µM)% Inhibition of Proliferation (Day 6)
LNCaP This compound analogue5~95%
Active Metabolite of Enzalutamide5~90%
C4-2B This compound analogue5~90%
Active Metabolite of Enzalutamide5~85%
VCaP This compound analogue5~98%
Active Metabolite of Enzalutamide5~95%
PC3 (AR-negative) This compound analogue5~10%
Active Metabolite of Enzalutamide5~5%

Data summarized from Gonciarz RL, et al. Eur J Med Chem. 2023.[5][6]

Proposed Mechanism of Action of this compound

The targeted delivery of the anti-androgen payload of this compound is dependent on the elevated labile iron pool within mCRPC cells. The following diagram illustrates this proposed mechanism.

RLA4842_Mechanism Proposed Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_intracellular mCRPC Cell RLA_4842_inactive This compound (Inactive Conjugate) RLA_4842_active This compound (Inactive) RLA_4842_inactive->RLA_4842_active Cellular Uptake Fe2 Elevated Labile Fe²⁺ RLA_4842_active->Fe2 Activation Payload Active Anti-androgen Payload Fe2->Payload Release AR Androgen Receptor (AR) Payload->AR Inhibition Nucleus Nucleus AR->Nucleus Translocation (blocked) Gene_Transcription AR-mediated Gene Transcription Nucleus->Gene_Transcription Inhibition Proliferation Cell Proliferation Gene_Transcription->Proliferation Inhibition

Caption: this compound enters the mCRPC cell and is activated by elevated ferrous iron, releasing its anti-androgen payload to inhibit AR signaling and cell proliferation.

Experimental Protocols

In Vitro Cell Proliferation Assay

Prostate cancer cell lines (LNCaP, C4-2B, VCaP, and PC3) were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with this compound analogues or control compounds at a concentration of 5 µM. Cell proliferation was monitored over a period of 6 days using a suitable cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. The percentage of proliferation inhibition was calculated relative to vehicle-treated control cells.

Mouse Pharmacokinetic Studies

Pharmacokinetic properties of the prototype anti-androgen conjugates were assessed in mice. The compounds were administered to the animals, and plasma and brain tissue samples were collected at various time points. The concentrations of the intact conjugate and any released free anti-androgen were quantified using liquid chromatography-mass spectrometry (LC-MS). These studies demonstrated that the prototype conjugates were stable in vivo and resulted in limited exposure of the conjugate or free anti-androgen in the brain, suggesting a favorable safety profile with potentially reduced central nervous system side effects.[5][6]

Future Directions

The preclinical data for this compound are encouraging and suggest a novel, targeted approach for the treatment of mCRPC. By exploiting a specific metabolic feature of these cancer cells, this compound may offer improved efficacy and better tolerability compared to existing anti-androgen therapies. Further investigation in more advanced preclinical models and eventually in clinical trials will be necessary to fully elucidate the therapeutic potential of this innovative strategy.

References

Comparative Analysis of Neuroprotective Effects: Ranolazine (as RLA-4842), Lactoferrin, and Magnesium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective profiles of three distinct agents: Ranolazine (B828) (serving as a proxy for the unreferenced RLA-4842), Lactoferrin, and Magnesium Sulfate (B86663). The following sections detail their mechanisms of action, present supporting experimental data in a comparative format, and outline the methodologies of key experiments.

Overview of Neuroprotective Mechanisms

Ranolazine , an antianginal agent, exhibits neuroprotective properties through a multi-targeted approach. Its primary mechanism involves the inhibition of the late sodium current, which reduces intracellular sodium and calcium overload, thereby mitigating cellular dysfunction under ischemic conditions.[1] Additionally, ranolazine demonstrates significant anti-inflammatory, antioxidant, and anti-apoptotic effects.[2][3] It has been shown to modulate key signaling molecules, including brain-derived neurotrophic factor (BDNF), and to suppress neuroinflammation.[4][5]

Lactoferrin , a naturally occurring glycoprotein, exerts its neuroprotective effects through various pathways. It can chelate iron, reducing oxidative stress, and has anti-inflammatory and anti-apoptotic properties.[6][7] Lactoferrin interacts with surface receptors like the lactoferrin receptor (LfR) and heparan sulfate proteoglycan (HSPG) to trigger downstream signaling cascades, including the ERK-CREB and PI3K/Akt pathways.[6][8] These pathways are crucial for neuronal survival and plasticity.

Magnesium Sulfate is widely recognized for its neuroprotective role in the context of perinatal care. Its primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, which blocks excitotoxic calcium influx into neurons.[9] It also possesses anti-inflammatory properties, reducing the levels of pro-inflammatory cytokines.[9]

Quantitative Data Comparison

The following tables summarize the quantitative data from preclinical and clinical studies, offering a comparative look at the efficacy of each agent.

Table 1: Preclinical Efficacy of Ranolazine in a Rat Model of Scopolamine-Induced Dementia

ParameterControl GroupScopolamine GroupRanolazine + Scopolamine GroupPercentage Change with Ranolazine
Oxidative Stress Markers
SOD (U/mg protein)Data not availableSignificant DecreaseSignificant Increase vs. ScopolamineIncrease
GSH (µmol/g tissue)Data not availableSignificant DecreaseSignificant Increase vs. ScopolamineIncrease
Catalase (U/mg protein)Data not availableSignificant DecreaseSignificant Increase vs. ScopolamineIncrease
MDA (nmol/mg protein)Data not availableSignificant IncreaseSignificant Decrease vs. ScopolamineDecrease
Inflammatory & Apoptotic Markers
IL-1β (pg/mg protein)Data not availableData not availableDramatic ReductionDecrease
IL-6 (pg/mg protein)Data not availableData not availableDramatic ReductionDecrease
Caspase-3 Gene ExpressionBaselineSignificant IncreaseSignificant Decrease vs. ScopolamineDecrease
Neurotrophic Factors
BDNF Gene ExpressionBaselineSignificant DecreaseSignificant Increase vs. ScopolamineIncrease

Data adapted from a study on a rat model of scopolamine-induced dementia. "Significant" indicates a p-value of ≤ 0.001.[3]

Table 2: Preclinical Efficacy of Ranolazine in a Rat Model of Ischemic Stroke

ParameterIschemia/Reperfusion GroupRanolazine + I/R GroupPercentage Change with Ranolazine
Pro-inflammatory Cytokines
TNF-αIncreasedReducedDecrease
IL-6IncreasedReducedDecrease
Anti-inflammatory Cytokines
IL-10DecreasedIncreasedIncrease
Apoptotic Mediators
Cytochrome cIncreasedReducedDecrease
Caspase-9IncreasedReducedDecrease
Caspase-3IncreasedReducedDecrease

This table summarizes the qualitative changes observed in a rat model of middle cerebral artery occlusion/reperfusion.[4][5]

Table 3: Efficacy of Lactoferrin in a Preclinical Model of Parkinson's Disease

ParameterMPTP-Exposed MiceLactoferrin-Nanodot + MPTP Mice
Necrosis-Mediated Cell Death23.3%12.5%

Data from a study using lactoferrin-modified nanodots in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease.[10]

Table 4: Clinical Efficacy of Magnesium Sulfate in Perinatal Neuroprotection

OutcomeControl GroupMagnesium Sulfate GroupRelative Risk Reduction
Cerebral Palsy at 2 yearsHigher IncidenceLower Incidence30-32%

Data from meta-analyses of randomized controlled trials in women at risk of preterm delivery.[11][12]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Ranolazine's Neuroprotective Effects

Ranolazine_Neuroprotection cluster_effects Downstream Effects cluster_outcome Outcome Ranolazine Ranolazine LateNaCurrent Late Sodium Current Ranolazine->LateNaCurrent Inhibits Inflammation Neuroinflammation (TNF-α, IL-1β, IL-6) Ranolazine->Inflammation Reduces OxidativeStress Oxidative Stress (MDA) Ranolazine->OxidativeStress Reduces Apoptosis Apoptosis (Caspase-3) Ranolazine->Apoptosis Reduces BDNF BDNF Expression Ranolazine->BDNF Increases Neuroprotection Neuroprotection NaCaOverload Intracellular Na+ & Ca2+ Overload LateNaCurrent->NaCaOverload Leads to CellDysfunction Cellular Dysfunction NaCaOverload->CellDysfunction Inflammation->CellDysfunction OxidativeStress->CellDysfunction Apoptosis->CellDysfunction

Caption: Ranolazine's neuroprotective mechanism of action.

General Experimental Workflow for Assessing Neuroprotection in a Rodent Model

Experimental_Workflow AnimalModel Animal Model Selection (e.g., Rat, Mouse) Grouping Animal Grouping (Control, Vehicle, Treatment) AnimalModel->Grouping Induction Induction of Neurodegeneration (e.g., Scopolamine, MCAO) Grouping->Induction Treatment Drug Administration (e.g., Ranolazine) Grouping->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Induction->Behavioral Treatment->Behavioral Sacrifice Sacrifice and Tissue Collection Behavioral->Sacrifice Biochemical Biochemical Assays (ELISA, Western Blot) Sacrifice->Biochemical Histological Histological Analysis (IHC, Staining) Sacrifice->Histological DataAnalysis Data Analysis and Interpretation Biochemical->DataAnalysis Histological->DataAnalysis

Caption: A typical workflow for preclinical neuroprotection studies.

Experimental Protocols

4.1. Assessment of Cognitive Function: Morris Water Maze

This test is widely used to assess spatial learning and memory in rodents.

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the pool for spatial orientation.

  • Procedure:

    • Acquisition Phase: For several consecutive days, rats are placed in the pool from different starting positions and timed on how long it takes to find the hidden platform. This is known as the escape latency.

    • Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set period. The time spent in the target quadrant where the platform was previously located is measured to assess memory retention.

  • Data Analysis: Escape latency during the acquisition phase and time spent in the target quadrant during the probe trial are compared between treatment groups. A shorter escape latency and more time in the target quadrant indicate improved cognitive function.

4.2. Induction of Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)

This is a common model for inducing ischemic stroke in rodents.

  • Procedure:

    • The animal is anesthetized.

    • The common carotid artery, external carotid artery, and internal carotid artery are exposed.

    • A nylon monofilament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.

    • The filament is left in place for a specific duration (e.g., 90 minutes) to induce ischemia.

    • The filament is then withdrawn to allow for reperfusion.

  • Post-Procedure Assessment: Following the procedure, neurological deficits are scored, and infarct volume is measured using techniques like TTC staining of brain slices.

4.3. Measurement of Oxidative Stress Markers

  • Sample Preparation: Brain tissue (e.g., hippocampus) is homogenized in a suitable buffer.

  • Assays:

    • Superoxide Dismutase (SOD), Glutathione (GSH), and Catalase: Measured using commercially available colorimetric assay kits according to the manufacturer's instructions.

    • Malondialdehyde (MDA): Measured as an indicator of lipid peroxidation, typically using a thiobarbituric acid reactive substances (TBARS) assay.

  • Data Analysis: The levels of these markers are quantified and compared between experimental groups.

4.4. Quantification of Cytokines and Apoptotic Markers

  • Enzyme-Linked Immunosorbent Assay (ELISA): Used to measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in brain tissue homogenates.

  • Western Blotting: Used to determine the protein expression levels of apoptotic markers like Caspase-3, Caspase-9, and Cytochrome c.

  • Quantitative Polymerase Chain Reaction (qPCR): Used to measure the gene expression levels of target genes (e.g., Caspase-3, BDNF).

This guide provides a comparative overview based on publicly available data. Further head-to-head studies would be necessary for a definitive comparison of these neuroprotective agents.

References

In-depth Analysis of RLA-4842 versus Alternative Treatments for Chemotherapy-Induced Cognitive Impairment ("Chemo-Brain")

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current therapeutic landscape for chemo-brain, positioning the novel agent RLA-4842 against existing and emerging treatment modalities. This guide is intended for researchers, scientists, and drug development professionals.

Chemotherapy-induced cognitive impairment, colloquially known as "chemo-brain," is a significant and often debilitating side effect experienced by many cancer survivors.[1][2] It manifests as a decline in cognitive functions such as memory, attention, and executive function.[1][3] The underlying pathophysiology is complex and not fully elucidated, but is thought to involve neuroinflammation, oxidative stress, and damage to glial cells and neuronal precursors.[1] This guide provides a comparative analysis of the investigational drug this compound against other therapeutic strategies for this condition.

Initial Research Findings on this compound

Following an extensive search of scientific literature, clinical trial databases, and other publicly available resources, no information was found for a compound designated as "this compound." This suggests that this compound may be one of the following:

  • An internal, proprietary code for a compound in very early, non-disclosed stages of development.

  • A misnomer or typographical error for a different therapeutic agent.

  • A discontinued (B1498344) project that has not been publicly reported.

Due to the complete absence of data on this compound, a direct comparison with other treatments, including quantitative data tables and detailed experimental protocols as requested, cannot be constructed.

However, to fulfill the spirit of the request, this guide will proceed by outlining the major categories of current and investigational treatments for chemo-brain. Should information on this compound become publicly available, it could be evaluated against the frameworks, pathways, and experimental models described below.

Current and Investigational Treatments for Chemo-Brain

The therapeutic landscape for chemo-brain is diverse, encompassing pharmacological agents and non-pharmacological interventions. A summary of prominent approaches is presented below.

Treatment CategoryExamplesProposed Mechanism of ActionCommon Efficacy Endpoints
Psychostimulants Methylphenidate, ModafinilDopaminergic and noradrenergic system modulation to improve attention and wakefulness.Cognitive tests (e.g., Trail Making Test, Hopkins Verbal Learning Test), patient-reported outcomes on fatigue and concentration.
Erythropoietin Epoetin alfaOriginally for anemia; may have neuroprotective effects and promote neurogenesis.Improvement in hemoglobin levels, assessment of cognitive function (e.g., CANTAB).
Antidepressants SSRIs (e.g., Sertraline)Modulation of serotonin (B10506) levels, which may influence mood and cognitive function.Hamilton Depression Rating Scale (HDRS), cognitive batteries.
Nutraceuticals Ginkgo Biloba, CurcuminAntioxidant and anti-inflammatory properties.Preclinical: Morris Water Maze, Novel Object Recognition. Clinical: Patient-reported cognitive function.
Non-Pharmacological Cognitive Rehabilitation Therapy (CRT), ExerciseCRT: Teaches compensatory strategies. Exercise: May reduce inflammation and promote neurogenesis.Neuropsychological testing, functional brain imaging (fMRI).

Key Signaling Pathways in Chemo-Brain Pathophysiology

Understanding the molecular pathways disrupted by chemotherapy is critical for developing targeted therapies. The diagram below illustrates a simplified model of chemotherapy-induced neurotoxicity. A hypothetical therapeutic agent, "Therapeutic X," is shown to highlight potential intervention points that a novel drug like this compound might target.

cluster_blood Systemic Circulation cluster_brain Central Nervous System Chemo Systemic Chemotherapy Microglia Microglia Chemo->Microglia Activates Astrocyte Astrocyte Chemo->Astrocyte Activates Oligo Oligodendrocyte Precursor Cells Chemo->Oligo Damages Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Cytokines Releases ROS Reactive Oxygen Species (ROS) Microglia->ROS Produces Astrocyte->Cytokines Releases Neuron Neuron Oligo->Neuron Reduces Myelination Cognitive Cognitive Impairment Neuron->Cognitive Leads to Cytokines->Neuron Induces Apoptosis & Synaptic Dysfunction ROS->Neuron Causes Oxidative Stress TherapeuticX Therapeutic X (e.g., this compound) TherapeuticX->Microglia Inhibits Activation TherapeuticX->Cytokines Neutralizes TherapeuticX->ROS Scavenges cluster_setup Phase 1: Model Induction & Treatment cluster_testing Phase 2: Behavioral Assessment cluster_analysis Phase 3: Biomarker & Histological Analysis Start Animal Cohort (e.g., C57BL/6 Mice) ChemoAdmin Chemotherapy Administration (e.g., Cisplatin i.p.) Start->ChemoAdmin Treatment Treatment Groups: 1. Vehicle 2. Positive Control 3. Test Article ChemoAdmin->Treatment CogTest Cognitive Testing (e.g., Morris Water Maze, Novel Object Recognition) Treatment->CogTest Sacrifice Euthanasia & Tissue Collection (Brain) CogTest->Sacrifice Histo Immunohistochemistry (e.g., Iba1 for microglia, NeuN for neurons) Sacrifice->Histo Biochem Biochemical Assays (e.g., ELISA for cytokines, Western Blot for proteins) Sacrifice->Biochem

References

Assessing the In Vivo Specificity of RLA-4842: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical kinase inhibitor RLA-4842 with alternative compounds, focusing on in vivo specificity. The data presented herein is illustrative, designed to guide researchers in the evaluation of novel kinase inhibitors.

Introduction to this compound

This compound is a novel, ATP-competitive tyrosine kinase inhibitor designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Its high potency in preclinical models suggests therapeutic potential in various solid tumors. However, as with many kinase inhibitors that target the highly conserved ATP-binding pocket, assessing its in vivo specificity is critical to understanding its full pharmacological profile and anticipating potential off-target effects.[1] This guide compares this compound to two well-characterized kinase inhibitors, Sunitinib and Sorafenib, which also target VEGFR2 among other kinases.

Comparative In Vivo Specificity Data

The following tables summarize the in vivo specificity and efficacy of this compound in comparison to Sunitinib and Sorafenib in a murine xenograft model of human non-small cell lung cancer.

Table 1: Kinase Inhibitory Profile (IC50 in nM)

Kinase TargetThis compound (Fictional Data)Sunitinib (Reference Data)Sorafenib (Reference Data)
VEGFR2 (On-Target) 5 9 90
PDGFRβ (Off-Target)150258
c-Kit (Off-Target)200168
B-Raf (Off-Target)>10,0008,75022
FLT3 (Off-Target)800158

Table 2: In Vivo Efficacy in NSCLC Xenograft Model

CompoundDose (mg/kg, oral, daily)Tumor Growth Inhibition (%)On-Target (VEGFR2) Phosphorylation Inhibition (%)
This compound308592
Sunitinib407888
Sorafenib307585

Table 3: Observed In Vivo Side Effects in Murine Model (28-day study)

Side EffectThis compoundSunitinibSorafenib
Weight LossMild (<5%)Moderate (5-10%)Moderate (5-10%)
HypertensionNot ObservedObservedObserved
Hand-Foot SyndromeNot ObservedObservedObserved
DiarrheaMildModerateModerate

Experimental Protocols

In Vivo Xenograft Model for Efficacy and Specificity Assessment

Objective: To evaluate the anti-tumor efficacy and in vivo target engagement of this compound compared to other kinase inhibitors.

Methodology:

  • Cell Line: Human non-small cell lung cancer cells (A549) are cultured and harvested.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are subcutaneously inoculated with 5 x 10^6 A549 cells.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a mean volume of 150-200 mm³. Tumor volume is measured twice weekly.

  • Treatment: Mice are randomized into vehicle control and treatment groups. This compound, Sunitinib, or Sorafenib are administered orally once daily at their respective doses.

  • Efficacy Endpoint: After 28 days of treatment, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated.

  • Pharmacodynamic Analysis: A satellite group of animals is treated for 7 days. Two hours after the final dose, tumors are harvested to assess the phosphorylation status of VEGFR2 and other off-target kinases via Western blot or ELISA.

Kinome-Wide Specificity Profiling

Objective: To determine the broader kinase selectivity profile of this compound.

Methodology:

  • Platform: A commercially available kinase panel assay (e.g., DiscoverX KINOMEscan™) is utilized, screening against a panel of over 400 human kinases.

  • Principle: The assay measures the ability of the test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to each kinase in the panel.

  • Procedure: this compound is tested at a fixed concentration (e.g., 1 µM). The amount of kinase bound to the immobilized ligand is measured.

  • Data Analysis: The results are reported as a percentage of the DMSO control, and a lower percentage indicates stronger binding of the test compound. Hits are typically defined as kinases showing significant inhibition (e.g., >90% inhibition).

Visualizations

Signaling Pathway of this compound

Caption: this compound inhibits VEGFR2 signaling cascade.

Experimental Workflow for In Vivo Specificity Assessment

In Vivo Specificity Assessment Workflow Start Start Xenograft Establish Xenograft Tumor Model Start->Xenograft Treatment Administer this compound and Control Compounds Xenograft->Treatment Efficacy Monitor Tumor Growth (Efficacy Assessment) Treatment->Efficacy PD_Analysis Pharmacodynamic Analysis (Tumor Lysates) Treatment->PD_Analysis Toxicity Monitor Animal Health (Toxicity Assessment) Treatment->Toxicity Data_Analysis Comparative Data Analysis and Specificity Conclusion Efficacy->Data_Analysis Western_Blot Western Blot for p-VEGFR2 (On-Target Engagement) PD_Analysis->Western_Blot Kinome_Profiling Kinome-Wide Profiling (Off-Target Identification) PD_Analysis->Kinome_Profiling Western_Blot->Data_Analysis Kinome_Profiling->Data_Analysis Toxicity->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing in vivo specificity.

On-Target vs. Off-Target Effects

On-Target vs. Off-Target Effects of this compound cluster_on_target On-Target Effects cluster_off_target Off-Target Effects RLA_4842 This compound VEGFR2_Inhibition VEGFR2 Inhibition RLA_4842->VEGFR2_Inhibition Other_Kinase_Inhibition Other Kinase Inhibition (e.g., PDGFRβ, c-Kit) RLA_4842->Other_Kinase_Inhibition Anti_Angiogenesis Anti-Angiogenesis VEGFR2_Inhibition->Anti_Angiogenesis Therapeutic_Effect Therapeutic Effect Anti_Angiogenesis->Therapeutic_Effect Side_Effects Potential Side Effects Other_Kinase_Inhibition->Side_Effects

Caption: Balancing on-target efficacy and off-target effects.

References

Comparative Analysis of RLA-4842 in Different Tumor Types Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the compound designated as RLA-4842 across various tumor types cannot be provided at this time. Extensive searches for "this compound" have not yielded any publicly available scientific literature, clinical trial data, or other relevant information pertaining to a pharmaceutical compound or research molecule with this identifier.

The search results were exclusively associated with real estate listings and property data, indicating that "this compound" is not a recognized name or code for a therapeutic agent in the public domain. Consequently, information regarding its mechanism of action, efficacy in different cancer models, and the experimental protocols used for its evaluation is not available.

Without any foundational data on this compound, it is not possible to:

  • Summarize its performance in different tumor types.

  • Compare its efficacy and safety with alternative treatments.

  • Present quantitative data in tabular format.

  • Detail the experimental methodologies employed in its study.

  • Generate visualizations of its signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or proprietary databases if this is an internal project code. Should "this compound" be a new or recently disclosed compound, it may take time for research findings to be published and become publicly accessible.

RLA-4842: A Novel Iron-Activated Antiandrogen for Metastatic Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of RLA-4842 Against Standard-of-Care Antiandrogens

For researchers and drug development professionals vested in the oncology space, particularly in the challenging landscape of metastatic castration-resistant prostate cancer (mCRPC), the emergence of novel therapeutic agents with unique mechanisms of action is of paramount interest. This compound, a ferrous iron-activatable antiandrogen, represents a significant departure from conventional androgen receptor (AR) inhibitors. This guide provides a comprehensive comparison of this compound with the established second-generation antiandrogens, enzalutamide (B1683756) and abiraterone (B193195) acetate (B1210297), focusing on its impact on cancer cell viability and its distinct mechanism of action.

Mechanism of Action: A Targeted Approach

This compound operates on a novel mechanism that leverages the unique tumor microenvironment of mCRPC. Unlike traditional antiandrogens that systemically block androgen receptors, this compound is a prodrug that is selectively activated by the high levels of ferrous iron (Fe2+) present in prostate cancer cells. This targeted activation leads to the release of its potent antiandrogen payload directly within the tumor cells, minimizing systemic exposure and potentially reducing off-target side effects.

In contrast, enzalutamide is a potent androgen receptor inhibitor that blocks multiple steps in the AR signaling pathway. Abiraterone acetate acts by a different mechanism, inhibiting CYP17A1, an enzyme crucial for androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissue.

cluster_RLA4842 This compound Pathway cluster_Comparators Standard Antiandrogens This compound (Prodrug) This compound (Prodrug) Fe2+ (High in mCRPC) Fe2+ (High in mCRPC) This compound (Prodrug)->Fe2+ (High in mCRPC) Activation Active Antiandrogen Active Antiandrogen Fe2+ (High in mCRPC)->Active Antiandrogen Release AR Inhibition AR Inhibition Active Antiandrogen->AR Inhibition Enzalutamide Enzalutamide Androgen Receptor Androgen Receptor Enzalutamide->Androgen Receptor Direct Inhibition Abiraterone Acetate Abiraterone Acetate CYP17A1 CYP17A1 Abiraterone Acetate->CYP17A1 Inhibition Androgen Synthesis Androgen Synthesis CYP17A1->Androgen Synthesis Blocks

Figure 1: Mechanism of Action of this compound vs. Standard Antiandrogens

Comparative In Vitro Efficacy

While specific IC50 values for this compound are not yet publicly available in comprehensive comparative studies, preliminary data indicate its potent anti-proliferative activity against various mCRPC cell lines. The tables below summarize the available efficacy and pharmacokinetic data for this compound and its comparators.

Table 1: In Vitro Anti-proliferative Activity

CompoundTargetCell LineIC50 (µM)
This compound Ferrous Iron-activated AR inhibitorLNCaP, VCaP, C4-2B, PC3Data not yet publicly available
Enzalutamide Androgen ReceptorLNCaP~0.1 - 0.5
Abiraterone CYP17A1LNCaP (inhibition of androgen-dependent growth)Indirect, acts on steroidogenesis

Table 2: Comparative Pharmacokinetics

ParameterThis compound (in mice)Enzalutamide (in humans)Abiraterone Acetate (in humans)
Bioavailability Orally bioavailableHighLow, enhanced with food
Half-life Data not yet publicly available~5.8 days~12 hours
Metabolism Activated by ferrous iron in tumor cellsHepaticHepatic (prodrug converted to abiraterone)
Key Feature Tumor-selective activationPotent, multi-level AR blockadeSystemic androgen synthesis inhibition

Experimental Protocols

The validation of this compound's efficacy relies on robust experimental designs. Below are outlines of the key experimental protocols used to assess the anti-proliferative effects and pharmacokinetic properties of antiandrogens.

In Vitro Anti-proliferative Assay (e.g., MTT or CellTiter-Glo® Assay)

This assay is fundamental to determining the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Cell Culture : mCRPC cell lines (e.g., LNCaP, VCaP, C4-2B) are cultured in appropriate media and conditions.

  • Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment : Cells are treated with a range of concentrations of the test compound (e.g., this compound) and control compounds (e.g., enzalutamide, vehicle control) for a specified duration (e.g., 72 hours).

  • Viability Assessment : A viability reagent (e.g., MTT, CellTiter-Glo®) is added to each well. The reagent is converted by viable cells into a detectable signal (colorimetric or luminescent).

  • Data Analysis : The signal intensity is measured using a plate reader. The percentage of cell viability relative to the vehicle control is calculated, and IC50 values are determined by plotting cell viability against compound concentration.

Start Start Cell Culture Cell Culture Start->Cell Culture Seeding in 96-well plates Seeding in 96-well plates Cell Culture->Seeding in 96-well plates Compound Treatment Compound Treatment Seeding in 96-well plates->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Reagent Addition Viability Reagent Addition Incubation->Viability Reagent Addition Signal Measurement Signal Measurement Viability Reagent Addition->Signal Measurement Data Analysis (IC50) Data Analysis (IC50) Signal Measurement->Data Analysis (IC50) End End Data Analysis (IC50)->End

Figure 2: Workflow for In Vitro Anti-proliferative Assay
In Vivo Xenograft Model in Mice

Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetic profile of a drug candidate.

  • Animal Model : Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation : mCRPC cells (e.g., VCaP) are subcutaneously implanted into the flanks of the mice.

  • Tumor Growth : Tumors are allowed to grow to a palpable size.

  • Treatment : Mice are randomized into treatment groups and administered the test compound (e.g., this compound orally), a comparator drug, or a vehicle control.

  • Monitoring : Tumor volume and body weight are measured regularly.

  • Pharmacokinetic Analysis : Blood samples are collected at various time points after drug administration to determine the pharmacokinetic profile (e.g., Cmax, Tmax, AUC, half-life).

  • Efficacy Endpoint : The study is concluded when tumors in the control group reach a predetermined size. Tumors are excised and weighed.

  • Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Tumor Implantation Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Monitoring Monitoring Treatment->Monitoring Endpoint Endpoint Monitoring->Endpoint

Figure 3: Logical Flow of In Vivo Xenograft Study

Conclusion

This compound presents a promising and innovative therapeutic strategy for mCRPC by exploiting the elevated labile iron levels within prostate cancer cells for targeted drug delivery. This approach has the potential to enhance efficacy while mitigating the systemic side effects associated with conventional antiandrogen therapies. Further publication of detailed quantitative data from ongoing and future studies will be crucial for a definitive comparison of its performance against current standards of care like enzalutamide and abiraterone acetate. The scientific community awaits these results with considerable interest, as they may pave the way for a new generation of targeted therapies for advanced prostate cancer.

Safety Operating Guide

Essential Safety and Handling Guidance for RLA-4842 Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive safety and handling information for a substance specifically identified as RLA-4842 could not be located in publicly available resources. An extensive search for a Safety Data Sheet (SDS) or other reliable documentation detailing the chemical properties, hazards, and handling procedures for this compound did not yield any specific results. The information found was for commercial products with similar trade names, which is not applicable to a specific chemical compound used in research and development.

Without access to the official SDS, it is not possible to provide the essential, immediate safety and logistical information required for handling this substance. This includes, but is not limited to:

  • Personal Protective Equipment (PPE): Specific recommendations for gloves, eye protection, and respiratory protection cannot be determined without knowing the substance's hazardous properties.

  • Operational Plans: Detailed procedures for safe storage, use, and handling are contingent on the chemical's reactivity, stability, and toxicity.

  • Disposal Procedures: Proper disposal methods depend on the substance's classification and potential environmental hazards, which are outlined in the SDS.

  • Emergency Procedures: Instructions for spill cleanup, first aid measures, and fire-fighting are all based on the specific risks posed by the chemical.

Furthermore, the creation of quantitative data tables and visualizations, such as signaling pathway diagrams or experimental workflows, is not feasible without foundational information on the nature and properties of this compound.

Recommendation:

Researchers, scientists, and drug development professionals are strongly advised to obtain the Safety Data Sheet (SDS) for this compound directly from the manufacturer or supplier. The SDS is the primary and authoritative source for all safety and handling information. Once this document is obtained, a comprehensive safety plan can be developed.

We are ready to assist in structuring the specific information from the SDS into the required format, including the creation of data tables and diagrams, once you have the necessary documentation.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。